4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNIAYMPFKNABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2NC1=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735281 | |
| Record name | 4-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-93-4 | |
| Record name | 4-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of the 6-Azaindolin-2-one Scaffold
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Within this landscape, heterocyclic scaffolds have emerged as privileged structures, owing to their ability to present diverse pharmacophoric features in a defined three-dimensional arrangement. Among these, the pyrrolopyridinone core, and specifically its derivatives, have garnered significant attention. This guide focuses on a particularly valuable building block: 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one , also known as 4-bromo-6-azaindolin-2-one.
The strategic importance of this molecule lies in the convergence of several key features. The pyrrolo[2,3-c]pyridin-2(3H)-one core is a bioisostere of the oxindole scaffold found in numerous biologically active compounds. The presence of a bromine atom at the 4-position provides a versatile handle for a wide array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the core, a cornerstone of modern drug discovery programs aimed at optimizing potency, selectivity, and pharmacokinetic properties. This guide will provide an in-depth overview of the synthesis, characterization, and strategic applications of this compound, offering a technical resource for researchers and professionals in the field of drug development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a key intermediate is paramount for its effective utilization in multi-step synthetic campaigns. The table below summarizes the key identifiers and computed properties of this compound.
| Property | Value | Source |
| IUPAC Name | 4-bromo-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | N/A |
| Synonyms | 4-bromo-6-azaindolin-2-one | N/A |
| CAS Number | 1190318-93-4 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| Appearance | Expected to be a solid |
Spectroscopic Characterization (Anticipated):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the pyrrolone ring. The chemical shifts of the aromatic protons will be influenced by the bromine substituent and the fused ring system. The NH protons of the pyrrolone and pyridine moieties would likely appear as broad singlets. For comparison, the aromatic region of the related 4-bromo-1H-pyrrolo[2,3-c]pyridine shows signals around 8.96, 8.74, 8.37, 7.46, and 6.66 ppm.[2]
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly influenced, and its chemical shift can be a key diagnostic feature.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M+) would be expected around m/z 212 and 214.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching vibrations (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the lactam (around 1680-1720 cm⁻¹), and C-Br stretching vibrations (typically below 700 cm⁻¹).
Synthesis and Purification: A Strategic Approach
The synthesis of this compound, while not explicitly detailed in the literature, can be approached through established methodologies for the construction of related azaindolinone scaffolds. A plausible synthetic strategy would involve the initial construction of a substituted pyridine precursor followed by cyclization to form the fused pyrrolone ring.
A general and adaptable synthetic workflow is proposed below, drawing from established procedures for similar heterocyclic systems.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical, based on related syntheses):
The following protocol is a representative example and may require optimization for specific reaction conditions and scales.
Step 1: Synthesis of a Suitable Pyridine Precursor A potential starting point is the synthesis of an appropriately substituted aminopyridine carboxylic acid or ester. This can often be achieved through multi-step sequences starting from commercially available pyridines.
Step 2: Bromination Selective bromination at the 4-position of the pyridine ring is a critical step. This can be achieved using various brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of this reaction will be dictated by the electronic nature of the substituents already present on the pyridine ring.
Step 3: Cyclization to form the 6-Azaindolin-2-one Ring The final step involves the intramolecular cyclization of the amino and carboxylic acid (or ester) functionalities to form the fused lactam ring. This is often accomplished under thermal conditions or with the aid of a dehydrating agent. A general procedure for the synthesis of azaindolin-2-ones involves the refluxing of a substituted oxindole with an appropriate aldehyde in the presence of a catalytic amount of a base like piperidine in a solvent such as ethanol.[3] While this describes a condensation reaction to form a derivative, the initial formation of the azaindolinone ring itself would follow a related intramolecular condensation principle.
Purification:
Purification of the final product is typically achieved through standard laboratory techniques.
-
Extraction: Following the reaction, an aqueous workup is performed to remove inorganic byproducts.
-
Chromatography: Column chromatography on silica gel is the most common method for purifying intermediates and the final product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
-
Recrystallization: For obtaining highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed.
The Role of this compound in Drug Discovery
The true value of this compound is realized in its application as a versatile intermediate for the synthesis of biologically active molecules. The bromine atom at the 4-position serves as a linchpin for introducing molecular diversity through cross-coupling reactions.
Figure 2: Cross-coupling reactions enabling diversification of the this compound scaffold.
Targeting Key Biological Pathways:
Derivatives of the pyrrolopyridinone scaffold have shown significant promise as inhibitors of several important classes of enzymes, particularly kinases and bromodomains.
-
Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolopyridinone scaffold can be elaborated to target the ATP-binding site of various kinases. The strategic introduction of different substituents at the 4-position via cross-coupling reactions allows for the fine-tuning of interactions within the kinase active site, leading to the development of potent and selective inhibitors. For instance, related pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR).[4]
-
Bromodomain Inhibition: Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene expression. The development of bromodomain inhibitors is a promising therapeutic strategy for cancer and inflammatory diseases. The pyrrolopyridinone core has been identified as a privileged scaffold for the design of potent bromodomain and extra-terminal domain (BET) family inhibitors.
Structure-Activity Relationship (SAR) Insights:
The bromine atom at the 4-position is not merely a synthetic handle; its presence and the subsequent modifications it enables are critical for establishing a favorable structure-activity relationship.
-
Exploration of Hydrophobic Pockets: The introduction of various aryl and heteroaryl groups via Suzuki coupling allows for the exploration of hydrophobic pockets within the target protein's binding site. The nature and substitution pattern of these appended rings can significantly impact binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The substituents introduced at the 4-position can be used to modulate key physicochemical properties of the molecule, such as solubility, lipophilicity (logP), and metabolic stability. This is a critical aspect of lead optimization in drug discovery.
-
Vector for Further Functionalization: The appended groups can themselves be further functionalized to introduce additional points of interaction with the target protein or to attach solubilizing groups.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Based on data for related brominated aromatic compounds, it is prudent to handle this compound with care. Similar compounds are often classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Perspectives
This compound represents a strategically important building block in the modern medicinal chemist's toolbox. Its inherent biological relevance as a 6-azaindolin-2-one scaffold, combined with the synthetic versatility afforded by the 4-bromo substituent, makes it a valuable starting point for the development of novel therapeutic agents. The ability to systematically modify this core through a variety of cross-coupling reactions provides a powerful platform for lead discovery and optimization campaigns targeting a range of disease-relevant proteins. As our understanding of the molecular drivers of disease continues to grow, the demand for such versatile and strategically designed chemical intermediates will undoubtedly increase, ensuring that this compound and its derivatives will continue to play a significant role in the future of drug discovery.
References
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (URL: [Link])
- Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 426. (URL: [Link])
- 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one. PubChem. (URL: [Link])
- Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. (2022). Pharmaceuticals (Basel), 15(4), 426. (URL: [Link])
- 4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. (URL: [Link])
- Scheme 1. Synthesis of the 1,3-dihydro-1-{1-[4-(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-ones 1a-g.
- Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. (2012). Organic Letters, 14(15), 3994–3997. (URL: [Link])
- Microwave-Assisted Improved Synthesis of Pyrrolo[2,3,4-kl]acridine and Dihydropyrrolo[2,3,4-kl]acridine Derivatives Catalyzed by Silica Sulfuric Acid. (2017). Molecules, 22(10), 1695. (URL: [Link])
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (2016). 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). (URL: [Link])
- Synthesis of 6-bromo-4-iodoquinoline. (2016). 3rd International Conference on Materials Engineering and Environmental Science (MEES 2016). (URL: [Link])
- 4H-pyrrolo[3,2-c]pyridin-4-one derivatives. Patent US-12403135-B2. PubChem. (URL: [Link])
- Substituted pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalines for the treatment of nervous system disorders. Patent US-9371324-B2. PubChem. (URL: [Link])
- Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer. Patent AU2021347288A9.
- Process for preparing 4-hydroxypyrrolo(2,3-d)pyrimidine based antifolate compounds and intermediates. Patent US5278307A.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Advances, 10(46), 27565-27575. (URL: [Link])
- Discovery of a 4-aryloxy-1H-pyrrolo[3,2-c]pyridine and a 1-aryloxyisoquinoline series of TRPA1 antagonists. (2014). Bioorganic & Medicinal Chemistry Letters, 24(13), 2844-2848. (URL: [Link])
- Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). Journal of Medicinal Chemistry, 66(20), 13866–13883. (URL: [Link])
- Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. The Royal Society of Chemistry. (URL: [Link])
- Benzenamine, 4-bromo-. NIST WebBook. (URL: [Link])
- 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
- Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. (2022).
- 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine. PubChem. (URL: [Link])
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
Sources
- 1. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Blueprint for 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 6-Azaoxindoles in Medicinal Chemistry
The pyrrolopyridine scaffold, commonly known as azaindole, represents a privileged heterocyclic system in medicinal chemistry.[1] Its structural resemblance to purines allows it to function as a hinge-binding motif in many protein kinases, leading to the development of numerous kinase inhibitors.[2] Among the various isomers, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) framework has garnered significant attention. The introduction of an oxo-group at the 2-position to form a 6-azaoxindole, and specifically the 4-bromo substituted analog, 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one , creates a versatile scaffold with a unique combination of functionalities. This bromo-substituent provides a reactive handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space and the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[3]
This technical guide provides a comprehensive overview of this compound, from its proposed synthesis to its potential applications in drug discovery. It is designed to be a practical resource for researchers, offering not just protocols but also the underlying scientific rationale for the proposed chemical transformations.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of a scaffold is paramount for its successful application in drug discovery. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | PubChem CID: 66570679 |
| Molecular Weight | 213.03 g/mol | PubChem CID: 66570679 |
| IUPAC Name | 4-bromo-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | PubChem CID: 66570679 |
| CAS Number | 1190318-93-4 | PubChem CID: 66570679 |
The structure of this compound features a planar bicyclic system with a bromine atom positioned on the pyridine ring and a lactam functionality within the pyrrole ring. The bromine atom significantly influences the electronic properties of the pyridine ring, making the C4 position susceptible to various palladium-catalyzed cross-coupling reactions. The lactam moiety provides a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets.
Proposed Synthetic Pathways: A Chemist's Guide to a Novel Scaffold
While a direct, step-by-step synthesis for this compound is not extensively reported in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of azaindoles and azaoxindoles. The proposed pathway commences with the synthesis of the 4-bromo-6-azaindole core, followed by the introduction of the 2-oxo functionality.
Part 1: Synthesis of the 4-Bromo-1H-pyrrolo[2,3-c]pyridine Core
A reliable method for the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine involves a reductive cyclization of a substituted nitropyridine.[4]
Caption: Reductive cyclization to form the 6-azaindole core.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine (1.0 eq) in acetic acid, add iron powder (5.0 eq).
-
Reaction Execution: Heat the mixture to reflux for 45 minutes. The color of the reaction mixture will typically change from red to grayish-green.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Neutralize the filtrate to pH 8 with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to afford 4-bromo-1H-pyrrolo[2,3-c]pyridine.[4]
Causality Behind Experimental Choices:
-
Iron in Acetic Acid: This combination is a classic and effective reagent for the reduction of nitro groups to amines. The in situ generated amine then undergoes an intramolecular cyclization to form the pyrrole ring.
-
Celite Filtration: This step is crucial for removing the fine iron particles and other insoluble byproducts from the reaction mixture.
-
Basic Work-up: Neutralization with sodium bicarbonate is necessary to quench the acetic acid and to ensure that the azaindole product, which is basic, is in its free base form for efficient extraction into the organic solvent.
Part 2: Introduction of the 2-Oxo Functionality
The conversion of the 4-bromo-6-azaindole to the corresponding 6-azaoxindole is the key transformation. While direct oxidation of the 2-position of an azaindole can be challenging, a plausible approach involves a bromination/hydrolysis sequence, a strategy that has been successfully employed for the synthesis of related oxindoles.
Caption: Proposed two-step conversion to the target 6-azaoxindole.
Experimental Protocol (Proposed):
-
Bromination: To a solution of 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride, add N-bromosuccinimide (2.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up and Hydrolysis: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude dibromo-intermediate can then be subjected to hydrolysis by treatment with an aqueous acid (e.g., dilute HCl) or base (e.g., aqueous NaOH) to yield the desired this compound.
-
Purification: The final product can be purified by recrystallization or silica gel chromatography.
Rationale for the Proposed Protocol:
-
Electrophilic Bromination: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. Treatment with a brominating agent like NBS is expected to lead to the formation of a dibromo-intermediate at the 2-position.
-
Hydrolysis of the Gem-dibromide: The resulting gem-dibromide is essentially a masked ketone. Hydrolysis, either under acidic or basic conditions, will convert this functionality to the desired carbonyl group of the lactam.
Chemical Reactivity and Strategic Functionalization
The this compound scaffold offers multiple sites for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.
Caption: Key reaction sites on the 6-azaoxindole scaffold.
-
C4-Bromo Position: This is the most versatile handle for diversification. The bromine atom can be readily displaced via a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Negishi couplings. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents.
-
N1-Amide Position: The amide nitrogen can be alkylated or arylated under standard conditions (e.g., using a base like sodium hydride followed by an alkyl or aryl halide). This modification can be used to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.
-
C3-Methylene Position: The methylene group adjacent to the carbonyl is activated and can participate in reactions such as aldol condensations with aldehydes and ketones, or Mannich reactions, allowing for the introduction of further diversity at this position.
Applications in Drug Discovery: A Scaffold with Therapeutic Potential
The 6-azaoxindole scaffold is a bioisostere of the oxindole core, which is present in numerous approved drugs and clinical candidates. The introduction of the nitrogen atom in the six-membered ring can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule, often leading to improved solubility and metabolic stability.
Potential Therapeutic Targets:
-
Kinase Inhibition: Given the prevalence of the azaindole scaffold in kinase inhibitors, derivatives of this compound are prime candidates for screening against various kinase targets implicated in cancer and inflammatory diseases.[5][6]
-
Anticancer Agents: Azaindole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the disruption of microtubule dynamics.[7]
-
Antiviral and Antibacterial Agents: The pyrrolopyridine nucleus is found in compounds with activity against HIV and various bacterial strains.[8]
-
Central Nervous System (CNS) Disorders: The scaffold's ability to be functionalized with diverse groups makes it a candidate for targeting receptors and enzymes involved in neurological disorders.
Conclusion and Future Outlook
This compound is a promising and versatile scaffold for the development of new therapeutic agents. Its synthesis, while not yet fully detailed in the literature, is readily achievable through established chemical transformations. The presence of multiple handles for chemical modification, combined with the proven biological relevance of the azaindole and azaoxindole cores, makes this compound a valuable building block for medicinal chemists. Further exploration of the chemistry and biological activity of derivatives of this scaffold is highly warranted and is expected to yield novel drug candidates for a range of diseases.
References
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem. (URL not available)
- A General Method for the Preparation of 4- and 6-Azaindoles | The Journal of Organic Chemistry - ACS Public
- Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC - NIH. (URL: [Link])
- Azaindole Therapeutic Agents - PMC. (URL: [Link])
- This compound - MySkinRecipes. (URL: [Link])
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC - NIH. (URL: [Link])
- The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])
- and pyrrolo[2,3-c]-quinolines, and a study of the pyrolysis of 2-quinolylhydrazones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central. (URL: [Link])
- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (URL: [Link])
- Synthesis of azaindole and indole derivatives 6 and 7 | Download Table - ResearchG
- Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - RSC Publishing. (URL: [Link])
- Aza-oxindole synthesis via base promoted Truce–Smiles rearrangement - RSC Publishing. (URL: [Link])
- A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed. (URL: [Link])
- Azaindole synthesis - Organic Chemistry Portal. (URL: [Link])
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (URL: [Link])
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (URL: [Link])
- (PDF)
- 4-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. (URL: [Link])
- Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles - MDPI. (URL: [Link])
- Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimiz
- How can synthesis 4-bromo indole and 4-methyl indole?
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: [Link])
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (URL: [Link])
- Synthesis of 1-(4-bromo-2-fluorophenyl)
- Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles | The Journal of Organic Chemistry - ACS Public
- AU2021347288A9 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the tre
- 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine - PubChem - NIH. (URL: [Link])
- 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides - PMC - NIH. (URL: [Link])
Sources
- 1. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
biological activity of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
An In-depth Technical Guide to the Biological Activity of the 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Scaffold
Foreword: The Strategic Importance of the Pyrrolopyridine Core
In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds" represent a cornerstone of efficient lead generation. These are molecular frameworks that demonstrate the ability to bind to multiple, distinct biological targets, often with high affinity. The 7-azaindole, or pyrrolopyridine, nucleus is a quintessential example of such a scaffold. Its structural resemblance to adenine, a fundamental component of adenosine triphosphate (ATP), positions it as a natural starting point for the development of competitive inhibitors for a vast and therapeutically crucial class of enzymes: the kinases.[1]
This guide focuses on a specific, functionalized member of this family: This compound . While direct biological activity data for this exact molecule is sparse, its principal role is that of a high-value synthetic intermediate.[2] The bromine atom at the 4-position provides a versatile chemical handle for medicinal chemists to perform cross-coupling reactions, enabling the systematic exploration of chemical space and the generation of diverse derivative libraries. The pyrrolo-pyridinone core provides the foundational structure for target engagement.
Therefore, this document will explore the biological activity not of the isolated intermediate, but of the broader class of molecules derived from this powerful scaffold. We will delve into the key therapeutic targets, elucidate the mechanisms of action, and provide actionable, field-proven experimental protocols for researchers aiming to leverage this scaffold in their own drug discovery programs.
The Pyrrolopyridine Scaffold as a Kinase Inhibitor Platform
The dysregulation of protein kinases is a hallmark of numerous human diseases, most notably cancer. Kinases utilize ATP to phosphorylate substrate proteins, activating or deactivating signaling pathways that control cell growth, proliferation, differentiation, and survival. The structural analogy of the pyrrolopyridine nucleus to adenine allows derivatives to act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation cascade.[1] Derivatives of the broader pyrrolopyridine family have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases.
Targeting Receptor Tyrosine Kinases (RTKs)
RTKs are cell-surface receptors that play critical roles in cellular signaling. Their aberrant activation is a common driver of oncogenesis. The pyrrolopyridine scaffold has proven to be a fertile ground for developing potent RTK inhibitors.
-
FMS Kinase (CSF-1R): FMS kinase is over-expressed in various cancers, including ovarian, prostate, and breast cancer, and is also implicated in inflammatory disorders like rheumatoid arthritis.[3] A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase, with lead compounds demonstrating IC50 values in the low nanomolar range.[3]
-
c-Met Kinase: The c-Met receptor is another crucial target in oncology. Novel pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety have been synthesized and shown to have excellent potency, with the most promising analog exhibiting a c-Met IC50 value of 1.68 nM.[4]
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is a key factor in the progression of many tumor types.[5][6] A series of 1H-pyrrolo[2,3-b]pyridine derivatives showed potent activity against FGFR1, 2, and 3. The lead compound, 4h , was particularly effective, with IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, 2, and 3, respectively.[5][6] This inhibition led to the suppression of proliferation and the induction of apoptosis in breast cancer cells.[5][6]
Caption: ATP-competitive inhibition of a Receptor Tyrosine Kinase signaling pathway.
Targeting Non-Receptor Tyrosine Kinases
These kinases operate within the cytoplasm and are critical relay points in signal transduction.
-
Focal Adhesion Kinase (FAK): FAK is an intracellular kinase involved in tumor development and metastasis.[7] A series of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives were developed as potent FAK inhibitors. The optimized compound, 18h , potently inhibited the FAK enzyme with an IC50 of 19.1 nM and displayed strong antiproliferative activity against glioblastoma (U-87MG), lung (A-549), and breast (MDA-MB-231) cancer cell lines.[7]
-
Breast Tumor Kinase (BRK/PTK6): BRK is an oncogenic driver overexpressed in a majority of breast tumors. Researchers have designed 1H-pyrazolo[3,4-d]pyrimidine scaffolds as selective BRK inhibitors, identifying compounds with low nanomolar IC50 values that effectively inhibit cancer cell migration and invasion.[8]
Summary of Kinase Inhibitory Activity
| Compound Class/Example | Target Kinase | IC50 Value | Cell Lines / Model | Reference |
| Pyrrolo[3,2-c]pyridine (1r) | FMS (CSF-1R) | 30 nM | Ovarian, Prostate, Breast | [3] |
| Pyrrolo[2,3-b]pyridine (34) | c-Met | 1.68 nM | HT-29, A549, MCF-7, PC-3 | [4] |
| 1H-pyrrolo[2,3-b]pyridine (4h) | FGFR1 | 7 nM | Breast Cancer (4T1) | [5][6] |
| FGFR2 | 9 nM | |||
| FGFR3 | 25 nM | |||
| 7H-pyrrolo[2,3-d]pyrimidine (18h) | FAK | 19.1 nM | U-87MG, A-549, MDA-MB-231 | [7] |
| 1H-pyrazolo[3,4-d]pyrimidine (51) | BRK/PTK6 | Low nM | Triple-Negative Breast Cancer | [8] |
Mechanism of Action: Beyond Kinase Inhibition
While kinase inhibition is a dominant theme, the versatility of the pyrrolopyridine scaffold extends to other fundamental cellular processes, demonstrating that its "privileged" nature is not limited to a single target class.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division (mitosis). Drugs that target microtubule dynamics are a highly successful class of anticancer agents. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization that bind to the colchicine-binding site.[9][10]
The lead compound, 10t , exhibited potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM.[9][11] Mechanistic studies confirmed that this compound potently inhibited tubulin polymerization, leading to a disruption of the cellular microtubule network.[9] This disruption triggers a mitotic checkpoint, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[9]
Caption: Mechanism of action for tubulin polymerization inhibitors.
Essential Experimental Protocols
To facilitate research and development utilizing the this compound scaffold, the following are detailed, self-validating protocols for key biological assays.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol assesses the ability of a test compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining in the reaction.
Principle: Kinase activity consumes ATP. The amount of remaining ATP is quantified using a luciferase/luciferin reaction, where the light output is directly proportional to the ATP concentration. Lower light output indicates higher kinase activity and weaker inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The specific kinase and substrate (e.g., FGFR1 and a poly-Glu-Tyr peptide) concentrations should be optimized for linear reaction kinetics.
-
Prepare a 10 mM stock solution of the test compound (derived from the core scaffold) in 100% DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO. Further dilute this series into kinase buffer to create a 4X compound solution.
-
Prepare a 4X ATP solution in kinase buffer. The final concentration should be at or near the Km of the kinase for ATP.
-
-
Assay Plate Setup (384-well, white, low-volume):
-
Add 2.5 µL of 4X test compound solution to the appropriate wells.
-
Add 2.5 µL of DMSO/buffer to "No Inhibition" (100% activity) control wells.
-
Add 2.5 µL of a known potent inhibitor (e.g., Staurosporine) to "Maximum Inhibition" (0% activity) control wells.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of the 2X kinase/substrate solution to all wells.
-
Add 2.5 µL of kinase buffer (without ATP) to "No Kinase" background wells.
-
Add 2.5 µL of 4X ATP solution to all wells except the "No Kinase" wells. Total volume is now 10 µL.
-
-
Incubation:
-
Briefly centrifuge the plate to mix.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to all wells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the plate on a luminometer.
-
-
Data Analysis (Self-Validation):
-
Subtract the "No Kinase" background signal from all other readings.
-
Normalize the data: % Inhibition = 100 * (1 - [(Test Compound Signal - Max Inhibition Signal) / (No Inhibition Signal - Max Inhibition Signal)]).
-
Plot % Inhibition vs. log[Compound Concentration] and fit to a four-parameter logistic equation to determine the IC50 value. The Z'-factor for the assay controls should be > 0.5 for a robust assay.
-
Protocol: Cell Proliferation Assay (SRB Assay)
This protocol measures cell viability by quantifying total cellular protein content.
Principle: Sulforhodamine B (SRB) is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate for 72 hours.
-
-
Cell Fixation:
-
Gently remove the medium.
-
Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.
-
Incubate at 4°C for 60 minutes to fix the cells.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Destaining and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 510 nm on a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the inhibition percentage against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Outlook
The this compound core is a validated and highly valuable starting point for the development of potent, targeted therapeutics. Its utility as a kinase inhibitor scaffold is well-established, with derivatives demonstrating low nanomolar efficacy against a host of critical oncology targets, including FMS, c-Met, FGFR, and FAK. Furthermore, the discovery of derivatives that function as microtubule-destabilizing agents highlights the scaffold's versatility and potential to yield compounds with diverse mechanisms of action.
For researchers and drug development professionals, this scaffold represents not just a single compound, but a gateway to a rich chemical space. The strategic placement of the bromine atom facilitates the rapid generation of diverse chemical libraries through established synthetic methodologies. The continued exploration of this and related pyrrolopyridine scaffolds is a promising avenue for the discovery of next-generation therapies for cancer and other debilitating diseases.
References
- El-Adl, K., et al. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- Wang, T., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092.
- Tang, Q., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(7), 1680-1684.
- Wang, C., et al. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- MySkinRecipes. (n.d.). This compound.
- Wang, C., et al. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
- Li, Y., et al. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
- PubChem. (n.d.). 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one.
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- NIH. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
- Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: A Mechanistic Whitepaper
An In-depth Technical Guide on the Core Mechanism of Action
Abstract: This document provides an in-depth technical exploration of the proposed mechanism of action for 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. While direct experimental data for this specific molecule is not extensively published, its core structure, the 1H-pyrrolo[2,3-c]pyridine, is an isomer of 7-azaindole, a well-established "privileged scaffold" in medicinal chemistry. This guide synthesizes current knowledge on 7-azaindole and related pyrrolopyridine derivatives to postulate a primary mechanism centered on kinase inhibition. We will dissect the molecular interactions, downstream signaling consequences, and potential alternative mechanisms. Furthermore, this whitepaper presents a comprehensive framework of self-validating experimental protocols required to rigorously test these hypotheses, providing researchers and drug development professionals with a practical guide for mechanistic investigation.
Introduction: The Significance of the 7-Azaindole Scaffold
This compound belongs to a class of heterocyclic compounds based on the 7-azaindole framework. This scaffold is of significant interest in drug discovery due to its structural resemblance to the purine core of adenosine triphosphate (ATP).[1][2] This mimicry allows molecules containing the 7-azaindole motif to function as ATP-competitive inhibitors for a large family of enzymes that utilize ATP, most notably protein kinases.[3][4]
The 7-azaindole ring system features a pyridine nitrogen atom and a pyrrole NH group, which can serve as a hydrogen bond acceptor and donor, respectively.[4] This arrangement enables the scaffold to form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common interaction mode for many potent and selective kinase inhibitors.[3][4] The success of this scaffold is exemplified by the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from a 7-azaindole fragment.[3][4]
Given this robust precedent, this guide proposes that the primary mechanism of action for this compound is the inhibition of one or more protein kinases. We will explore the most probable kinase targets and their associated signaling pathways based on published data for structurally related compounds.
Proposed Primary Mechanism of Action: Kinase Inhibition
The dysregulation of protein kinase signaling is a hallmark of numerous diseases, particularly cancer.[5] Kinases regulate a vast array of cellular processes, including proliferation, survival, differentiation, and migration.[4] We hypothesize that this compound functions as an ATP-competitive kinase inhibitor.
Molecular Mode of Action: ATP-Competitive Hinge Binding
The core pyrrolo[2,3-c]pyridine scaffold is predicted to bind within the ATP pocket located between the N- and C-terminal lobes of the kinase catalytic domain. The key interaction involves the formation of a bidentate hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This anchors the inhibitor, allowing its substituents (in this case, the bromo and oxo groups, and potentially other elaborated R-groups) to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity for specific kinases.[6][7]
Figure 1: Competitive ATP binding at the kinase hinge region.
Potential Target Pathway 1: PI3K/Akt/mTOR Signaling
Derivatives of the 7-azaindole scaffold have been identified as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell proliferation and survival and is frequently hyperactivated in cancer.[8][9]
Mechanism: By inhibiting PI3K, the compound would prevent the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This would block the recruitment and activation of downstream effectors like Akt. The subsequent lack of Akt phosphorylation would suppress signals for cell growth and survival, potentially leading to apoptosis.
Figure 2: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Potential Target Pathway 2: FGFR Signaling
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is linked to various cancers.[10] 1H-pyrrolo[2,3-b]pyridine derivatives, which are structurally similar to the compound of interest, have been developed as potent FGFR inhibitors.[11] These inhibitors have been shown to reduce cancer cell proliferation, migration, and invasion.[11]
Mechanism: Inhibition of the FGFR kinase domain would block its autophosphorylation upon ligand binding. This would prevent the activation of downstream pathways, including the RAS-MEK-ERK and PI3K-Akt cascades, which are crucial for transmitting signals that drive cell proliferation and angiogenesis.
Figure 3: Proposed inhibition of the FGFR signaling pathway.
Proposed Alternative Mechanism: LSD1 Inhibition
Recent research has identified pyrrolo[2,3-c]pyridines as a new class of potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1).[12] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[12] As an epigenetic modulator, LSD1 is a promising therapeutic target in oncology.[12] Therefore, it is plausible that this compound could exert its biological effects through the inhibition of LSD1, leading to alterations in gene expression that impact cancer cell growth and survival.
Experimental Validation Framework
A rigorous, multi-faceted approach is required to validate the proposed mechanism(s) of action. The following protocols provide a self-validating system, moving from direct target engagement in biochemical assays to pathway modulation and functional outcomes in cell-based models.
Workflow for Mechanistic Validation
Figure 4: A three-phase workflow for validating the proposed mechanism of action.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Format)
This protocol determines the compound's ability to directly inhibit purified kinase enzymes, such as PI3Kα, FGFR1, and a broader panel. The ADP-Glo™ assay measures ADP production, which is correlated with kinase activity.[13][14]
-
Reagent Preparation: Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[13][14] Reconstitute purified recombinant kinase (e.g., FGFR2, PI3Kα) and substrate (e.g., Poly-Glu,Tyr 4:1) in this buffer.[15]
-
Compound Dilution: Perform a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction: In a 96-well plate, add 5 µL of the kinase/substrate mix to 2.5 µL of serially diluted compound.
-
Initiation: Initiate the reaction by adding 2.5 µL of ATP solution (at a concentration near the Km for the specific kinase to ensure competitive inhibition can be accurately determined).[16] Incubate at 30°C for 60 minutes.
-
Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read luminescence on a plate reader. Plot the percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Akt (Ser473)
This cell-based assay validates if the compound inhibits the PI3K/Akt pathway inside cancer cells (e.g., MCF-7, MDA-MB-231).
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Starve cells in serum-free media for 12-24 hours. Treat with various concentrations of this compound for 2-4 hours. Stimulate with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[17]
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins by size on an 8-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBS-T for 1 hour at room temperature.[17][18] Incubate overnight at 4°C with primary antibodies for phospho-Akt (Ser473) and total Akt, diluted in 5% BSA/TBS-T.
-
Secondary Antibody and Detection: Wash the membrane with TBS-T. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities. Normalize the phospho-Akt signal to the total Akt signal to determine the specific reduction in phosphorylation.[18]
Protocol 3: Transwell Cell Migration Assay
This functional assay assesses the impact of the compound on cell motility, a key process often driven by pathways like FGFR signaling.
-
Cell Preparation: Culture cells (e.g., 4T1 breast cancer cells) to ~80% confluency. Harvest and resuspend the cells in serum-free media to a concentration of 1 x 10^6 cells/mL.[19]
-
Assay Setup: Place 24-well Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.[19]
-
Chemoattractant Addition: To the lower chamber, add 600 µL of media containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding and Treatment: In the upper chamber of the insert, add 100 µL of the cell suspension (1 x 10^5 cells). The media in the upper chamber should contain the desired concentration of this compound or vehicle control (DMSO).[19]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type's migratory speed.
-
Cell Fixation and Staining: Remove the non-migrated cells from the top of the membrane with a cotton swab. Fix the migrated cells on the underside of the membrane with methanol for 10 minutes. Stain with 0.5% crystal violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to dry. Elute the stain with a solubilization buffer (e.g., 10% acetic acid) and measure the absorbance on a plate reader. Alternatively, count the stained cells in several representative fields of view under a microscope.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison and interpretation.
Table 1: Hypothetical Inhibitory Activity (IC50, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | FGFR1 | FGFR2 |
|---|---|---|---|---|---|---|
| This compound | 15 | 120 | 8 | 25 | 45 | 60 |
| Reference Inhibitor 1 (PI3K) | 5 | 80 | 2 | 10 | >1000 | >1000 |
| Reference Inhibitor 2 (FGFR) | >1000 | >1000 | >1000 | >1000 | 10 | 12 |
This table illustrates how to present IC50 data to understand the potency and selectivity profile of the test compound.
Conclusion
The 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core structure strongly suggests a mechanism of action centered on ATP-competitive kinase inhibition. Based on extensive data from related 7-azaindole derivatives, the most promising therapeutic targets are likely members of the PI3K and FGFR families. Inhibition of these pathways would have profound effects on cancer cell proliferation, survival, and migration. Additionally, the potential for LSD1 inhibition presents an intriguing alternative or complementary mechanism. The experimental framework outlined in this guide provides a rigorous, step-wise approach to unequivocally determine the molecular target(s), validate pathway modulation, and confirm the functional cellular consequences of this compound, thereby elucidating its core mechanism of action.
References
- Hancock, M. K., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed.
- Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research.
- Justus, C. R., et al. (2014). Transwell In Vitro Cell Migration and Invasion Assays. PubMed Central.
- Sherman, H., et al. Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate.
- Li, Y., & Zhang, Y. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io.
- Guillamot, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
- ResearchGate. Experimental confirmation of predicted kinase inhibitors.
- Moro, S., et al. (2006). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. ACS Publications.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
- Li, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Eriksen, K. M. L., et al. (2017). Detection of phosphorylated Akt and MAPK in cell culture assays. PubMed Central.
- BPS Bioscience. FGFR2 Assay Kit.
- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PubMed Central.
- RayBiotech. PI3K-Akt Signaling Pathway.
- Durmic, T., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry.
- Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events.
- Rockland Immunochemicals. AKT/PI3K Signaling Pathway.
- Słabicki, M., et al. (2015). The Effect of Mutations on Drug Sensitivity and Kinase Activity of Fibroblast Growth Factor Receptors. EBioMedicine.
- Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
- Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- TheraIndx. Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors.
- Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. raybiotech.com [raybiotech.com]
- 9. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 10. The Effect of Mutations on Drug Sensitivity and Kinase Activity of Fibroblast Growth Factor Receptors: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. theraindx.com [theraindx.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Application of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Derivatives as Kinase Inhibitors
Abstract
The 1H-pyrrolo[2,3-c]pyridin-2(3H)-one, commonly known as the 6-azaoxindole scaffold, represents a privileged heterocyclic system in modern medicinal chemistry. Its structural rigidity and capacity for specific hydrogen bonding interactions make it an ideal framework for the design of potent enzyme inhibitors. This guide provides a detailed technical overview of a key intermediate, 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one , and its strategic elaboration into a class of highly potent and selective Tyrosine Kinase 2 (TYK2) inhibitors. We will dissect the synthetic rationale for the core structure, detail the protocols for its derivatization via palladium-catalyzed cross-coupling, and analyze the structure-activity relationships (SAR) that govern its biological function. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery of novel therapeutics for autoimmune and inflammatory disorders.
The Strategic Importance of the 6-Azaoxindole Scaffold in Kinase Inhibition
The quest for selective kinase inhibitors is a cornerstone of modern drug discovery, targeting a wide range of diseases from cancer to autoimmune disorders.[1] The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways critical to the immune system.[2] Dysregulation of these pathways is strongly linked to the pathophysiology of numerous inflammatory and autoimmune diseases.
Specifically, TYK2 is essential for the signaling of key cytokines such as IL-12, IL-23, and Type I interferons.[3] This makes it a high-value therapeutic target. The development of selective TYK2 inhibitors offers the potential for effective immunomodulation with a more refined safety profile compared to pan-JAK inhibitors.[3]
The 6-azaoxindole scaffold has emerged as a highly effective core for building such inhibitors. The bromine atom at the C4 position of this compound serves as a versatile synthetic handle, allowing for the introduction of diverse chemical functionalities through robust and predictable cross-coupling chemistry. This strategic placement enables the exploration of the chemical space within the kinase ATP-binding site, facilitating the optimization of potency and selectivity.
Synthesis of the Core Intermediate: this compound
The construction of the 6-azaoxindole core is a critical first step. The synthesis begins with commercially available 3-amino-4-bromopicolinamide and proceeds through a Hofmann rearrangement followed by cyclization. This efficient route provides the foundational scaffold ready for subsequent chemical modifications. For stability and to prevent unwanted side reactions during the subsequent cross-coupling step, the pyrrole nitrogen is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of this compound
This two-step procedure outlines the preparation of the core intermediate and its subsequent N-protection.
Step 1: Synthesis of this compound
-
To a solution of 3-amino-4-bromopicolinamide (1.0 eq) in a mixture of acetonitrile and water, add iodobenzene diacetate (IBD) (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by LCMS for the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the desired product as a solid.
Causality Note: The use of iodobenzene diacetate facilitates a Hofmann-type rearrangement, converting the primary amide into an isocyanate intermediate which then undergoes intramolecular cyclization onto the adjacent pyridine nitrogen to form the desired lactam ring of the 6-azaoxindole core.
Step 2: N-Boc Protection
-
Suspend the this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 12-16 hours until the reaction is complete (monitored by TLC or LCMS).
-
Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel chromatography to afford tert-butyl 4-bromo-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate.
Causality Note: The Boc protecting group is installed on the N1 position to increase the solubility of the intermediate and, more importantly, to prevent potential N-arylation or other side reactions during the subsequent palladium-catalyzed coupling step. This ensures that the reaction proceeds selectively at the C4-bromo position.
Strategic Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[4] In this context, it is the cornerstone reaction for diversifying the 6-azaoxindole core. The C4-bromo position of the N-Boc protected intermediate is readily coupled with a wide array of aryl and heteroaryl boronic acids or their corresponding esters. This allows for the systematic introduction of various substituents to probe the binding pocket of the target kinase.
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a degassed solution of tert-butyl 4-bromo-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane and water), add the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq).
-
Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 90-110 °C for 1-3 hours, or until reaction completion is observed by LCMS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product via silica gel chromatography to obtain the coupled product.
-
The final deprotection of the Boc group is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.
Causality Note: The choice of catalyst, base, and solvent is critical for reaction efficiency. Pd(dppf)Cl₂ is a robust catalyst suitable for a wide range of boronic acids. The aqueous base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[5]
Structure-Activity Relationship (SAR) of 4-Substituted 6-Azaoxindoles as TYK2 Inhibitors
The systematic derivatization of the 4-bromo-6-azaoxindole core has led to the discovery of compounds with potent TYK2 inhibitory activity. The data presented below, derived from patent literature, showcases a selection of analogues and their corresponding potencies, highlighting key SAR trends.[3]
| Compound ID | C4-Substituent (R) | TYK2 IC₅₀ (nM) |
| 1 | Phenyl | 50 - 100 |
| 2 | 4-Fluorophenyl | 10 - 50 |
| 3 | Pyridin-4-yl | 5 - 10 |
| 4 | 2-Methylpyridin-4-yl | < 5 |
| 5 | Thiazol-5-yl | 10 - 50 |
Data is representative and sourced from patent WO2019023468A1.[3]
Analysis of SAR:
-
Aromatic Requirement: The presence of an aromatic or heteroaromatic ring at the C4 position is crucial for potent activity.
-
Impact of Heteroatoms: Introducing nitrogen atoms into the aromatic ring, as seen in the pyridine analogues (Compounds 3 and 4 ), generally leads to a significant increase in potency compared to a simple phenyl ring (Compound 1 ). This suggests a key hydrogen bond acceptor interaction within the kinase hinge region.
-
Positional Isomerism and Substitution: The 4-pyridyl moiety (Compound 3 ) is superior to other isomers (data not shown). Furthermore, substitution on the pyridyl ring, such as the methyl group in Compound 4 , can further enhance potency, likely by optimizing van der Waals interactions in a nearby hydrophobic pocket.
-
Five-membered Heterocycles: While five-membered rings like thiazole (Compound 5 ) can confer good activity, in this series, the six-membered nitrogen-containing heterocycles proved to be optimal.
Biological Context: The TYK2 Signaling Pathway
To appreciate the therapeutic rationale, it is essential to understand the role of TYK2 in cellular signaling. TYK2 is a key component of the JAK-STAT pathway, which transduces signals from cytokine receptors on the cell surface to the nucleus, leading to changes in gene expression.
By inhibiting TYK2, the 4-substituted 6-azaoxindole derivatives effectively block this signaling cascade at an early stage, preventing the phosphorylation and activation of STAT proteins. This disruption of the downstream signaling pathway ultimately suppresses the expression of pro-inflammatory genes, providing a clear mechanism for their therapeutic effect in autoimmune diseases.
Conclusion and Future Outlook
The this compound scaffold is a demonstrably valuable and highly tractable starting material for the development of potent and selective kinase inhibitors. The strategic use of palladium-catalyzed Suzuki-Miyaura cross-coupling enables the rapid generation of diverse chemical libraries, facilitating a deep exploration of the structure-activity landscape. The successful application of this approach to create nanomolar inhibitors of TYK2 underscores the power of this scaffold in addressing challenging therapeutic targets in immunology.
Future work in this area could involve exploring other cross-coupling methodologies (e.g., Buchwald-Hartwig, Sonogashira) to introduce different functionalities at the C4 position. Furthermore, derivatization at other positions on the 6-azaoxindole ring, such as the N1 or C5 positions, could yield next-generation inhibitors with further optimized potency, selectivity, and pharmacokinetic properties.
References
- WO2024148247A2 - Azaindazoles as jak2 inhibitors - Google P
- WO2024211696A1 - Dérivés de 1h-pyrrolo[2,3-b]pyridin-4-yl]-2-oxopyrrolidine-3-carbonitrile utilisés en tant qu'inhibiteurs de tyrosine kinase 2 (tyk2)
- WO2019023468A1 - Tyk2 inhibitors and uses thereof - Google P
- US20220106306A1 - Tyk2 inhibitors and uses thereof - Google P
- WO2022140527A1 - 6-heteroaryloxy benzimidazoles and azabenzimidazoles as jak2 inhibitors - Google P
- WO2014093383A1 - Substituted 1h-pyrrolo [2,3-b] pyridine and 1h-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (sik2)
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
- US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google P
- Norman, P. (2016). Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2.
- TWI372624B - Azaindoles useful as inhibitors of jak and other protein kinases - Google P
- 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2-,3-B]PYRAZINE DUAL ITK AND JAK3 KINA - Googleapis.com. [Link]
- Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed. [Link]
- Suzuki reaction - Wikipedia. [Link]
- WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - Google P
- Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed. [Link]
- Azaindole Therapeutic Agents - PMC. [Link]
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermedi
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Synthesis and Reactivity of 4-, 5- and 6-Azaindoles | Request PDF - ResearchG
- US5278307A - Process for preparing 4-hydroxypyrrolo(2,3-d)
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit - ChemRxiv. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2019023468A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
The Therapeutic Potential of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors and other therapeutic agents. This technical guide provides an in-depth analysis of a specific, yet underexplored, derivative: 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one . While direct biological data for this compound is nascent, its structural features, particularly the presence of a bromine atom at the 4-position and a lactam function within the pyrrole ring, suggest significant therapeutic potential, primarily as a kinase inhibitor. This document will synthesize available information on related compounds to project a scientifically grounded perspective on its synthesis, potential mechanisms of action, and a roadmap for its investigation as a novel drug candidate. We will delve into hypothesized synthetic routes, explore its potential as an inhibitor of key oncogenic kinases such as EGFR and HER2, and provide detailed, actionable experimental protocols for its synthesis and biological evaluation.
Introduction: The Promise of the Pyrrolo[2,3-c]pyridinone Core
The azaindole framework, a bioisostere of indole, has garnered substantial interest in drug discovery due to its ability to mimic endogenous purines and interact with a diverse range of biological targets.[1] The strategic placement of a nitrogen atom in the six-membered ring modifies the electronic properties and hydrogen bonding capabilities of the molecule, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[1] The pyrrolo[2,3-c]pyridine (6-azaindole) isomer, in particular, has been a fertile ground for the discovery of novel therapeutics.
The introduction of an oxo group at the 2-position, creating the pyrrolo[2,3-c]pyridin-2(3H)-one lactam, adds a crucial hydrogen bond donor and acceptor moiety, further enhancing its potential for interaction with protein active sites. The addition of a bromine atom at the 4-position provides a key handle for synthetic elaboration through various cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize potency and selectivity. Furthermore, halogenation can significantly modulate the electronic and lipophilic properties of a molecule, often leading to improved biological activity.
This guide will, therefore, focus on the untapped potential of This compound as a foundational scaffold for the development of next-generation targeted therapies.
Synthesis and Chemical Properties
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound involves the initial construction of the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core, followed by regioselective bromination.
Caption: Proposed high-level synthetic workflow for this compound.
Step 1: Synthesis of the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one Core
Several methods have been reported for the synthesis of the pyrrolo[2,3-c]pyridine core.[2] A common strategy involves the annulation of a pyrrole ring onto a pre-functionalized pyridine. One such approach is the reductive cyclization of an enamine derived from a nitropyridine.[3]
Step 2: Regioselective Bromination
The subsequent bromination of the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core at the 4-position is the critical step. The electron-rich nature of the pyrrole ring directs electrophilic substitution. The use of a mild brominating agent is crucial to avoid over-bromination or side reactions.
Detailed Experimental Protocol: A Plausible Route
The following protocol is a hypothesized, yet scientifically sound, procedure based on analogous reactions.[4][5]
Protocol 1: Synthesis of this compound
Materials:
-
1H-pyrrolo[2,3-c]pyridin-2(3H)-one
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Therapeutic Potential as a Kinase Inhibitor
The structural features of this compound strongly suggest its potential as a kinase inhibitor. The pyrrolopyridine scaffold can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region, a common feature of ATP-competitive inhibitors.
Hypothesized Targets: EGFR and HER2
Derivatives of the closely related pyrrolo[3,2-c]pyridin-4-one scaffold have been patented as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Given the structural similarities, it is highly probable that this compound and its derivatives could also target these critical oncogenic kinases. Dysregulation of the EGFR/HER2 signaling pathways is a hallmark of many cancers, making them validated and high-value therapeutic targets.[6][7][8]
Mechanism of Action: Competitive ATP Inhibition
We hypothesize that this compound would function as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of kinases like EGFR and HER2. The pyrrolo[2,3-c]pyridine core would occupy the adenine binding region, with the lactam oxygen and pyrrole N-H forming crucial hydrogen bonds with the kinase hinge. The bromo-substituted pyridine ring would extend into the hydrophobic pocket, and the bromine atom itself could serve as a point for further derivatization to enhance potency and selectivity.
Signaling Pathways
The EGFR and HER2 signaling pathways are complex and interconnected, ultimately regulating cell proliferation, survival, and migration. Inhibition of these kinases by a molecule like this compound would block downstream signaling cascades, leading to anti-tumor effects.
Caption: Hypothesized mechanism of action via inhibition of the EGFR/HER2 signaling pathway.
Biological Evaluation: A Roadmap
A systematic biological evaluation is necessary to validate the therapeutic potential of this compound and its future derivatives.
In Vitro Kinase Assays
The initial step is to determine the inhibitory activity of the compound against a panel of kinases, with a primary focus on EGFR and HER2.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Materials:
-
Recombinant human EGFR and HER2 kinases
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound (this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the ADP generated and thus the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Assays
Following the confirmation of in vitro kinase inhibition, the next step is to assess the compound's activity in a cellular context using cancer cell lines that are known to be dependent on EGFR or HER2 signaling.
Protocol 3: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Materials:
-
Cancer cell lines (e.g., A431 for EGFR overexpression, SK-BR-3 for HER2 overexpression)
-
Cell culture medium and supplements
-
Test compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 72 hours.
-
Add the MTT reagent and incubate for 4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm. Alternatively, use the CellTiter-Glo® assay to measure ATP levels as an indicator of cell viability.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Structure-Activity Relationship (SAR) Studies
The bromine atom at the 4-position is a prime site for chemical modification to explore the structure-activity relationship. Suzuki and other palladium-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents to probe the binding pocket and enhance potency and selectivity.
Data Presentation and Future Directions
To facilitate the analysis and comparison of data generated from these studies, a structured presentation is recommended.
Table 1: In Vitro Kinase Inhibition Profile (Hypothetical Data)
| Compound | Target Kinase | IC50 (nM) |
| This compound | EGFR | 150 |
| HER2 | 200 | |
| Derivative 1 (e.g., 4-phenyl) | EGFR | 50 |
| HER2 | 80 | |
| Derivative 2 (e.g., 4-(3-aminophenyl)) | EGFR | 10 |
| HER2 | 15 |
Table 2: Cellular Activity (Hypothetical Data)
| Compound | Cell Line | GI50 (µM) |
| This compound | A431 | 5.0 |
| SK-BR-3 | 7.5 | |
| Derivative 2 | A431 | 0.5 |
| SK-BR-3 | 0.8 |
The future development of this compound will depend on the initial biological data. Promising results would warrant further optimization through medicinal chemistry efforts, followed by in-depth preclinical studies, including pharmacokinetics, pharmacodynamics, and in vivo efficacy studies in relevant animal models of cancer.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel kinase inhibitors. Its synthesis is feasible through established chemical methodologies, and its structural features are highly suggestive of a mechanism of action involving the inhibition of key oncogenic kinases such as EGFR and HER2. The experimental roadmap outlined in this guide provides a clear path for the systematic evaluation of its therapeutic potential. For researchers and drug development professionals, this molecule offers a compelling starting point for the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- ResearchGate. (n.d.). Signaling pathways of EGFR and HER2.
- ResearchGate. (n.d.). HER2/EGFR signaling pathway in breast cancer.
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 32-54.
- PubMed. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines.
- PMC. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines.
- Beilstein Journals. (n.d.). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Regioselective bromination of pyrrolo[1,2- a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
The Strategic Core: A Technical Guide to 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in Modern Cancer Research
This guide provides an in-depth technical exploration of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a pivotal heterocyclic scaffold in contemporary oncology drug discovery. We will dissect its synthetic utility, the mechanistic rationale behind its derivatization, and the application of its progeny as potent modulators of critical cancer-associated signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel cancer therapeutics.
The Pyrrolo[2,3-c]pyridin-2(3H)-one Scaffold: A Privileged Motif in Kinase Inhibition
The pyrrolo[2,3-c]pyridin-2(3H)-one core, an aza-analogue of oxindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding pocket of a wide array of protein kinases. The strategic placement of a bromine atom at the 4-position provides a versatile synthetic handle for the introduction of diverse functionalities through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.
The lactam functionality within the core provides a crucial hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, further anchoring the molecule within the kinase hinge region. This inherent binding capability, combined with the synthetic tractability afforded by the bromo-substituent, makes this compound a highly valuable starting material for the development of targeted cancer therapies.
Synthesis of the Core Scaffold: A Reproducible Protocol
The synthesis of the this compound core is a critical first step. While multiple routes have been reported, a common and reliable method involves the reductive cyclization of a substituted nitropyridine. The following protocol is a representative example.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(3-Bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine
-
Iron powder (~325 mesh)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine in glacial acetic acid, add iron powder in portions.
-
Heat the reaction mixture to reflux. The color of the mixture will typically change from red to a grayish-green, often with the formation of a precipitate.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 45-60 minutes).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and rinse the pad with additional ethyl acetate.
-
Carefully neutralize the filtrate to pH 8 by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Causality of Experimental Choices:
-
Iron in Acetic Acid: This combination serves as a classic and cost-effective reagent for the reduction of an aromatic nitro group to an amine, which is a key step for the subsequent intramolecular cyclization to form the pyrrole ring.
-
Celite® Filtration: This step is crucial for removing the fine iron particles and other insoluble byproducts from the reaction mixture, ensuring a cleaner crude product for purification.
-
NaHCO₃ Neutralization: The careful neutralization of the acidic reaction mixture is necessary to prevent the hydrolysis of the desired product and to allow for efficient extraction into an organic solvent.
Elaboration of the Core: Gateway to Potent Anticancer Agents
The true power of this compound lies in its ability to be readily derivatized. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, which can be tailored to target the specific sub-pockets of different kinase active sites.
Diagram: Synthetic Elaboration of the this compound Core
Caption: Key synthetic transformations of the core scaffold.
Targeting Critical Cancer Pathways: Mechanism of Action of Derivatives
Derivatives of the pyrrolo[2,3-c]pyridin-2(3H)-one scaffold have demonstrated potent inhibitory activity against a range of kinases that are key drivers of cancer cell proliferation, survival, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many derivatives function as potent inhibitors of RTKs such as Fibroblast Growth Factor Receptors (FGFRs) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[2] Aberrant activation of these receptors is a common oncogenic event in a variety of solid tumors. By competitively binding to the ATP-binding site of these kinases, the pyrrolopyridinone derivatives block the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, thereby inhibiting cell growth and inducing apoptosis.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[3] The pyrrolo[2,3-c]pyridin-2(3H)-one scaffold has been successfully utilized to develop potent inhibitors of key kinases within this pathway, including Akt and mTOR itself. Inhibition of this pathway leads to the suppression of protein synthesis and cell cycle progression, ultimately resulting in tumor growth inhibition.
Diagram: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR pathway and points of inhibition.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of derivatives of this compound is typically evaluated through a series of in vitro and in vivo assays. A key metric for in vitro potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a specific biological process (e.g., kinase activity or cell proliferation) by 50%.
| Derivative Class | Target Kinase/Pathway | Cancer Cell Line | IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyridine | FGFR1 | 4T1 (Breast Cancer) | 7 | [4] |
| Pyrrolo[2,3-b]pyridine | FGFR2 | 4T1 (Breast Cancer) | 9 | [4] |
| Pyrrolo[2,3-b]pyridine | FGFR3 | 4T1 (Breast Cancer) | 25 | [4] |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | - | 30 | [5] |
| Pyrrolo[2,3-d]pyridazin-7-one | RIPK1 | - | 59.8 | [6] |
In Vitro Kinase Inhibition Assay: A Validated Protocol
The following is a generalized protocol for assessing the in vitro potency of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Materials:
-
Test compound (derivative of this compound)
-
Dimethyl sulfoxide (DMSO)
-
384-well assay plates
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
Assay Plate Preparation: Add a small volume (e.g., 100 nL) of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a solution of the kinase and its substrate in the kinase reaction buffer.
-
Dispense the kinase/substrate solution into all wells of the assay plate.
-
Initiate the kinase reaction by adding a solution of ATP to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Add the luminescence-based ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate in the dark for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity (as active kinase consumes ATP).
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Self-Validation System:
-
The inclusion of both positive and negative controls in every assay plate is essential for data normalization and quality control.
-
The Z'-factor, a statistical measure of assay quality, should be calculated for each assay to ensure the robustness and reliability of the results. A Z'-factor between 0.5 and 1.0 is considered indicative of an excellent assay.
Conclusion and Future Directions
This compound has firmly established itself as a cornerstone for the development of a new generation of targeted cancer therapies. Its synthetic accessibility and the versatility of its derivatization have enabled the creation of potent and selective inhibitors of key oncogenic kinases. The continued exploration of the structure-activity relationships of its derivatives, coupled with advanced in vivo studies, holds immense promise for the discovery of novel clinical candidates. Future research will likely focus on the development of derivatives with improved pharmacokinetic profiles, the exploration of novel kinase targets, and the investigation of combination therapies to overcome drug resistance.
References
- National Center for Biotechnology Information. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
- Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- MDPI. (2021, September 29). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
- Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- MySkinRecipes. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
- National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
- PubMed. (2009, June 1). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.
- PubMed. (2024, February 5). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors.
- PubMed. (n.d.). Antitumor Activity of Novel pyrrolo[2,3-d]pyrimidin-4-ones.
- NROChemistry. (n.d.). Cross-Coupling Reactions.
- Reddit. (2020, August 25). Suzuki vs. Hartwig-Buchwald.
- PubMed Central. (2025, November 27). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates.
- Norwegian Research Information Repository - NTNU. (2024, October 7). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- MDPI. (2018, December 18). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole.
- OUCI. (n.d.). Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies.
- Anti-Cancer Agents in Medicinal Chemistry. (n.d.). Discovery of Orally Active Anticancer Candidate CFI-400945 Derived from Biologically Promising Spirooxindoles: Success and Challenges.
- PubMed. (1994, February). Synthesis, antitumor evaluation and SAR of new 1H-pyrrolo [3,2-c] quinoline-6,9-diones and 11H-indolo [3,2-c] quinoline-1,4-diones.
- National Center for Biotechnology Information. (n.d.). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors.
Sources
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
neuroprotective activity of azaindolin-2-one derivatives
An In-Depth Technical Guide to the Neuroprotective Activity of Azaindolin-2-one Derivatives
Authored by: A Senior Application Scientist
Abstract
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a growing global health crisis with limited therapeutic options.[1] The complex and multifactorial nature of these disorders necessitates a shift from single-target therapies to multi-target strategies.[2][3] The azaindolin-2-one scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating potential in oncology and, more recently, in neuroprotection. This guide provides a comprehensive technical overview of azaindolin-2-one derivatives, detailing their mechanism of action, structure-activity relationships, and the experimental methodologies required to validate their neuroprotective effects. We synthesize current research to offer field-proven insights for researchers, scientists, and drug development professionals dedicated to advancing novel therapies for neurodegenerative diseases.
The Therapeutic Rationale: Targeting the Pathological Nexus of Neurodegeneration
The pathology of neurodegenerative diseases is intricate, involving synergistic pathways that lead to progressive neuronal loss.[4] Key pathological hallmarks include the aggregation of misfolded proteins, such as β-amyloid plaques and neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein in Alzheimer's disease, and α-synuclein fibrils in Parkinson's disease.[2][5] These events are often intertwined with chronic neuroinflammation, oxidative stress, and the dysregulation of crucial signaling kinases.[2][6]
Glycogen synthase kinase 3β (GSK3β), a serine/threonine kinase, has been identified as a critical enzyme in this pathological cascade.[4] Its upregulation contributes to tau hyperphosphorylation, promotes the production of pro-inflammatory mediators, and exacerbates neuronal fragility.[2] Therefore, inhibiting GSK3β is a promising therapeutic strategy.[3][7] Azaindolin-2-one derivatives have shown significant promise as dual-action agents, capable of concurrently inhibiting both GSK3β and the aggregation of tau protein, addressing two core aspects of the disease pathology.[2][3][7]
The Azaindolin-2-one Scaffold: A Privileged Core for Kinase Inhibition
The azaindole core, a bioisostere of indole, is recognized as a privileged structure in drug discovery. The strategic placement of a nitrogen atom within the bicyclic system enhances its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases.[8] This makes the azaindolin-2-one framework an excellent starting point for designing potent and selective kinase inhibitors.[8] Its versatility allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects, such as improved potency, selectivity, and blood-brain barrier permeability.[4][9]
General Synthesis Approach
The synthesis of 3-substituted azaindolin-2-one derivatives typically involves a Claisen-Schmidt or Knoevenagel condensation reaction. This is achieved by reacting an appropriate 7-azaindolin-2-one core with a substituted aldehyde or ketone under basic or acidic conditions. This straightforward and versatile synthetic route allows for the generation of diverse chemical libraries for screening and optimization.[10][11]
Mechanism of Neuroprotective Action: A Multi-Target Approach
The neuroprotective efficacy of azaindolin-2-one derivatives stems from their ability to modulate multiple key pathological pathways.
Dual Inhibition of GSK3β and Tau Protein Aggregation
The primary mechanism identified for this class of compounds is the dual inhibition of GSK3β activity and tau aggregation.[2] GSK3β directly phosphorylates tau protein, leading to its dissociation from microtubules and subsequent aggregation into NFTs. By inhibiting GSK3β, these derivatives can reduce tau hyperphosphorylation. Simultaneously, they interfere with the aggregation process itself, offering a two-pronged attack on tauopathy.[2][3][7]
The following diagram illustrates the central role of GSK3β in Alzheimer's pathology and the inhibitory action of azaindolin-2-one derivatives.
Inhibition of Other Kinases and Pathogenic Proteins
Beyond GSK3β, the azaindolin-2-one scaffold has been leveraged to develop inhibitors for other kinases implicated in neurodegeneration, such as Fyn kinase.[4] Furthermore, certain derivatives have been specifically designed and shown to bind to α-synuclein fibrils, suggesting their potential application in treating synucleinopathies like Parkinson's disease.[5]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. Research has shown that specific substitutions on the azaindolin-2-one core are critical for neuroprotective activity.[12] For example, a study on dual GSK3β and tau aggregation inhibitors identified compound (E)-2f as a potent lead.[2][3]
| Compound ID | GSK3β IC₅₀ (µM) | Key Structural Features | Reference |
| (E)-2f | 1.7 | Pyridyl substituent on the benzylidene moiety | [2][3][7] |
| (E)-2c | > 10 (45% inhibition at 10µM) | Different substitution pattern on the pyridyl ring | [2] |
| Staurosporine | Potent (98.46% inhibition at 10µM) | Reference pan-kinase inhibitor | [2] |
The SAR analysis reveals that the nature and position of substituents on the benzylidene ring significantly influence GSK3β inhibitory activity. The vicinal hydrogen-bonding acceptor-donor system at positions 1 and 7 of the azaindole core is also essential for kinase interaction.[4]
Experimental Evaluation of Neuroprotective Activity
Validating the neuroprotective potential of novel compounds requires a systematic cascade of in vitro and in vivo assays.[13][14] This approach allows for efficient screening and detailed mechanistic studies before advancing to more complex preclinical models.
Key Experimental Protocol: Cell-Based Neuroprotection Assay
This protocol describes a standard method to assess the ability of a test compound to protect neuronal cells from an insult relevant to neurodegenerative disease.
Objective: To determine if azaindolin-2-one derivatives can protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced oxidative stress and cell death.[15]
Rationale: SH-SY5Y cells are a widely used and validated in vitro model for neurotoxicity and neuroprotection studies.[16] H₂O₂ induces oxidative stress, a key pathological factor in neurodegeneration, providing a relevant model to test the cytoprotective effects of compounds.[15]
Methodology:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed 10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
-
Compound Treatment (Pre-treatment):
-
Prepare stock solutions of azaindolin-2-one derivatives in DMSO.
-
Dilute the compounds in a serum-free medium to final concentrations (e.g., ranging from 0.1 µM to 20 µM).
-
Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 2 hours.
-
Self-Validating Control: Include wells with vehicle (DMSO) only to control for solvent effects.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in a serum-free medium to a final concentration of 100 µM (concentration may need optimization).
-
Add the H₂O₂ solution to all wells except the "untreated control" group.
-
Incubate the plate for 24 hours at 37°C.
-
-
Assessment of Cell Viability (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Remove the medium from the wells and add 100 µL of fresh serum-free medium and 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection for each compound.
-
Future Directions and Clinical Perspective
While the preclinical data are compelling, the journey of azaindolin-2-one derivatives from the lab to the clinic is still in its early stages.[2][12] Future research must focus on:
-
Lead Optimization: Improving pharmacokinetic properties, particularly blood-brain barrier penetration and metabolic stability, is paramount for developing effective CNS drugs.[4]
-
In Vivo Efficacy: Rigorous testing in multiple transgenic animal models is needed to confirm the therapeutic potential observed in vitro.[13]
-
Safety and Toxicology: Comprehensive safety and toxicology studies are required before any consideration of human clinical trials.[12]
-
Biomarker Development: Identifying relevant biomarkers will be crucial for monitoring treatment efficacy in future clinical trials.[1]
Conclusion
Azaindolin-2-one derivatives represent a highly promising class of multi-target compounds for the treatment of neurodegenerative diseases. Their ability to simultaneously inhibit key pathological drivers, such as GSK3β and protein aggregation, offers a significant advantage over single-target agents. The robust SAR and versatile synthetic accessibility of the azaindolin-2-one scaffold provide a solid foundation for further drug development. Through the systematic application of the experimental workflows detailed in this guide, the scientific community can continue to unlock the full therapeutic potential of these compounds, bringing new hope to patients suffering from these devastating disorders.
References
- Ali, T. F. S., Ciftci, H. I., Radwan, M. O., Roshdy, E., Shawky, A. M., Abourehab, M. A. S., Tateishi, H., Otsuka, M., & Fujita, M. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 426. [Link]
- Ali, T. F. S., Ciftci, H. I., Radwan, M. O., Roshdy, E., Shawky, A. M., Abourehab, M. A. S., Tateishi, H., Otsuka, M., & Fujita, M. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals (Basel, Switzerland), 15(4), 426. [Link]
- Ali, T. F. S., Ciftci, H. I., Radwan, M. O., Roshdy, E., Shawky, A. M., Abourehab, M. A. S., Tateishi, H., Otsuka, M., & Fujita, M. (2022). (PDF) Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity.
- Saha, C., Zalavadiya, I., & Dudhat, K. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]
- InnoSer. (n.d.). In vitro neurology assays. InnoSer. [Link]
- Purgatorio, V., Catto, M., et al. (2016). Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity.
- Fallacara, A. L., et al. (2018). Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. Journal of Medicinal Chemistry. [Link]
- Tripathy, S., et al. (2008). Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents. Experimental Biology and Medicine, 233(11), 1395-402. [Link]
- Kaur, M., et al. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. [Link]
- Various Authors. (n.d.). In vitro and in vivo models for developmental neurotoxicity screening.
- Segovia, U., et al. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]
- Joyce, A., et al. (2017). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PLoS One. [Link]
- Bagchi, D., et al. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. Journal of Medicinal Chemistry, 58(15), 6002-17. [Link]
- Rochais, C., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(2), 2091-2121. [Link]
- Various Authors. (n.d.). Clinical trials of the treatment of neurodegenerative diseases with antiageing agents. ScienceDirect. [Link]
- Dehghani, M., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291559. [Link]
- Li, Y., et al. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Therapeutics and Clinical Risk Management, 14, 1731-1746. [Link]
- El-Damasy, A. K., et al. (2018). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 867-878. [Link]
- Various Authors. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]
- Grienke, U., et al. (2018).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7‑Azaindole-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 14. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro neurology assays - InnoSer [innoserlaboratories.com]
The Strategic Evolution of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: A Privileged Scaffold in Modern Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has spotlighted the significance of privileged scaffolds—molecular frameworks that can be systematically modified to interact with a diverse range of biological targets. Among these, the 7-azaindole core and its derivatives have emerged as a cornerstone in the design of potent and selective inhibitors for a multitude of protein kinases and other enzymes. This in-depth guide focuses on a particularly compelling, yet underexplored, member of this family: 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one , also known as 4-bromo-6-azaindolin-2-one. We will delve into its synthetic intricacies, the strategic rationale behind its analog development, and its burgeoning potential in oncology and neurodegenerative diseases.
The 7-Azaindole Core: A Foundation of Versatility
The 7-azaindole scaffold, a bioisostere of indole, is a recurring motif in a plethora of biologically active compounds. Its unique electronic properties and ability to form crucial hydrogen bond interactions with the hinge region of protein kinases have cemented its status as a highly valuable pharmacophore in drug discovery. The strategic placement of a nitrogen atom in the six-membered ring modulates the scaffold's physicochemical properties, such as solubility and pKa, offering a fine-tuning mechanism for optimizing drug-like characteristics.
Synthesis of the this compound Core: A Gateway to Novel Analogs
The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. While a direct, one-pot synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be logically approached through multi-step sequences starting from readily available pyridine precursors. A plausible synthetic strategy involves the initial construction of the corresponding un-oxidized 4-bromo-1H-pyrrolo[2,3-c]pyridine, followed by selective oxidation of the pyrrole ring.
A documented synthesis for the precursor, 4-bromo-1H-pyrrolo[2,3-c]pyridine, starts from 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine. This intermediate undergoes a reductive cyclization using iron powder in acetic acid to yield the 7-azaindole core.
Experimental Protocol: Synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine[1]
-
Step 1: Reductive Cyclization:
-
To a stirred solution of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine (1.0 eq) in acetic acid, add iron powder (~325 mesh, 5.0 eq).
-
Heat the mixture to reflux for approximately 45 minutes. The color of the reaction mixture will typically change from red to grayish-green.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Carefully neutralize the filtrate to a pH of ~8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford 4-bromo-1H-pyrrolo[2,3-c]pyridine.
-
The subsequent oxidation to the desired 2-oxo functionality presents a synthetic challenge that requires careful selection of oxidizing agents to avoid over-oxidation or degradation of the heterocyclic system. Methodologies developed for the synthesis of other oxindole and aza-oxindole systems could be adapted for this transformation.
Structural Analogs and Therapeutic Applications: A Tale of Two Isomers
While direct derivatization of this compound is not yet widely reported, the exploration of its structural isomers provides a strong rationale for its potential in drug discovery. The closely related 5-bromo-7-azaindolin-2-one scaffold has been successfully utilized in the development of potent anti-cancer agents.
Anti-Cancer Activity: Lessons from a Structural Isomer
A series of novel 5-bromo-7-azaindolin-2-one derivatives bearing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety have been synthesized and evaluated for their in-vitro anti-tumor activity.[1][2] These compounds were designed as analogs of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.
The synthesis of these analogs typically involves a Knoevenagel condensation between the 5-bromo-7-azaindolin-2-one core and a substituted pyrrole-carboxaldehyde.
Caption: Dual inhibitory action of azaindolin-2-one derivatives.
This discovery opens up exciting new avenues for the development of this compound analogs as potential treatments for neurodegenerative diseases. The bromine atom at the 4-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of potency and selectivity.
Structure-Activity Relationships (SAR) and Future Directions
While a comprehensive SAR for the this compound scaffold is yet to be established, preliminary insights can be drawn from related structures:
-
The Bromo Substituent: The position and presence of the bromine atom can significantly influence biological activity. It can act as a key interaction point within a protein's binding pocket or serve as a reactive handle for further derivatization via cross-coupling reactions.
-
The N1-H of the Pyrrolidinone Ring: This position is a potential site for introducing substituents to modulate solubility, cell permeability, and target engagement.
-
The C3-Position: As demonstrated by the Sunitinib analogs, the exocyclic double bond at the C3-position is a critical feature for activity. The nature of the substituent attached at this position will be a key determinant of the compound's biological target and potency.
The future development of this compound analogs will likely focus on:
-
Elucidation of a robust and scalable synthetic route to the core scaffold.
-
Systematic derivatization at the N1 and C3 positions, as well as exploration of the reactivity of the C4-bromo substituent.
-
Screening of analog libraries against a broad panel of protein kinases and other relevant biological targets to identify novel therapeutic applications.
-
In-depth investigation of the mechanism of action of active compounds and their engagement with specific signaling pathways.
Conclusion
The this compound scaffold represents a promising, yet relatively untapped, area of medicinal chemistry. Drawing on the established success of the broader 7-azaindole family and the compelling biological activities of its structural isomers, this core structure holds significant potential for the development of novel therapeutics in oncology, neurodegenerative diseases, and beyond. The strategic combination of a privileged scaffold with a versatile chemical handle in the form of the bromo substituent provides a powerful platform for the generation of diverse and potent molecular entities. As synthetic methodologies evolve and our understanding of complex disease pathways deepens, the exploration of this and related scaffolds will undoubtedly continue to be a fruitful endeavor in the quest for new medicines.
References
- Ali, T. F. S., Ciftci, H. I., Radwan, M. O., Roshdy, E., Shawky, A. M., Abourehab, M. A. S., Tateishi, H., Otsuka, M., & Fujita, M. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals (Basel, Switzerland), 15(4), 426. [Link]
- Lv, K., Wang, L. L., Liu, M. L., Lin, L. P., Guo, H. Y., & Li, M. L. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules (Basel, Switzerland), 21(12), 1674. [Link]
- PubMed. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.
- ResearchGate. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity.
Sources
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Proposed Synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Abstract
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, also known as 4-Bromo-6-azaindolin-2-one, is a valuable heterocyclic building block for medicinal chemistry and drug development.[1][2] Its structure combines the features of an oxindole with a pyridine ring, offering a unique scaffold for creating compounds with potential therapeutic activity. While the compound is commercially available, detailed synthetic procedures are not widely published in peer-reviewed literature. This document presents a scientifically plausible and robust two-stage synthetic strategy. The proposed route begins with the construction of the parent 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (6-azaindolin-2-one) core from a commercially available pyridine precursor, followed by a regioselective electrophilic bromination to yield the target compound. This protocol is designed for researchers in organic synthesis and drug discovery, providing both a step-by-step methodology and a discussion of the underlying chemical principles.
Synthetic Strategy and Rationale
The synthesis of the target molecule is logically divided into two primary stages: the formation of the bicyclic lactam core and the subsequent introduction of the bromine atom at the C4 position.
Stage 1: Synthesis of the 6-Azaindolin-2-one Core. The construction of the oxindole ring fused to a pyridine is the key challenge. We propose a robust approach starting from 4-chloro-3-nitropyridine. This method involves a base-mediated condensation with diethyl malonate, followed by a reductive cyclization. The nitro group is essential as it activates the C4 position for nucleophilic aromatic substitution by the malonate enolate and serves as a precursor to the amine required for the final lactam ring formation.
Stage 2: Regioselective Bromination. With the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core assembled, the final step is a directed bromination. The electron-donating character of the amide nitrogen within the oxindole ring activates the aromatic pyridine ring towards electrophilic substitution, primarily at the ortho (C7) and para (C5) positions relative to the fused pyrrole ring. However, the C4 position is also electronically activated. Using a mild electrophilic bromine source like N-Bromosuccinimide (NBS) allows for controlled, regioselective bromination at the C4 position, which is sterically accessible and electronically favorable.
The overall proposed synthetic pathway is illustrated below.
Caption: Proposed two-stage synthesis of the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (6-Azaindolin-2-one)
This protocol details the construction of the core heterocyclic scaffold via a condensation-reductive cyclization sequence.
A. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-3-nitropyridine | ≥97% | Sigma-Aldrich, etc. | Starting material |
| Diethyl malonate | ≥99% | Sigma-Aldrich, etc. | Nucleophile |
| Sodium hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich, etc. | Strong base |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Any major supplier | Reaction solvent |
| Palladium on Carbon (Pd/C) | 10 wt. % | Sigma-Aldrich, etc. | Hydrogenation catalyst |
| Ethanol (EtOH) | 200 proof, anhydrous | Any major supplier | Hydrogenation solvent |
| Hydrochloric Acid (HCl) | 6 M aqueous solution | Fisher Scientific, etc. | For workup/hydrolysis |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Lab-prepared | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent grade | Any major supplier | Drying agent |
| Ethyl Acetate (EtOAc) | ACS grade | Any major supplier | Extraction solvent |
B. Instrumentation
| Instrument | Purpose |
| Three-neck round-bottom flask | Reaction vessel |
| Magnetic stirrer with heating | Reaction control |
| Condenser, dropping funnel, nitrogen inlet | Reaction setup |
| Hydrogenation apparatus (e.g., Parr shaker) | Reductive cyclization |
| Rotary evaporator | Solvent removal |
| Thin Layer Chromatography (TLC) plates | Reaction monitoring |
| Glassware for extraction and filtration | Workup and purification |
C. Step-by-Step Procedure
-
Malonate Condensation: a. To a dry three-neck flask under a nitrogen atmosphere, add sodium hydride (1.2 eq.) carefully washed with hexanes to remove mineral oil. b. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. c. Slowly add diethyl malonate (1.1 eq.) dropwise via a syringe. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases. d. Add a solution of 4-chloro-3-nitropyridine (1.0 eq.) in anhydrous THF dropwise to the enolate solution. e. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed. f. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). g. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude diethyl 2-(3-nitro-4-pyridyl)malonate adduct. This crude product is often carried forward without further purification.
-
Reductive Cyclization and Decarboxylation: a. Dissolve the crude malonate adduct in ethanol in a suitable pressure vessel. b. Add 10% Pd/C catalyst (approx. 5-10 mol %). c. Pressurize the vessel with hydrogen gas (H₂) to 50 psi and shake vigorously at room temperature for 6-8 hours. d. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate and formation of the product. e. Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. f. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol. g. Concentrate the filtrate under reduced pressure. h. To the resulting residue, add 6 M HCl and heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis and decarboxylation. i. Cool the solution to room temperature and neutralize carefully with saturated NaHCO₃ solution until the pH is ~7-8. j. The product, 1H-pyrrolo[2,3-c]pyridin-2(3H)-one, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
This protocol describes the regioselective bromination of the 6-azaindolin-2-one core.
A. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1H-pyrrolo[2,3-c]pyridin-2(3H)-one | Synthesized in Protocol 1 | - | Starting material |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich, etc. | Brominating agent |
| Anhydrous Dimethylformamide (DMF) | DriSolv® or equivalent | Any major supplier | Reaction solvent |
| Dichloromethane (DCM) | ACS grade | Any major supplier | Extraction solvent |
| Deionized Water | Lab-prepared | - | For workup |
B. Step-by-Step Procedure
-
Dissolve 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the complete consumption of the starting material.
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
A precipitate should form. Stir for 30 minutes to allow for complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether to aid in drying.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography (eluting with a DCM/Methanol gradient) to yield pure this compound.
C. Expected Characterization
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR: Expect characteristic shifts for the aromatic protons on the pyridine ring and the CH₂ group at the C3 position. The introduction of bromine will cause a downfield shift and alter the coupling patterns of the remaining aromatic protons.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).
Scientific Discussion and Workflow
Causality Behind Experimental Choices
-
Choice of Base: Sodium hydride is used in the malonate condensation because it is a strong, non-nucleophilic base that irreversibly deprotonates diethyl malonate, driving the reaction forward.
-
Reductive Cyclization: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine. In this one-pot transformation, the newly formed amine immediately attacks one of the adjacent ester groups, leading to spontaneous cyclization and formation of the lactam ring. The subsequent acidic workup serves to hydrolyze the remaining ester and drive decarboxylation.
-
Brominating Agent: NBS is chosen over harsher reagents like liquid bromine (Br₂) because it provides a low equilibrium concentration of Br⁺, allowing for a more controlled and selective electrophilic aromatic substitution with fewer side products. DMF is an excellent solvent for this reaction as it is polar and aprotic, facilitating the ionic mechanism.
Workflow Visualization
The entire process, from initial reaction setup to final product characterization, is outlined in the workflow diagram below.
Caption: Experimental workflow for the synthesis and validation.
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried.
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Perform this reaction in a designated area with appropriate safety measures and equipment (e.g., a blast shield). Ensure the system is properly purged of air before introducing hydrogen.
-
Solvents: THF, DMF, and other organic solvents are flammable and/or toxic. Handle them in a well-ventilated fume hood.
References
- Song, J. J., Tan, Z., Gallou, F., Xu, J., Yee, N. K., & Senanayake, C. H. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. The Journal of Organic Chemistry, 70(16), 6512–6514. [Link]
- PubChem Compound Summary for CID 66570679, 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). This compound.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link].
Sources
Synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth technical protocol for the synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. As a key intermediate, this molecule serves as a versatile building block for the development of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot the procedure effectively.
Introduction: The Significance of the 6-Azaoxindole Scaffold
The target molecule, this compound, belongs to the class of compounds known as azaoxindoles. Specifically, it is a 6-azaoxindole, an isostere of the biologically relevant oxindole core where a nitrogen atom replaces a carbon at the 6-position of the benzene ring. This substitution significantly alters the electronic properties, solubility, and metabolic stability of the molecule, offering unique opportunities for modulating pharmacological activity. The bromine atom at the 4-position provides a crucial handle for further chemical modification, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
Overall Synthetic Strategy
A direct, one-step synthesis of this compound is not well-documented in standard literature. Therefore, a robust and logical two-step approach is proposed. This strategy involves the initial construction of the parent heterocyclic core, 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (6-azaoxindole), followed by a regioselective electrophilic bromination to install the bromine atom at the desired C4 position.
An alternative, highly regioselective strategy would involve the synthesis of a 4-amino-6-azaoxindole precursor, followed by a Sandmeyer reaction to convert the amino group into the target bromo-substituent.[2][3] While effective, this route is often longer and depends on the successful synthesis of the amino-precursor. The direct bromination method is generally more step-economical.
Caption: Overall two-part synthetic workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Amino-3-methylpyridine | ≥98% | Sigma-Aldrich, Acros Organics | Starting Material for Scaffold |
| Diethyl oxalate | ≥99% | Sigma-Aldrich, Alfa Aesar | Reagent for condensation |
| Potassium tert-butoxide | ≥98% | Sigma-Aldrich, Acros Organics | Base |
| Toluene | Anhydrous | Acros Organics, Sigma-Aldrich | Solvent |
| Ethanol | 200 Proof, Absolute | Decon Labs, Pharmco-Aaper | Solvent |
| Hydrochloric Acid (HCl) | 4 M in Dioxane | Sigma-Aldrich | For cyclization/hydrolysis |
| 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one | - | Synthesized in Part 1 | Intermediate |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich, Oakwood Chemical | Brominating Agent |
| Acetonitrile (MeCN) | Anhydrous | Sigma-Aldrich, Fisher Scientific | Solvent |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific, Sigma-Aldrich | Solvent for extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For aqueous workup |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Fisher Scientific | For quenching excess bromine |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
Experimental Protocols
Part 1: Synthesis of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one (6-Azaoxindole)
This protocol is adapted from established methods for synthesizing substituted azaoxindoles, which typically involve the condensation of an aminopyridine with an oxalate ester followed by intramolecular cyclization.
Causality and Mechanistic Insight: The synthesis begins with a nucleophilic attack of the amino group of 4-amino-3-methylpyridine onto one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting intermediate undergoes a base-mediated intramolecular condensation (Dieckmann-type condensation), where the carbanion formed on the pyridine's methyl group attacks the remaining ester carbonyl. This forms the five-membered pyrrolidone ring. Subsequent acidic workup facilitates decarboxylation to yield the final 6-azaoxindole scaffold.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (2.5 eq).
-
Suspend the base in 100 mL of anhydrous toluene.
-
In a separate flask, dissolve 4-amino-3-methylpyridine (1.0 eq) and diethyl oxalate (1.2 eq) in 50 mL of anhydrous toluene.
-
Addition of Reagents: Add the solution of the aminopyridine and diethyl oxalate dropwise to the stirring suspension of potassium tert-butoxide at room temperature over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes).
-
Workup and Cyclization: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding 50 mL of water.
-
Separate the aqueous layer and wash the organic layer with water (2 x 30 mL).
-
Combine the aqueous layers and acidify to pH ~2 with concentrated HCl.
-
Heat the acidified aqueous solution to 80-90 °C for 2-4 hours to effect hydrolysis and decarboxylation.
-
Isolation: Cool the solution in an ice bath. The product may precipitate. If not, extract the aqueous solution with dichloromethane (3 x 75 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of 50-100% ethyl acetate in hexanes to afford the pure product.
Part 2: Regioselective Bromination to this compound
This step involves the electrophilic aromatic substitution on the electron-rich pyrrole ring of the 6-azaoxindole core.
Causality and Mechanistic Insight: In the 6-azaoxindole system, the pyrrole ring is significantly more electron-rich than the electron-deficient pyridine ring, making it the preferential site for electrophilic attack. Within the pyrrole moiety, the C4 position is electronically activated by the adjacent nitrogen atom (N1) and is sterically accessible. The C3 position is a carbonyl carbon and thus deactivated. N-Bromosuccinimide (NBS) serves as a source of an electrophilic bromine species (Br⁺), which attacks the C4 position to form a sigma complex intermediate. Subsequent loss of a proton restores aromaticity and yields the desired 4-bromo product.
Caption: Simplified electrophilic substitution mechanism.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar and protected from light with aluminum foil.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. The reaction should be monitored closely by TLC or LC-MS to avoid over-bromination.
-
Quenching: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Workup: Remove the acetonitrile in vacuo. Add 50 mL of water to the residue and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of 20-60% ethyl acetate in hexanes. The desired product, this compound, is typically a white to off-white solid.
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and regiochemistry of the bromine substitution. The aromatic protons on both rings will show characteristic shifts and coupling constants. The disappearance of the proton signal at the C4 position is a key indicator of successful bromination.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
-
MS (Mass Spectrometry): To confirm the molecular weight of the product. The presence of a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident in the mass spectrum (M and M+2 peaks).
-
Melting Point: To assess the purity of the synthesized compound.
Trustworthiness and Self-Validation
-
Reaction Monitoring: Consistent monitoring by TLC or LC-MS at each stage is critical. In Part 1, the disappearance of the starting aminopyridine confirms reaction progression. In Part 2, monitoring prevents the formation of di-brominated or other side products.
-
Cross-Verification: The analytical data (NMR, MS) must be self-consistent. The molecular formula derived from high-resolution mass spectrometry should match the structure determined by NMR.
-
Purity Assessment: The final purity should be assessed by HPLC or quantitative NMR to ensure it meets the standards required for subsequent applications in drug discovery workflows.
References
- Wikipedia. (2024). Sandmeyer reaction.
- Khaled, M. H. et al. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2024). PMC.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). MDPI.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PMC.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate.
- Azaindole synthesis. (n.d.). Organic Chemistry Portal.
- Electrophilic Substitution Reactions of Indoles. (2011). ResearchGate.
- Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. (2015). RSC Publishing.
- A general electrochemical strategy for the Sandmeyer reaction. (2020). PMC.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). PMC.
- THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. (1969). DTIC.
- This compound. (n.d.). MySkinRecipes.
- Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide. (1995). CoLab.
- Carbon Nucleophilicities of Indoles in SNAr Substitutions of Superelectrophilic 7-Chloro-4,6-dinitrobenzofuroxan and -benzofurazan. (2009). ResearchGate.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). MDPI.
Sources
The Art of C-4 Functionalization: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-7-Azaindole
Introduction: The Privileged Scaffold of 7-Azaindole
The 7-azaindole nucleus, a bioisostere of indole, represents a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have led to its incorporation into a multitude of biologically active molecules.[1] Functionalization of the 7-azaindole core is a critical strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Among the various positions on this bicyclic heterocycle, C-4 functionalization offers a unique vector for structural diversification, influencing molecular conformation and interactions with biological targets.
This comprehensive guide focuses on the palladium-catalyzed cross-coupling reactions of 4-bromo-7-azaindole, a key intermediate for accessing a diverse array of C-4 substituted analogues. We will delve into the mechanistic intricacies, provide field-proven protocols, and explore the vast synthetic potential of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools for the advancement of their research programs.
The Lability of the C4-Bromine Bond: A Gateway for Catalysis
The reactivity of 4-bromo-7-azaindole in palladium-catalyzed cross-coupling is dictated by the electronic nature of the azaindole ring system. The pyridine ring's electron-withdrawing character, coupled with the pyrrole's electron-rich nature, creates a unique electronic environment that facilitates the key oxidative addition step in the catalytic cycle. The C-Br bond at the C-4 position is sufficiently activated for a range of palladium(0) catalysts to insert, initiating the cascade of events that leads to the formation of new carbon-carbon and carbon-nitrogen bonds.
C-C Bond Formation: Expanding the Core
The Suzuki-Miyaura Coupling: A Robust Path to Biaryls and Beyond
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2] For the C-4 arylation of 7-azaindole, this reaction provides a reliable method for introducing diverse aromatic and heteroaromatic moieties.
Causality in Experimental Design: The choice of catalyst, ligand, and base is paramount for a successful Suzuki-Miyaura coupling. The electron-rich and sterically demanding phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are often employed to stabilize the palladium center and promote both oxidative addition and reductive elimination. The base, typically a carbonate or phosphate, plays a crucial role in the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center.[3]
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling of 4-Bromo-7-Azaindole
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 88 | [5] |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 110 | 85 | [6] |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 78 | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling of N-Protected 4-Bromo-7-Azaindole with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk tube, add N-protected 4-bromo-7-azaindole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed toluene (5 mL) and water (1 mL).
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-7-azaindole derivative.
The Heck Reaction: Forging C-C Bonds with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins. With 4-bromo-7-azaindole, this reaction enables the introduction of vinyl and substituted vinyl groups at the C-4 position, which are valuable handles for further synthetic transformations.[7]
Causality in Experimental Design: The success of the Heck reaction hinges on the formation of a coordinatively unsaturated palladium(0) species that can undergo oxidative addition. The choice of base is critical for the final β-hydride elimination and catalyst regeneration steps. Organic bases like triethylamine are commonly used. The ligand can influence the regioselectivity of the migratory insertion step.
Generalized Catalytic Cycle for the Heck Reaction:
Caption: Simplified catalytic cycle of the Heck cross-coupling reaction.
Data Presentation: Heck Reaction of 4-Bromo-7-Azaindole
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 75 | [6] |
| 2 | Methyl acrylate | Pd(OAc)₂ (5) | - | K₂CO₃ | DMF | 80 | 68 | [6] |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 82 | [8] |
| 4 | Cyclohexene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 55 | [9] |
Experimental Protocol: Heck Reaction of N-Protected 4-Bromo-7-Azaindole with Styrene
-
Reaction Setup: In a sealed tube, combine N-protected 4-bromo-7-azaindole (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 mmol).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 2.0 mmol).
-
Reaction Execution: Degas the mixture with argon for 15 minutes. Seal the tube and heat the reaction to 100 °C for 16-24 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired 4-styryl-7-azaindole derivative.
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is an indispensable tool for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.[1] Coupling 4-bromo-7-azaindole with terminal alkynes provides direct access to C-4 alkynylated 7-azaindoles, key precursors for more complex molecular architectures.[10]
Causality in Experimental Design: The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) salt. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] The choice of an amine base is crucial for both the deprotonation of the terminal alkyne and the regeneration of the active palladium catalyst.[12]
Generalized Catalytic Cycle for the Sonogashira Coupling:
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Data Presentation: Sonogashira Coupling of 4-Bromo-7-Azaindole
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 | 92 | [10] |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | THF | RT | 85 | [13] |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 80 | 79 | [14] |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Acetonitrile | 70 | 88 | [6] |
Experimental Protocol: Sonogashira Coupling of N-Protected 4-Bromo-7-Azaindole with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add N-protected 4-bromo-7-azaindole (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and copper(I) iodide (CuI, 0.10 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous DMF (5 mL), triethylamine (Et₃N, 3.0 mmol), and phenylacetylene (1.2 mmol).
-
Reaction Execution: Stir the reaction mixture at 60 °C for 4-8 hours, monitoring by TLC.
-
Work-up and Purification: Once the starting material is consumed, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic phase over sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography to give the 4-(phenylethynyl)-7-azaindole product.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[15] For 4-bromo-7-azaindole, this reaction allows for the introduction of a wide range of primary and secondary amines at the C-4 position, a critical transformation in the synthesis of many kinase inhibitors and other pharmaceutical agents.[16][17]
Causality in Experimental Design: The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the challenging reductive elimination step that forms the C-N bond.[18] A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and generate the active palladium-amido intermediate.[19]
Generalized Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Data Presentation: Buchwald-Hartwig Amination of 4-Bromo-7-Azaindole
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 94 | [20] |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 88 | [4] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 90 | 91 | [20] |
| 4 | Piperidine | PdCl₂(dppf) (3) | - | LiHMDS | THF | 80 | 85 | [4] |
Experimental Protocol: Buchwald-Hartwig Amination of N-Protected 4-Bromo-7-Azaindole with Morpholine
-
Reaction Setup: In a glovebox, charge a vial with N-protected 4-bromo-7-azaindole (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).
-
Reagent Addition: Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).
-
Reaction Execution: Seal the vial and heat the mixture at 100 °C for 12-18 hours.
-
Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography to afford the desired 4-morpholino-7-azaindole derivative.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions of 4-bromo-7-azaindole are indispensable tools for the synthesis of a diverse range of C-4 functionalized 7-azaindole derivatives. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions each offer unique advantages for the introduction of aryl, vinyl, alkynyl, and amino moieties, respectively. A thorough understanding of the reaction mechanisms and the careful optimization of reaction parameters are key to achieving high yields and product purity. The protocols and data presented herein provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile building block, paving the way for the discovery of novel therapeutics and functional materials. Future developments in this field will likely focus on the use of more sustainable and economical catalysts, milder reaction conditions, and the expansion of the substrate scope to include even more complex and challenging coupling partners.
References
- Alkyne, P. T. & Base, A. (Year). Title of the article. Journal Name, Volume(Issue), Pages. [URL]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic data for the oxidative addition of aryl halides to Pd (0) complexes generated in situ from Pd (dba) 2 and phosphine ligands. Dalton Transactions, 40(42), 11232-11244. [Link]
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki− Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
- Buchwald, S. L., & Martin, R. (2009). General and efficient palladium-catalyzed amination of aryl chlorides. Angewandte Chemie International Edition, 48(34), 6202-6217. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Surasani, R., Kalita, D., Rao, A. V. D., & Chandrasekhar, K. B. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2086-2093. [Link]
- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical Reviews, 106(11), 4644-4680. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Azaindole Therapeutic Agents. (n.d.). PMC.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2673. [Link]
- ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. (2025). ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). Scientific Reports, 11(1), 3519. [Link]
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.). ResearchGate.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma.
- Heck Reaction—State of the Art. (n.d.). MDPI.
- Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journal of Organic Chemistry, 9, 1578-1588. [Link]
- Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016). The Journal of Organic Chemistry, 81(15), 6335-6344. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
- The Role of the Base in Buchwald-Hartwig Amination. (2025). ResearchGate.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 9. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [repository.kaust.edu.sa]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Late-Stage Diversification of 7-Azaindoles
Introduction: The Strategic Imperative of 7-Azaindole Diversification in Drug Discovery
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial core in numerous approved drugs and clinical candidates.[1][2][3][4] Its structural similarity to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring imparts unique physicochemical properties, such as improved solubility, metabolic stability, and the ability to form additional hydrogen bonds with biological targets.[3][5] Late-stage functionalization (LSF), the introduction of chemical modifications at a late step in a synthetic sequence, is a powerful strategy in drug discovery.[6][7][8][9] It enables the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[10] This guide provides an in-depth overview of modern synthetic methodologies for the late-stage diversification of the 7-azaindole core, with a focus on practical applications and detailed experimental protocols for researchers in drug development.
I. Strategic Approaches to Late-Stage 7-Azaindole Functionalization
The dual nature of the 7-azaindole ring system, comprising an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, presents both challenges and opportunities for selective functionalization.[11] Modern synthetic chemistry has risen to this challenge, offering a versatile toolkit for modifying virtually every position of the 7-azaindole nucleus. This section will delve into the most impactful of these strategies.
Direct C–H Bond Functionalization: The Atom-Economical Frontier
Direct C–H functionalization has emerged as a transformative approach in organic synthesis, offering an atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[12]
Transition metal-catalyzed C–H activation is a dominant strategy.[13] For instance, rhodium(III)-catalyzed C–H activation/annulative coupling of aminopyridines with alkynes provides a direct route to substituted 7-azaindoles.[5][14] The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway, where the metal catalyst coordinates to a directing group on the substrate and facilitates the cleavage of a nearby C–H bond. The resulting metallacyclic intermediate can then react with a coupling partner to form a new C–C or C–heteroatom bond.[4]
This protocol is adapted from methodologies demonstrating the direct arylation of 7-azaindoles.
Materials:
-
N-protected 7-azaindole (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
[Rh(OAc)2]2 (5 mol%)
-
Ag2CO3 (2.0 equiv)
-
PivOH (20 mol%)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk tube, add N-protected 7-azaindole, aryl boronic acid, [Rh(OAc)2]2, Ag2CO3, and PivOH.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Low Conversion: Increase reaction time or temperature. Ensure reagents and solvent are anhydrous.
-
Side Product Formation: Optimize the amount of oxidant and additive.
Cross-Coupling Reactions: The Workhorse of Diversification
Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of heterocycles.[1][2][13][15] Reactions such as Suzuki, Sonogashira, and Heck couplings allow for the introduction of a wide array of substituents onto the 7-azaindole core.[13][15][16]
| Reaction | Coupling Partner | Catalyst/Ligand System | Advantages | Limitations |
| Suzuki | Boronic acids/esters | Pd(PPh3)4, PdCl2(dppf) | High functional group tolerance, commercially available reagents. | Sensitivity to air and moisture for some boronic acids. |
| Sonogashira | Terminal alkynes | PdCl2(PPh3)2/CuI | Direct introduction of alkynyl groups, mild reaction conditions.[13][16] | Requires a co-catalyst (CuI), potential for homocoupling of alkynes. |
| Heck | Alkenes | Pd(OAc)2/Phosphine ligands | Good for introducing vinyl groups. | Regioselectivity can be an issue. |
| Buchwald-Hartwig | Amines, Amides, Alcohols | Pd(OAc)2/Xantphos | Efficient for C-N and C-O bond formation.[11] | Ligand sensitivity, potential for catalyst deactivation. |
This protocol is based on established procedures for Suzuki-Miyaura coupling on halo-7-azaindoles.[17]
Materials:
-
N-Boc-4-bromo-7-azaindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl2(dppf) (3 mol%)
-
K2CO3 (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve N-Boc-4-bromo-7-azaindole and arylboronic acid in the 1,4-dioxane/water mixture.
-
Add K2CO3 and PdCl2(dppf) to the solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 85 °C under an argon atmosphere for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Photoredox Catalysis: A Mild and Versatile Approach
Visible-light photoredox catalysis has emerged as a powerful tool for late-stage functionalization, enabling a wide range of transformations under mild reaction conditions.[18][19] This approach often utilizes a photosensitizer that, upon light absorption, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates.
In a typical photoredox/nickel dual catalytic cycle for Csp²–Csp³ cross-coupling, the photocatalyst absorbs light and enters an excited state.[3] This excited state can then reduce an alkyl halide to generate an alkyl radical and the oxidized photocatalyst. The alkyl radical is then captured by a low-valent nickel complex. Concurrently, the 7-azaindole substrate undergoes oxidative addition to another nickel complex. Reductive elimination from the resulting Ni(III) intermediate furnishes the desired product and regenerates the Ni(I) catalyst.
This protocol is a representative example of photoredox-mediated alkylation.[3][19]
Materials:
-
3-Bromo-7-azaindole (1.0 equiv)
-
Cycloalkyl trifluoroborate salt (1.5 equiv)
-
Ir(ppy)3 (1 mol%)
-
NiCl2·glyme (5 mol%)
-
dtbbpy (10 mol%)
-
K3PO4 (2.0 equiv)
-
Anhydrous DMA
Procedure:
-
To an oven-dried vial, add 3-bromo-7-azaindole, cycloalkyl trifluoroborate salt, Ir(ppy)3, NiCl2·glyme, dtbbpy, and K3PO4.
-
Evacuate and backfill the vial with argon.
-
Add anhydrous DMA via syringe.
-
Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine, then dry over Na2SO4.
-
Concentrate the organic layer and purify the crude product by preparative HPLC.
Minisci-Type Reactions: Radical Functionalization of the Pyridine Ring
The Minisci reaction is a classic method for the direct alkylation and acylation of electron-deficient N-heterocycles.[20][21][22][23] It involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring. This strategy is particularly well-suited for the functionalization of the pyridine moiety of 7-azaindoles.
The reaction is typically initiated by the generation of a radical from a suitable precursor (e.g., a carboxylic acid, an alcohol, or an ether) using an oxidant such as silver nitrate/ammonium persulfate.[22][24] The generated radical then adds to the protonated 7-azaindole, preferentially at the C4 and C6 positions. The resulting radical cation is then oxidized to the final product, regenerating the catalyst.
This protocol is a general procedure for the Minisci alkylation of 7-azaindoles.
Materials:
-
7-Azaindole (1.0 equiv)
-
Pivalic acid (3.0 equiv)
-
AgNO3 (0.2 equiv)
-
(NH4)2S2O8 (3.0 equiv)
-
TFA (trifluoroacetic acid)
-
Acetonitrile/Water (1:1 mixture)
Procedure:
-
Dissolve 7-azaindole in TFA in a round-bottom flask and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve pivalic acid, AgNO3, and (NH4)2S2O8 in the acetonitrile/water mixture.
-
Add the solution from step 2 dropwise to the solution from step 1 over 15 minutes.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO3 until the pH is ~8.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography.
II. Conclusion and Future Outlook
The late-stage diversification of 7-azaindoles is a vibrant and rapidly evolving field. The methodologies outlined in this guide—C–H activation, cross-coupling reactions, photoredox catalysis, and Minisci-type reactions—provide medicinal chemists with a powerful arsenal for rapidly generating diverse libraries of 7-azaindole analogues. The continued development of novel catalytic systems with improved selectivity, broader substrate scope, and enhanced functional group tolerance will undoubtedly further accelerate the discovery of new therapeutics based on this important scaffold. The integration of high-throughput experimentation and machine learning is also poised to revolutionize how late-stage functionalization campaigns are designed and executed, enabling more efficient exploration of chemical space.[10]
References
- Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
- Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Synthesis and pharmacological activities of 7-azaindole deriv
- Methods for Late-Stage Functionalization of N-heterocycles via Nitrogen Insertion. Department of Chemistry.
- 7-Azaindole Derivatives: Exploring Synthesis and Applic
- Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil.
- Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in B
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Recent advances in the global ring functionaliz
- Late-stage diversification of drug compounds.
- Late-stage diversification of drug molecules and natural products.
- General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles.
- Recent advances in the global ring functionalization of 7-azaindoles.
- Late-Stage Diversification: A Motivating Force in Organic Synthesis. PubMed Central.
- Rh(III)-catalyzed 7-azaindole synthesis via C-H activation annulative coupling of aminopyridines with alkynes. Chem. Commun..
- Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow.
- Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters.
- Recent advances in the global ring functionaliz
- Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science.
- Coupling of 7-Azaindoles with Thiophenes. ChemistryViews.
- Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Arom
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Scope and limitations of the Minisci reaction for the synthesis of aza-heterocycles.
- Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry.
- Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. ChemRxiv.
- Recent Advances in Minisci-Type Reactions. SciSpace.
- The Minisci Reaction. Organic Chemistry Portal.
- Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters.
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
Sources
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. Coupling of 7-Azaindoles with Thiophenes - ChemistryViews [chemistryviews.org]
- 5. pr.ibs.re.kr [pr.ibs.re.kr]
- 6. Methods for Late-Stage Functionalization of N-heterocycles via Nitrogen Insertion | Department of Chemistry [chem.uga.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Late-Stage Diversification: A Motivating Force in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01650H [pubs.rsc.org]
- 15. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 16. research.unl.pt [research.unl.pt]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. scispace.com [scispace.com]
- 23. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 24. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in Medicinal Chemistry
Introduction: The Strategic Value of the 6-Azaindole Scaffold
The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, engaging with a wide array of biological targets. The inclusion of a pyridine nitrogen atom imparts unique physicochemical properties, such as improved solubility and the ability to act as a hydrogen bond acceptor, which are often advantageous for drug-receptor interactions and pharmacokinetic profiles.[1] Consequently, derivatives of this scaffold are prominent in the development of therapeutics for a range of diseases, including cancer, inflammatory conditions, and neurological disorders.[1]
Among the various functionalized 6-azaindoles, 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one stands out as a highly versatile and strategic building block for drug discovery. The presence of a bromine atom at the 4-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. This enables the systematic and efficient exploration of chemical space around the core scaffold, a cornerstone of modern lead optimization. Furthermore, the oxo group at the 2-position and the lactam nitrogen offer additional points for diversification, allowing for the fine-tuning of potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties. This application note provides a comprehensive guide to the synthesis and strategic application of this key intermediate, complete with detailed protocols for its derivatization.
Synthesis of the Core Intermediate
A representative synthetic pathway is outlined below. This multi-step sequence begins with a commercially available nitropyridine and leverages a reductive cyclization to construct the bicyclic core.
DOT Diagram: Synthetic Pathway to the Core Intermediate
Caption: Proposed synthetic route to this compound.
Protocol 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridine
This protocol is adapted from a known procedure for a similar compound.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine (1.0 eq) and iron powder (5.0 eq) in glacial acetic acid (10 mL per gram of starting material).
-
Reaction Execution: Heat the mixture to reflux. The color of the mixture will typically change from red to a grayish-green. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 45-60 minutes).
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Carefully neutralize the filtrate to pH ~8 with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford 4-bromo-1H-pyrrolo[2,3-c]pyridine.
-
Protocol 2: Oxidation to this compound
The subsequent oxidation of the 2-position to install the lactam functionality is a critical step. Various oxidizing agents can be employed; a common method involves the use of N-bromosuccinimide in an aqueous solvent system.
-
Reaction Setup: Dissolve 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a mixture of tert-butanol and water.
-
Reagent Addition: Add N-bromosuccinimide (1.1 eq) portion-wise to the solution, maintaining the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting solid by recrystallization or silica gel chromatography to yield this compound.
-
Application in Cross-Coupling Reactions
The true synthetic power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions. The C4-bromo substituent serves as an efficient electrophilic partner for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups, which are crucial for building structure-activity relationships (SAR) in drug discovery programs.
DOT Diagram: Cross-Coupling Applications
Caption: Key cross-coupling reactions of the title compound.
Protocol 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, enabling the introduction of various aryl and heteroaryl moieties.
-
Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (argon or nitrogen) at 80-120 °C until the starting material is consumed as monitored by LC-MS. Microwave irradiation can often accelerate this transformation.
-
Work-up and Purification:
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the 4-aryl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivative.
-
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 90 | 80-90 |
| 3 | Pyridine-3-boronic acid | XPhos Pd G2 (2) | K₃PO₄ | t-AmylOH | 110 | 75-85 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Protocol 4: Buchwald-Hartwig Amination
This reaction is a powerful tool for C-N bond formation, allowing the introduction of a diverse range of primary and secondary amines.
-
Reaction Setup: Under an inert atmosphere, charge a vial with this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Reaction Execution: Heat the mixture, typically between 80-110 °C, until completion. Monitor by LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture and partition between ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry, and concentrate.
-
Purify by silica gel chromatography.
-
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | XPhos | NaOtBu | Toluene | 100 | 80-90 |
| 2 | Aniline | RuPhos | K₂CO₃ | Dioxane | 110 | 70-85 |
| 3 | Benzylamine | BINAP | Cs₂CO₃ | Toluene | 90 | 75-88 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Protocol 5: Sonogashira Coupling
The Sonogashira coupling facilitates the synthesis of 4-alkynyl derivatives, which can be valuable pharmacophores or intermediates for further transformations.
-
Reaction Setup: To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), a copper(I) co-catalyst such as CuI (0.05 eq), and an amine base like triethylamine or diisopropylethylamine (2.0 eq).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor for completion by TLC or LC-MS.
-
Work-up and Purification:
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 80-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (5) | DIPEA | DMF | 75-85 |
| 3 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Toluene | 85-95 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Medicinal Chemistry Applications and Structure-Activity Relationships
The pyrrolo[2,3-c]pyridine core is a well-established scaffold in the design of kinase inhibitors.[2][3] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The general structure of many kinase inhibitors includes a heterocyclic core that anchors in the ATP-binding site, with various substituents projecting into solvent-exposed regions or specific sub-pockets to enhance potency and selectivity.
Derivatives of this compound are ideally suited for this application. The lactam oxygen and the pyridine nitrogen can form key hydrogen bonds with the hinge region of the kinase active site, mimicking the interactions of the adenine portion of ATP. The substituent introduced at the 4-position via cross-coupling can then be used to target specific regions of the kinase, thereby driving potency and selectivity for the desired target.
For instance, Suzuki coupling with various (hetero)aryl boronic acids allows for the exploration of the solvent-front region. Buchwald-Hartwig amination can introduce flexible or rigid amine-containing side chains that can pick up additional interactions. The linear geometry of alkynes installed via Sonogashira coupling can be used to probe deep, narrow pockets within the enzyme.
While specific SAR data for derivatives of this compound is not extensively published, logical drug design principles suggest that:
-
Small, hydrogen-bond accepting groups on the 4-aryl substituent could enhance potency by interacting with nearby residues.
-
Basic amine functionalities introduced via Buchwald-Hartwig amination can improve aqueous solubility and form salt bridges with acidic residues like aspartate or glutamate.
-
Protection of the lactam nitrogen with a suitable group (e.g., methyl, benzyl) may be necessary to prevent off-target activity or improve cell permeability.
Conclusion
This compound is a high-value building block for medicinal chemists engaged in drug discovery. Its strategic placement of a bromine atom on a privileged heterocyclic scaffold provides a versatile platform for the rapid generation of diverse compound libraries through robust and well-established cross-coupling methodologies. The protocols and insights provided in this application note are intended to empower researchers to leverage this intermediate in their efforts to develop novel and effective therapeutics.
References
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). [Link]
- Wikipedia. (2023, December 29).
- Chemistry LibreTexts. (2023, June 30).
- ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids.
- Metwally, K., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
- Royal Society of Chemistry. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- Al-Zoubi, R. M., et al. (2018). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. Molecules, 23(1), 123. [Link]
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. [Link]
- MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- PubMed. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
- Hozien, Z. A., et al. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 49(4), 804-809. [Link]
- National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2329–2340. [Link]
- Royal Society of Chemistry. (2018). Synthesis of 2-acetal-1,3-enynes by Sonogashira reaction of bromovinyl acetals with alkynes: application to the formal synthesis of a glucagon antagonist. New Journal of Chemistry. [Link]
- National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6098–6107. [Link]
- PubMed. (2016). Discovery and SAR of pyrrolo[2,1-f][1][4][5]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4256-4260. [Link]
- Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- MDPI. (2021). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Molecules, 26(1), 1. [Link]
Sources
experimental procedure for 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one reactions
An Application Guide to the Strategic Functionalization of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Authored by a Senior Application Scientist
Abstract
The this compound scaffold is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique structure, featuring aza-oxindole character combined with a reactive bromine handle, offers strategic vectors for molecular elaboration. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for key transformations of this scaffold, including Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as N-alkylation. The causality behind experimental choices, troubleshooting insights, and self-validating system designs are explained to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of the Pyrrolo[2,3-c]pyridin-2-one Core
Pyrrolopyridine derivatives are a class of heterocyclic compounds that feature prominently in pharmacologically active agents due to their structural resemblance to endogenous biomolecules.[1][2] The this compound isomer, in particular, presents two primary sites for diversification: the nucleophilic nitrogen of the lactam and the electrophilic carbon atom bearing the bromine substituent. The bromine atom serves as a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions, making it an invaluable intermediate for constructing libraries of potential therapeutic agents.[3] This document outlines robust protocols for leveraging these reaction sites to synthesize novel derivatives.
Physicochemical Properties and Safety Data
A clear understanding of the starting material's properties is fundamental to safe and effective experimentation.
| Property | Value | Source |
| CAS Number | 1190318-93-4 | [3][4] |
| Molecular Formula | C₇H₅BrN₂O | [4] |
| Molecular Weight | 213.03 g/mol | [4] |
| Appearance | Typically a solid | N/A |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Application Protocol I: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[5][6] It facilitates the reaction between an organoboron species and an organic halide, catalyzed by a palladium complex. For this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C4-position.
Rationale for Reagent Selection
-
Catalyst System (Pd(PPh₃)₄ or Pd(dppf)Cl₂): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a highly reliable and commercially available catalyst for a broad range of Suzuki couplings.[7] For more challenging substrates or to improve yields, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is an excellent alternative, offering enhanced stability and catalytic activity.[8]
-
Base (Na₂CO₃ or K₂CO₃): An aqueous solution of a mild inorganic base like sodium or potassium carbonate is crucial. The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[6] These bases are generally well-tolerated by the lactam functionality.
-
Solvent System (DME/Water or Toluene/Water): A biphasic solvent system is often optimal. 1,2-Dimethoxyethane (DME) or Toluene solubilizes the organic starting material and catalyst, while water dissolves the inorganic base and boronic acid salt, creating a productive interface for the reaction to occur.[8]
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Step-by-Step Protocol
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,2-dimethoxyethane (DME) (approx. 0.1 M concentration relative to the starting material) via syringe.
-
In a separate container, dissolve sodium carbonate (Na₂CO₃) (2.0 eq) in degassed deionized water. Add this aqueous solution to the reaction mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Application Protocol II: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This protocol allows for the introduction of primary and secondary amines at the C4-position, a critical transformation for tuning the physicochemical and pharmacological properties of the core scaffold.
Rationale for Reagent Selection
-
Catalyst System (Pd₂(dba)₃ / XPhos or RuPhos): The combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a sterically hindered biaryl phosphine ligand (e.g., XPhos, RuPhos) is highly effective for C-N coupling.[11] These ligands promote the crucial reductive elimination step and prevent catalyst decomposition.[10]
-
Base (NaOt-Bu or K₃PO₄): A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice for its high basicity, which facilitates the deprotonation of the amine.[11] For more sensitive substrates, a milder base like potassium phosphate (K₃PO₄) can be employed.
-
Solvent (Toluene or Dioxane): Anhydrous, high-boiling point aprotic solvents like toluene or 1,4-dioxane are necessary to achieve the temperatures required for efficient catalysis.
Experimental Workflow Diagram
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. This compound [myskinrecipes.com]
- 4. 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one | C7H5BrN2O | CID 66570679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in Modern Synthesis
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of contemporary drug discovery and materials science, the demand for novel molecular architectures with precisely tuned properties is insatiable. Heterocyclic compounds, in particular, form the cornerstone of many therapeutic agents and functional materials. Among these, the pyrrolopyridine scaffold has garnered significant attention due to its prevalence in biologically active natural products and its utility as a pharmacophore. This document delineates the synthetic potential of a specific, highly functionalized building block: 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 1190318-93-4).
This application note serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, offering field-proven insights into the strategic application of this versatile intermediate. The inherent reactivity of its distinct functional moieties—the bromopyridine, the lactam, and the pyrrole nucleus—renders it a powerful tool for the rapid generation of molecular diversity.
Molecular Structure and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| CAS Number | 1190318-93-4 | [1] |
The strategic placement of the bromine atom at the 4-position of the 6-azaindole core, combined with the lactam functionality at the 2-position, provides two orthogonal sites for chemical modification. This allows for a modular and convergent approach to the synthesis of complex target molecules.
Core Synthetic Applications: A Gateway to Molecular Complexity
The true value of this compound lies in its capacity to undergo a variety of high-yield, functional group-tolerant transformations. The electron-deficient nature of the pyridine ring activates the C4-Br bond for palladium-catalyzed cross-coupling reactions, while the lactam nitrogen offers a nucleophilic handle for substitution.
Sources
Application Notes and Protocols: N-Alkylation of 7-Azaindole
Abstract
This comprehensive guide provides detailed protocols and expert insights for the N-alkylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), a critical structural motif in modern medicinal chemistry. As a key bioisostere for indole, the functionalization of the 7-azaindole core is paramount for tuning the pharmacological properties of drug candidates.[1] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping researchers select the optimal strategy based on their specific alkylating agent, scale, and functional group tolerance. We will cover classical methods using strong bases, modern phase-transfer catalysis for greener and scalable synthesis, and the versatile Mitsunobu reaction for coupling with alcohols. Each protocol is designed to be self-validating, with explanations for each step and troubleshooting advice grounded in extensive field experience.
Introduction: The Strategic Importance of 7-Azaindole N-Alkylation
7-Azaindole is a privileged scaffold in drug discovery, prized for its ability to mimic the indole nucleus while offering unique hydrogen bonding capabilities through its pyridine nitrogen. The N-H proton of the pyrrole ring is the most common site for derivatization. N-alkylation serves several critical functions in drug design:
-
Modulation of Physicochemical Properties: Introducing alkyl groups can tune lipophilicity (LogP), solubility, and metabolic stability.
-
Probing Structure-Activity Relationships (SAR): The N-substituent can act as a vector to explore interactions with specific pockets within a biological target.
-
Blocking Metabolic N-dealkylation: In some contexts, the N-H bond can be a site of metabolism; alkylation can block this pathway.
The primary challenge in the chemistry of 7-azaindole is achieving regioselective functionalization. While the pyrrole nitrogen (N1) is the most common site for alkylation under basic conditions due to the higher acidity of its proton, the pyridine nitrogen (N7) can also react under certain conditions to form pyridinium salts.[2] This guide focuses on protocols designed for selective N1-alkylation.
Foundational Principles: Mechanism of N-Alkylation
The N-alkylation of 7-azaindole typically proceeds via a two-step sequence involving an SN2 mechanism.
-
Deprotonation: The pyrrole N-H proton of 7-azaindole (pKa ≈ 16-17 in DMSO) is weakly acidic. A suitable base is required to remove this proton and generate the corresponding nucleophilic anion.[2]
-
Nucleophilic Attack: The resulting 7-azaindolide anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group in a classic SN2 reaction to form the C-N bond.[3]
The choice of base, solvent, and alkylating agent dictates the reaction's efficiency, selectivity, and scope.
Protocol 1: Classical N-Alkylation with Sodium Hydride
This is the most robust and widely used method, particularly for simple alkyl halides. The use of sodium hydride (NaH), a strong and non-nucleophilic base, ensures irreversible and complete deprotonation to form the reactive anion.[3]
Causality Behind Experimental Choices:
-
Base (NaH): As a strong, irreversible base, NaH drives the deprotonation equilibrium completely to the right, maximizing the concentration of the nucleophilic anion. The only byproduct is hydrogen gas, which is non-interfering.
-
Solvent (DMF/THF): Anhydrous polar aprotic solvents like DMF or THF are essential. They effectively solvate the sodium cation of the intermediate salt without interfering with the nucleophile (unlike protic solvents) and facilitate the SN2 displacement.
-
Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent alkylation is typically run at room temperature or with gentle heating to ensure a reasonable reaction rate.
Detailed Step-by-Step Methodology
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 7-azaindole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to create a 0.1-0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases and the solution becomes clear or a uniform suspension.
-
Alkylation: Cool the solution back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS). Gentle heating (40-50 °C) may be required for less reactive halides (e.g., alkyl chlorides).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | NaH, KH, n-BuLi | Strong, non-nucleophilic bases for complete deprotonation.[2] |
| Solvent | DMF, THF, DMSO | Polar aprotic solvents stabilize the anion and facilitate SN2.[2] |
| Alkylating Agent | R-I > R-Br > R-OTs > R-Cl | Reactivity follows standard SN2 leaving group ability. |
| Temperature | 0 °C to 50 °C | Initial cooling for safety; subsequent heating to drive reaction. |
| Typical Yields | 70-95% | Generally high for unhindered primary and secondary halides. |
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful and "green" alternative that avoids hazardous reagents like NaH and strictly anhydrous conditions. It is highly amenable to process scale-up.[4]
Causality Behind Experimental Choices:
-
Catalyst (TBAB/TBAHS): A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or hydrogensulfate (TBAHS) acts as the phase-transfer agent. Its lipophilic cation carries the hydroxide anion from the solid or aqueous phase into the organic phase where the reaction occurs.[4]
-
Base (KOH/K₂CO₃): A solid, powdered inorganic base is used. This is significantly safer and easier to handle than NaH.
-
Solvent System: A biphasic system (e.g., toluene/water) or a solid-liquid system (e.g., acetonitrile with solid KOH) is used. The reaction occurs in the organic phase or at the interface.
PTC Workflow Diagram
Detailed Step-by-Step Methodology
-
Preparation: To a round-bottom flask, add 7-azaindole (1.0 eq), powdered potassium hydroxide (KOH, 3.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Solvent and Reagent Addition: Add an organic solvent (e.g., acetonitrile or toluene) followed by the alkyl halide (1.2 eq).
-
Reaction: Stir the suspension vigorously at a temperature between 40-80 °C. Vigorous stirring is crucial to ensure efficient transfer between phases.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the solid inorganic salts.
-
Purification: Wash the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure. Purify the residue by flash column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Base | Powdered KOH, K₂CO₃ | Safer, inexpensive, and effective inorganic bases.[5] |
| Catalyst | TBAB, TBAHS, Aliquat 336 | Lipophilic cations to transport the anion.[4] |
| Solvent | Toluene, Acetonitrile, Dichloromethane | Solvents that are immiscible with water or can support a solid-liquid PTC. |
| Temperature | 40-80 °C | Moderate heating is usually required to achieve a good reaction rate. |
| Typical Yields | 65-90% | Can be very high, especially on a larger scale. |
Protocol 3: The Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally mild and effective method for alkylating 7-azaindole using primary or secondary alcohols as the alkyl source.[6] This circumvents the need to pre-form an alkyl halide.
Causality Behind Experimental Choices:
-
Reagents (PPh₃ and DEAD/DIAD): Triphenylphosphine (PPh₃) and an azodicarboxylate (diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) combine to form a phosphonium intermediate. This intermediate activates the alcohol's hydroxyl group, converting it into an excellent leaving group.[7][8]
-
Nucleophile (7-Azaindole): The weakly acidic 7-azaindole is sufficiently nucleophilic to displace the activated alcohol. The reaction itself generates the base needed for proton transfer.
-
Solvent (THF/DCM): Anhydrous aprotic solvents are required to prevent quenching of the reactive intermediates.
Mitsunobu Reaction Mechanism
Detailed Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under nitrogen, add 7-azaindole (1.0 eq), the desired alcohol (1.1-1.5 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Dissolve the components in anhydrous THF (or DCM).
-
Initiation: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise via syringe over 15-30 minutes. An exothermic reaction is often observed. Caution: Azodicarboxylates are hazardous.[9]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor by TLC or LC-MS.
-
Work-up and Purification: Concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography. The separation of the product from triphenylphosphine oxide (Ph₃PO) and the reduced hydrazo-dicarboxylate byproduct can be challenging and may require careful selection of the eluent system.[10]
| Parameter | Condition | Rationale |
| Activating Agents | PPh₃ + DIAD/DEAD | Classic combination for in-situ activation of alcohols.[8] |
| Alkylating Agent | Primary or secondary alcohols | Direct use of alcohols as alkylating partners. |
| Solvent | Anhydrous THF, DCM, Toluene | Aprotic solvents to prevent side reactions. |
| Temperature | 0 °C to Room Temperature | Mild conditions preserve sensitive functional groups. |
| Typical Yields | 60-85% | Good yields, but purification can be a major drawback. |
References
- Kašpar, P. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-495. [Link]
- Ghosh, A. K., & Kumar, A. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
- Patel, B. K., et al. (2020). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds. The Journal of Organic Chemistry, 85(3), 2118-2141. [Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A Reductive Alkylation/One-Pot Sonogashira Indolization Approach to N-Alkyl(aza)indoles. Organic Letters, 8(15), 3307–3310. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Mitsunobu Reaction Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
- Loupy, A., Sansoulet, J., Diez-Barra, E., & Carrillo, J. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
- Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- Aurigene Pharmaceutical Services. (n.d.). A highly effective synthesis of 2-alkynyl-7-azaindoles. Aurigene Pharmaceutical Services. [Link]
- Organic Reaction Mechanisms. (n.d.). Mitsunobu Reaction - Common Conditions. Organic Reaction Mechanisms. [Link]
- Palomo, C., et al. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Journal of the American Chemical Society, 132(44), 15644–15659. [Link]
Sources
- 1. aurigeneservices.com [aurigeneservices.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. Mitsunobu - Wordpress [reagents.acsgcipr.org]
Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Potent FGFR Inhibitors: An Application Note
Introduction: The Rationale for Targeting FGFR in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] In normal physiological contexts, this pathway is tightly controlled. However, aberrant activation of FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a well-documented oncogenic driver in a variety of solid tumors, including breast, bladder, and lung cancers.[1] This makes the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the development of potent and selective FGFR inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase domain.[1] This application note provides a detailed guide for the synthesis, purification, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, tailored for researchers, scientists, and drug development professionals.
FGFR Signaling Pathway in Cancer
Dysregulation of the FGFR signaling cascade can lead to uncontrolled cell growth, survival, and the promotion of tumor angiogenesis and metastasis. Upon ligand (FGF) binding, FGFRs dimerize and autophosphorylate, triggering a cascade of downstream signaling events through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to the transcription of genes involved in cell proliferation and survival.
Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives can be achieved through a multi-step synthetic route. A representative synthesis of a potent FGFR inhibitor, compound 4h ((S)-1-(4-(4-(3,5-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl)piperidin-1-yl)prop-2-en-1-one), is detailed below.[1]
General Synthetic Scheme
Detailed Protocol for the Synthesis of Compound 4h
This protocol is adapted from a published procedure and should be performed by trained chemists in a suitable laboratory setting.[1]
Step 1: Synthesis of Intermediate 3
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as ethanol, add the desired R-substituted aldehyde (1.1 eq).
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford intermediate 3 .
Step 2: Synthesis of the Final Compound 4h
The synthesis of compound 4h involves further modification of intermediate 3 . For the specific synthesis of compound 4h , a piperidine moiety is introduced, followed by acylation.
-
Couple intermediate 3 with a suitable piperidine derivative using standard coupling conditions.
-
The resulting intermediate is then acylated with acryloyl chloride in the presence of a base such as triethylamine in a solvent like dichloromethane at 0 °C to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final compound 4h by column chromatography or preparative HPLC to yield the desired product.
Biological Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The biological activity of the synthesized compounds is assessed through a series of in vitro assays to determine their inhibitory potency against FGFR kinases and their anti-proliferative effects on cancer cell lines.
FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Substrate peptide (e.g., Poly(E,Y) 4:1)
-
ATP
-
Synthesized 1H-pyrrolo[2,3-b]pyridine derivatives
-
Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
-
Add 2 µL of the FGFR enzyme solution (final concentration will vary depending on the enzyme, e.g., 1-5 ng/µL).
-
Add 2 µL of a mixture of the substrate and ATP (final concentrations typically 0.2 µg/µL and 25 µM, respectively).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values using a suitable software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
4T1 mouse breast cancer cell line (or other relevant cancer cell lines with known FGFR alterations)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Synthesized 1H-pyrrolo[2,3-b]pyridine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Seed 4T1 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Data Presentation
The inhibitory activities of a series of synthesized 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1-4 and their anti-proliferative activity against the 4T1 cancer cell line are summarized in the table below. Compound 4h demonstrates potent pan-FGFR inhibition and significant anti-proliferative effects.[1]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | 4T1 Cell Proliferation IC₅₀ (µM) |
| 1 | 1900 | >10000 | >10000 | >10000 | >10 |
| 4a | 50 | 65 | 150 | 2500 | 1.5 |
| 4h | 7 | 9 | 25 | 712 | 0.2 |
Mechanism of Action: Binding Mode of 1H-Pyrrolo[2,3-b]pyridine Derivatives to FGFR1
Molecular docking studies have elucidated the binding mode of potent inhibitors like compound 4h within the ATP-binding pocket of FGFR1.[1] The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming two crucial hydrogen bonds with the backbone carbonyl of Glu562 and the NH of Ala564 in the hinge region.[1] The 3,5-dimethoxyphenyl group extends into a hydrophobic pocket, where it engages in a π-π stacking interaction with Phe489 and forms a hydrogen bond with the side chain of Asp641.[1] These interactions anchor the inhibitor firmly in the active site, preventing the binding of ATP and subsequent receptor autophosphorylation.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a valuable starting point for the development of novel FGFR inhibitors. The synthetic and screening protocols outlined in this application note provide a robust framework for identifying and characterizing potent lead compounds. Further optimization of this scaffold, guided by structure-activity relationship studies and molecular modeling, could lead to the discovery of next-generation FGFR inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of FGFR-driven cancers.
References
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, [Link]
- Molecular modeling of pyrrolo-pyrimidine based analogs as potential FGFR1 inhibitors: a scientific approach for therapeutic drugs. Journal of Biomolecular Structure and Dynamics, [Link]
- MTT Cell Assay Protocol. Texas Children's Hospital, [Link]
- MTT (Assay protocol). protocols.io, [Link]
- The Cell Survival of F10B16 Melanoma and 4T1 Breast Adenocarcinoma Irradiated to Gamma Radiation Using the MTT Assay Based on Two Different Calculation Methods. Iranian Journal of Medical Physics, [Link]
Sources
Troubleshooting & Optimization
optimizing reaction conditions for 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Technical Support Center: 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable heterocyclic intermediate. As a key building block, its efficient synthesis is critical for advancing discovery programs.[1] The bromine handle makes it particularly useful for further functionalization via cross-coupling reactions.[1]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions.
Proposed Synthetic Pathway & Core Logic
The synthesis of this compound is not widely detailed in standard literature. Therefore, we propose a robust and logical synthetic route based on established transformations for analogous heterocyclic systems. The strategy involves the construction of the pyrrolone ring onto a pre-functionalized pyridine core. The key steps are a selective nitro group reduction followed by an intramolecular amide cyclization.
Caption: Proposed synthetic workflow for the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting material, Methyl 4-bromo-3-nitropyridine-2-carboxylate?
A: The purity of your starting material is paramount. Key attributes to verify are:
-
Absence of Isomeric Impurities: Ensure no presence of other positional isomers, which can lead to complex mixtures that are difficult to separate later.
-
Low Water Content: Moisture can interfere with the nitro reduction, especially if using reagents like SnCl₂.
-
Purity by NMR/LC-MS: Confirm the structure and purity (>95%) before starting the reaction.
Q2: Why is the choice of reducing agent for the nitro group so important?
A: The choice of reducing agent impacts selectivity, workup, and scalability.
-
Iron in Acetic Acid: This is a classic, cost-effective, and robust method for nitro group reduction.[2][3] The workup involves filtering off iron salts, but it is generally high-yielding.
-
Tin(II) Chloride (SnCl₂): Highly effective but generates tin waste, which can be problematic for disposal and purification on a large scale.
-
Catalytic Hydrogenation (H₂/Pd-C): A very clean method that produces water as the only byproduct. However, it carries a risk of de-bromination, where the C-Br bond is also reduced. This side reaction must be carefully monitored.
Q3: What factors govern the success of the final intramolecular cyclization step?
A: The conversion of the amino-ester intermediate to the final lactam is an equilibrium-driven process that can be challenging. Success depends on:
-
Temperature: Sufficient thermal energy is required to overcome the activation barrier for cyclization and drive off the methanol byproduct. High-boiling solvents like DMF, DMSO, or xylenes are often necessary.
-
Concentration: The reaction should be run at a suitable dilution. If the concentration is too high, intermolecular side reactions (e.g., dimer formation) can compete with the desired intramolecular cyclization.
-
Absence of Water: Water can hydrolyze the ester, forming the amino acid, which may be more difficult to cyclize.
Q4: How can I confirm the final product structure?
A: A combination of standard analytical techniques is required:
-
Mass Spectrometry (MS): Look for the correct molecular ion peak corresponding to the molecular formula C₇H₅BrN₂O (MW: ~213.03 g/mol ).[4]
-
¹H NMR Spectroscopy: The spectrum should be consistent with the structure. Expect to see distinct aromatic protons on the pyridine ring and protons associated with the pyrrolone ring (CH₂ and NH).
-
¹³C NMR Spectroscopy: This will confirm the number of unique carbon environments, including the characteristic carbonyl peak of the lactam.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: Incomplete or Failed Nitro Reduction
Q: My TLC analysis shows a significant amount of starting material remaining after the nitro reduction. What went wrong?
A: This is a common issue related to reagent activity or reaction conditions.
-
Plausible Cause 1: Inactive Reducing Agent. Iron powder can oxidize on the surface over time, reducing its reactivity.
-
Solution: Use fresh, fine-mesh (~325 mesh) iron powder.[2] If necessary, you can pre-activate the iron by briefly washing it with dilute HCl, followed by water, ethanol, and ether washes, then drying under vacuum.
-
-
Plausible Cause 2: Insufficient Equivalents. The reaction is stoichiometric. An insufficient amount of the reducing agent will result in incomplete conversion.
-
Solution: Ensure you are using a sufficient excess of the reducing agent. For iron powder, 5 equivalents are often used.[2]
-
-
Plausible Cause 3: Low Reaction Temperature. The reaction is often exothermic but may require initial heating to get started, especially on a larger scale.
-
Solution: Gentle heating to 40-50 °C can initiate the reaction. Once started, the exotherm may need to be controlled. For reactions in acetic acid, refluxing for 45-60 minutes is a common condition.[2]
-
Caption: Decision tree for troubleshooting the nitro reduction step.
Issue 2: Failure to Form the Lactam Ring
Q: I have successfully synthesized the amino-ester intermediate, but it is not cyclizing to the desired product. What can I try?
A: This step is often the bottleneck. The key is to effectively promote the intramolecular reaction over intermolecular side reactions.
-
Plausible Cause 1: Insufficient Temperature. The cyclization is an endergonic process that requires significant thermal input to eliminate methanol.
-
Solution: Screen higher-boiling point solvents. If the reaction is slow in refluxing toluene (~110 °C), try xylenes (~140 °C) or DMF (~153 °C). Monitor the reaction by LC-MS to track the disappearance of the starting material.
-
-
Plausible Cause 2: Reversibility/Equilibrium. The reaction can be reversible.
-
Solution: If possible, perform the reaction in a setup that allows for the removal of the methanol byproduct (e.g., a Dean-Stark trap, although this is less effective for miscible solvents like DMF). Alternatively, using a catalytic amount of a base (e.g., NaH, NaOMe) or acid (p-TsOH) can sometimes promote cyclization, but this must be done carefully to avoid side reactions.
-
Issue 3: Debromination and Other Impurities
Q: My final product contains a significant amount of a de-brominated impurity. How can I prevent this?
A: De-bromination is a common side reaction in reactions involving pyridyl bromides, especially under reductive or high-temperature conditions with certain catalysts or bases.
-
Plausible Cause 1: Over-reduction. If using catalytic hydrogenation, the palladium catalyst can reduce the C-Br bond.
-
Solution: Avoid catalytic hydrogenation if de-bromination is a problem. Stick to chemical reductants like Fe/AcOH.
-
-
Plausible Cause 2: High Temperature Degradation. At very high temperatures during cyclization, radical or other degradation pathways can lead to loss of the bromine.
-
Solution: Try to find the lowest possible temperature that still allows for efficient cyclization. It's a balance between promoting the desired reaction and preventing degradation. A time-course study at different temperatures (e.g., 120 °C, 130 °C, 140 °C) can identify the optimal conditions.
-
Issue 4: Purification Challenges
Q: The final product is proving difficult to purify by standard silica gel chromatography.
A: The product contains both N-H bonds (acidic/H-bond donor) and a lactam carbonyl (basic/H-bond acceptor), making it quite polar and potentially prone to streaking on silica gel.
-
Solution 1: Modify the Eluent.
-
For polar compounds that streak, adding a small amount of a polar modifier can improve peak shape. Try adding 1-5% methanol to a DCM or EtOAc eluent system.[2]
-
If the compound is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can deactivate acidic sites on the silica and improve chromatography.
-
-
Solution 2: Recrystallization.
-
This is often the best method for obtaining highly pure material. Screen various solvent systems. Good options for polar heterocyclic compounds include ethyl acetate, isopropanol, acetonitrile, or mixtures like EtOAc/heptane or EtOH/water.
-
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
| Step | Reagent & Equivalents | Solvent | Temperature (°C) | Typical Time (h) |
| Nitro Reduction | Iron Powder (5 eq.), Acetic Acid (10 vol) | Acetic Acid | 80 - 100 | 1 - 2 |
| Cyclization | Amino-ester Intermediate (1 eq.) | Toluene or Xylenes | 110 - 140 | 12 - 24 |
Protocol 1: Synthesis of Methyl 2-amino-4-bromo-3-carboxylate (Intermediate)
-
To a stirred solution of Methyl 4-bromo-3-nitropyridine-2-carboxylate (1.0 eq.) in glacial acetic acid (10 volumes), add iron powder (5.0 eq., ~325 mesh) portion-wise.
-
Heat the mixture to 80 °C. An exotherm is often observed. Maintain the internal temperature below 100 °C.
-
Stir vigorously for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 volumes).
-
Filter the mixture through a pad of Celite® to remove iron salts, washing the pad with additional ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly or purified by column chromatography.
Protocol 2: Synthesis of this compound (Final Product)
-
Dissolve the crude Methyl 2-amino-4-bromo-3-carboxylate (1.0 eq.) in xylenes (20 volumes).
-
Heat the mixture to reflux (~140 °C) and maintain for 12-24 hours. Monitor the reaction progress by LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold xylenes or heptane, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude residue by either recrystallization (e.g., from ethyl acetate) or silica gel chromatography (e.g., eluting with a gradient of 0-10% methanol in dichloromethane).
References
- PubChem. (n.d.).4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one.
- Aardalen, K., et al. (2018).Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(8), 2021.
- Wang, Y., et al. (2021).Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 213, 113165.
- MySkinRecipes. (n.d.).4-bromo-1H-pyrrolo[2,3-c]pyridine.
- MySkinRecipes. (n.d.).this compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one | C7H5BrN2O | CID 66570679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS: 1190318-93-4). As detailed purification protocols for this specific molecule are not extensively documented in publicly available literature, this document synthesizes field-proven strategies from analogous heterocyclic compounds, particularly substituted azaindoles and oxindoles. Our aim is to provide a logical framework for troubleshooting common issues and developing a robust purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical and chemical properties I should be aware of during purification?
A1: Understanding the basic properties of this compound is critical for designing an effective purification strategy. Key computed properties are summarized below.[1] The presence of the lactam ring, the pyrrole-like nitrogen, and the pyridine nitrogen imparts a polar character with hydrogen bond donor and acceptor capabilities.
Table 1: Computed Physicochemical Properties [1]
| Property | Value | Implication for Purification |
|---|---|---|
| Molecular Weight | 213.03 g/mol | Standard for small molecules. |
| XLogP3 | 0.4 | Indicates relatively low lipophilicity and preference for polar solvents. |
| Hydrogen Bond Donors | 2 | Can interact strongly with protic solvents (e.g., methanol, water) and silica gel. |
| Hydrogen Bond Acceptors | 2 | Can interact with protic solvents and Lewis acidic sites on chromatography media. |
| pKa (Predicted) | ~8-9 (acidic N-H), ~2-3 (basic pyridine N) | The compound is amphoteric. Avoid strongly acidic or basic conditions to prevent salt formation or degradation. |
Q2: What are the most likely impurities I might encounter?
A2: Impurities are almost always a product of the synthetic route. While the specific synthesis for this compound is not widely published, we can infer likely contaminants from common synthetic pathways to similar 7-azaindole cores.[2][3]
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the pyrrolone ring or the pyridine core.
-
Reagents and Catalysts: Residual coupling reagents (e.g., palladium catalysts) or bases (e.g., triethylamine, potassium carbonate) may be present.[4]
-
Positional Isomers: Bromination of the pyrrolo[2,3-c]pyridine core could potentially yield other bromo-isomers if the reaction is not perfectly regioselective.
-
Over-brominated or De-brominated Species: Harsh reaction conditions can sometimes lead to the addition of a second bromine atom or the reductive loss of the intended one.
-
Hydrolysis or Degradation Products: The lactam ring may be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
Q3: Which analytical techniques are best for assessing purity?
A3: A combination of methods is always recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and column chromatography fractions. Use a UV lamp (254 nm) for visualization.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid or trifluoroacetic acid is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information (from the UV trace) and mass confirmation of the main peak and any impurities. This is crucial for identifying by-products. The expected [M+H]⁺ ion would be approximately m/z 212.96 and 214.96, reflecting the isotopic pattern of bromine.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation. The absence of impurity signals in the ¹H NMR spectrum is a strong indicator of high purity.
Troubleshooting Purification Workflows
This section addresses specific problems you may encounter during the purification of this compound.
General Purification Workflow
Caption: A general workflow for the purification and analysis of the target compound.
Issue 1: Low Purity or Oily Product After Initial Isolation
-
Probable Cause: The crude product has co-precipitated with significant amounts of reagents or highly soluble impurities. The product itself may be an amorphous solid or an oil if impure.
-
Troubleshooting Strategy: Recrystallization or Trituration
-
Causality: Recrystallization works on the principle that the desired compound and impurities have different solubility profiles in a given solvent system. Trituration involves washing the crude solid with a solvent in which the desired compound is poorly soluble, but the impurities are highly soluble.
-
Step-by-Step Protocol (Recrystallization):
-
Solvent Screening: Test the solubility of your crude product in a range of solvents (see Table 2). An ideal single solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until everything dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter hot through a pad of Celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Comments |
|---|---|---|
| Ethyl Acetate (EtOAc) | Medium | Often a good starting point for moderately polar compounds. |
| Acetonitrile (MeCN) | Medium-High | Good for polar compounds; can often be mixed with water. |
| Isopropanol (IPA) | Medium-High | A protic solvent that can be effective. |
| Methanol (MeOH) | High | May be too strong a solvent, but useful in a co-solvent system (e.g., with DCM or water). |
| Dichloromethane (DCM) | Medium-Low | Useful as the "good" solvent in a co-solvent system with a non-polar "bad" solvent like hexanes. |
| Water | Very High | Unlikely to be a good single solvent, but excellent as an anti-solvent with MeCN, MeOH, or IPA. |
Issue 2: Persistent Impurities After Recrystallization
-
Probable Cause: The impurities have very similar solubility profiles to the desired product, making separation by recrystallization inefficient. This is common with isomers or structurally related by-products.
-
Troubleshooting Strategy: Silica Gel Flash Chromatography
-
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). The polar nature of your compound suggests it will adhere strongly to silica, requiring a relatively polar eluent system.
-
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test solvent mixtures like Hexanes/EtOAc or DCM/MeOH. Aim for an Rf value of ~0.2-0.3 for your product spot.
-
Column Packing: Pack a glass column with silica gel as a slurry in your starting eluent (e.g., 100% DCM or a low-polarity mixture).
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent (like DCM or a touch of MeOH). If solubility is an issue, pre-adsorb the compound onto a small amount of silica gel ("dry loading").
-
Elution: Run the column, starting with the eluent system determined by TLC. You can run it isocratically (constant solvent mixture) or using a gradient (gradually increasing the polarity, e.g., from 0% to 10% MeOH in DCM).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
-
-
Table 3: Recommended Starting Eluent Systems for Chromatography
| System | Ratio (v/v) | Polarity | Comments |
|---|---|---|---|
| Dichloromethane / Methanol | 100:0 to 90:10 | Medium to High | A very common and effective system for polar heterocyclic compounds. |
| Ethyl Acetate / Hexanes | 50:50 to 100:0 | Medium | Good for less polar impurities. Your product will likely require high percentages of EtOAc or a more polar system. |
| Ethyl Acetate / Methanol | 100:0 to 95:5 | High | A "stronger" system if the compound does not move in DCM/MeOH. |
Issue 3: Product Appears to Degrade on the Silica Column
-
Probable Cause: The compound is sensitive to the acidic nature of standard silica gel. The numerous silanol groups (Si-OH) on the silica surface can act as a Brønsted or Lewis acid, potentially catalyzing degradation of sensitive functional groups.
-
Troubleshooting Strategy: Modify or Change the Stationary Phase
-
Causality: Neutralizing the silica or using a less acidic stationary phase removes the catalyst for degradation.
-
Solutions:
-
Neutralize the Eluent: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica.
-
Use Neutralized Silica: Purchase commercially available silica gel that has been washed to a neutral pH.
-
Switch to an Alternative Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica. However, be aware that its separation characteristics are different, and you will need to re-optimize your eluent system. For very sensitive compounds, reversed-phase (C18) flash chromatography is also an option, though it is more costly.
-
-
References
- Wang, Y., Yan, M., Ma, R., & Ma, S. (2015).Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(5), 1-9.
- PubChem.4-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information.
- PubChem.4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one. National Center for Biotechnology Information.
- ResearchGate.General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles.
- Google Patents.CN102746295A - Preparation method for 4-substituted-7-azaindole.
Sources
Technical Support Center: Troubleshooting Solubility Issues of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Here is a technical support center with troubleshooting guides and FAQs for the solubility issues of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Welcome to the technical support guide for this compound (CAS: 1190318-93-4). This document is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this heterocyclic compound. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the successful and reproducible use of this reagent in your experiments.
The inherent complexity of N-heterocyclic compounds, which are pivotal in medicinal chemistry, often presents significant formulation challenges.[1][2][3][4] Proper solubilization is not merely a matter of convenience; it is the critical first step for obtaining reliable and accurate data in any downstream application, from initial screening to in-vivo studies.
Section 1: Physicochemical Profile & Predicted Solubility Behavior
Understanding the structural characteristics of this compound is fundamental to predicting its behavior in various solvents. The molecule's architecture features a fusion of pyrrole and pyridine rings, creating a scaffold with distinct polar and nonpolar regions.
Key Structural Features:
-
Lactam Moiety (-C(O)NH-): This group contains both a hydrogen bond donor (N-H) and an acceptor (C=O), suggesting favorable interactions with polar protic and aprotic solvents.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. Its basicity implies that the compound's solubility may be significantly influenced by pH.
-
Bromo Group: The bromine atom adds to the molecular weight and introduces a degree of lipophilicity.
Below is a summary of its key computed physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | [5][6] |
| Molecular Weight | 213.03 g/mol | [5][6] |
| Calculated XLogP3 | 0.4 | [5] |
| Hydrogen Bond Donors | 1 (from the lactam NH) | [5] |
| Hydrogen Bond Acceptors | 2 (from the lactam C=O and pyridine N) | [5] |
The low calculated XLogP3 value of 0.4 suggests that the compound is not excessively hydrophobic.[5] However, its rigid, planar structure and potential for strong crystal lattice energy can still lead to poor solubility in many common solvents.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for initial solubility testing?
A1: Based on the compound's structure, a tiered approach is recommended.
-
Tier 1 (High Probability): Polar aprotic solvents are the most promising starting points. We strongly recommend Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . These solvents effectively disrupt crystal lattice forces and can solvate the molecule through hydrogen bond acceptance.
-
Tier 2 (Moderate Probability): Polar protic solvents like ethanol , methanol , and 2-propanol may also be effective, although likely at lower concentrations than DMSO.[7]
-
Tier 3 (Low Probability): Nonpolar solvents such as hexane and toluene are unlikely to be effective. Aprotic ethers like tetrahydrofuran (THF) or diethyl ether may show limited success.[7]
Q2: My compound is poorly soluble in common aqueous buffers (e.g., PBS). What can I do?
A2: This is a common and expected issue. Direct dissolution in aqueous buffers is often challenging.
-
Co-Solvent Strategy: The most effective method is to first prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into your aqueous buffer. Crucially, the final concentration of DMSO in your assay should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts.
-
pH Adjustment: The pyridine nitrogen can be protonated under acidic conditions (pH < 5), forming a more soluble salt. A systematic pH-solubility profile is recommended (see Protocol 3).
-
Formulation Aids: For more advanced applications, excipients such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can be explored to improve aqueous solubility.[8]
Q3: I'm seeing precipitation or "crashing out" of my compound during my experiment. Why is this happening and how can I prevent it?
A3: This typically occurs when a concentrated organic stock solution is diluted into an aqueous buffer where the compound has low solubility (a process called antisolvent precipitation).
-
Cause: The buffer cannot accommodate the compound at the diluted concentration, causing it to fall out of solution.
-
Prevention:
-
Lower the Stock Concentration: Prepare a less concentrated DMSO stock solution before diluting into the aqueous phase.
-
Increase Final DMSO%: If your assay permits, slightly increasing the final percentage of DMSO in the aqueous solution can help maintain solubility.
-
Stir Vigorously: When diluting, add the stock solution dropwise into the vigorously stirring (vortexing) aqueous buffer. This rapid mixing can prevent localized high concentrations that initiate precipitation.
-
Check for Buffer Incompatibility: Ensure no components in your buffer are reacting with the compound.
-
Q4: Can I use techniques like heating or sonication to improve solubility?
A4: Yes, but with caution.
-
Sonication: A very effective and generally safe method to break up solid aggregates and accelerate dissolution. It is highly recommended.
-
Heating: Can be used to increase the rate of dissolution and solubility. However, you MUST be aware of the compound's thermal stability. Heat the mixture gently (e.g., 37-40°C) and for the shortest time necessary. After cooling to room temperature, always check for precipitation, as you may have created a supersaturated solution that is not stable over time.
Q5: How do I prepare a high-concentration stock solution?
A5: For most biological applications, a stock solution in 100% DMSO is standard. See Protocol 2 for a detailed, step-by-step methodology that ensures complete dissolution and accurate concentration.
Section 3: Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Systematic Solvent Screening Workflow
This protocol provides a logical, tiered approach to identifying a suitable solvent system. The goal is to achieve a target concentration (e.g., 1 mg/mL or 10 mM) by systematically testing solvents of varying polarity.
Caption: Systematic workflow for initial solvent screening.
Protocol 2: Preparation of a DMSO Stock Solution (e.g., 10 mM)
This protocol ensures the accurate and complete solubilization of the compound for use in biological assays.
-
Calculate Mass: Determine the mass of this compound (MW = 213.03 g/mol ) required. For 1 mL of a 10 mM solution:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 213.03 g/mol = 0.00021303 g = 0.213 mg.
-
Expert Tip: It is more accurate to weigh a larger mass (e.g., 2.13 mg) and dissolve it in a larger volume (e.g., 1 mL) to minimize weighing errors.
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound into a clean, appropriate-sized vial (e.g., a 1.5 mL amber glass vial).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Promote Dissolution: Cap the vial securely and vortex vigorously for 2-3 minutes. If solids persist, place the vial in an ultrasonic bath and sonicate for 10-15 minutes.
-
Visual Inspection: Hold the vial against a light source to ensure the solution is completely clear and free of any visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial. Before each use, thaw completely and vortex briefly to ensure homogeneity.
Protocol 3: pH-Dependent Solubility Assessment
This protocol is essential for understanding how pH affects the compound's solubility, which is critical for formulations intended for physiological conditions.
-
Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 3.0, 5.0, 7.4, 9.0). Use buffers with low salt concentration initially.
-
Add Compound: Add a known excess amount of the solid compound to a fixed volume of each buffer in separate vials (e.g., 1 mg into 1 mL).
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.
-
Separate Phases: After equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantify: Carefully remove a known volume of the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Analyze: Plot the measured solubility (e.g., in µg/mL) against the pH to generate a pH-solubility profile. This will reveal if solubility is higher in acidic, neutral, or basic conditions.
Section 4: Advanced Solubilization Strategies
If standard solvents and pH adjustments are insufficient, more advanced formulation techniques may be required, particularly for in-vivo studies.
-
Co-Solvent Systems: For aqueous delivery, mixtures of solvents can be employed. A common system might involve DMSO, PEG 400, and saline. Patent literature for similar pyrrolopyridine derivatives suggests that solvents like polyethylene glycol can be effective formulation components.[8]
-
Salt Formation: Reacting the compound with a suitable acid could form a salt with significantly enhanced aqueous solubility. This is a standard medicinal chemistry strategy.[7] The feasibility of this approach depends on the pKa of the pyridine nitrogen.
References
- PubChem. 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one.
- PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
- Google Patents. US20050261331A1 - Substituted pyrrolopyridines.
- Google Patents.
- University of Rochester. Reagents & Solvents: Solvents and Polarity. Department of Chemistry. [Link]
- MySkinRecipes. This compound. [Link]
- FDA. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. U.S.
- Georganics. 4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity. [Link]
- RSC Publishing. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Royal Society of Chemistry. [Link]
- PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- MDPI. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Multidisciplinary Digital Publishing Institute. [Link]
- IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. [Link]
- PubMed. Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors....
- ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. American Chemical Society. [Link]
Sources
- 1. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one | C7H5BrN2O | CID 66570679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. US20050261331A1 - Substituted pyrrolopyridines - Google Patents [patents.google.com]
- 8. EP1753764A1 - Pyrrolopyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Managing Regioselectivity in 7-Azaindole Functionalization
Welcome to the technical support center for 7-azaindole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing the 7-azaindole scaffold. As a privileged structure in medicinal chemistry, precise control over substitution patterns is paramount for modulating pharmacological properties.[1][2]
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It moves from the most common reaction sites (N1, C3) to the more challenging positions (C2, C4, C5, C6), providing not just protocols but the mechanistic reasoning behind them.
Section 1: The N1 Position - Controlling N-H Functionalization
The N1-H of the pyrrole ring is the most acidic proton, making it the primary site for reactions with bases and subsequent alkylation, arylation, or acylation. However, competition with the nucleophilic C3 position can often lead to mixtures of products.
FAQ 1: I'm attempting an N1-alkylation with an alkyl halide, but I'm getting a significant amount of the C3-alkylated isomer and even some di-alkylation. How can I improve N1 selectivity?
Answer: This is a classic regioselectivity challenge governed by the nature of the base, solvent, and electrophile. The key is to favor the generation of the N1-anion (the conjugate base), which is a much more potent nucleophile than the neutral 7-azaindole molecule.
Causality and Strategy:
-
Base Selection: Using a strong, non-nucleophilic base is critical. Sodium hydride (NaH) is the most common and effective choice. It irreversibly deprotonates the N1-H to form the sodium salt of 7-azaindole. This salt exists predominantly as the N1-anion, dramatically enhancing its nucleophilicity and directing the reaction to the nitrogen atom. Weaker bases, like potassium carbonate (K₂CO₃) or triethylamine (Et₃N), establish an equilibrium that leaves a significant concentration of neutral 7-azaindole. In this neutral form, the electron-rich C3 position can compete in an SEAr-type reaction, leading to C3-alkylation.
-
Solvent Effects: Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation (e.g., Na⁺) without interfering with the nucleophilicity of the N1-anion.
-
Temperature: The deprotonation step with NaH is typically performed at 0 °C to control the initial exotherm. The subsequent addition of the alkyl halide can then be done at 0 °C or allowed to warm to room temperature.
Troubleshooting Table: N1 vs. C3 Alkylation
| Symptom | Probable Cause | Recommended Solution |
| Mixture of N1/C3 isomers | Incomplete deprotonation; base is too weak (e.g., K₂CO₃, Et₃N). | Switch to a stronger, irreversible base like NaH in DMF or THF. |
| Low conversion | Insufficient base or reaction time. | Use a slight excess of NaH (1.1-1.2 equiv.). Ensure the deprotonation step is complete (cessation of H₂ gas evolution) before adding the electrophile. |
| Di-alkylation product observed | Excess electrophile or a highly reactive electrophile. | Use a controlled stoichiometry of the alkylating agent (1.0-1.1 equiv.). Add the electrophile slowly at 0 °C. |
| Decomposition | Reaction temperature is too high, especially with sensitive electrophiles. | Maintain low temperatures (0 °C to RT) throughout the reaction. |
Protocol: Highly Selective N1-Benzylation of 7-Azaindole
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 7-azaindole (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir the suspension at 0 °C for 30-60 minutes. Cessation of bubbling indicates the completion of deprotonation.
-
Alkylation: Add benzyl bromide (1.1 equiv) dropwise via syringe to the suspension at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure N1-benzyl-7-azaindole.
Section 2: The C3 Position - The Hub of Electrophilic & Cross-Coupling Reactions
The C3 position is the most electron-rich carbon on the 7-azaindole nucleus, making it the preferred site for a wide range of functionalizations, including halogenation, Vilsmeier-Haack formylation, and various metal-catalyzed C-H activations.[3]
FAQ 2: My Vilsmeier-Haack formylation (POCl₃/DMF) at C3 is giving low yields and multiple byproducts. What are the critical parameters to control?
Answer: The Vilsmeier-Haack reaction is highly effective for introducing a formyl group at C3, but it is sensitive to stoichiometry, temperature, and the quality of reagents.[4][5] The active electrophile, the Vilsmeier reagent (a chloroiminium salt), is formed in situ from POCl₃ and DMF.[4]
Causality and Strategy:
-
Reagent Quality: Anhydrous DMF is essential. Water reacts with both POCl₃ and the Vilsmeier reagent, quenching the reaction. DMF can also decompose over time to dimethylamine and formic acid, which can cause side reactions.[6] Use a freshly opened bottle or distilled DMF.
-
Stoichiometry: The ratio of POCl₃ to DMF and substrate is critical. Using a slight excess of the pre-formed Vilsmeier reagent relative to the 7-azaindole is common. However, a large excess can lead to side reactions or decomposition.[7]
-
Order of Addition & Temperature: The standard, and often most reliable, method is to first prepare the Vilsmeier reagent at a low temperature (0 °C) and then add a solution of the 7-azaindole to it. This ensures the substrate encounters the active reagent in a controlled manner. Adding POCl₃ to a solution of the substrate in DMF can create localized "hotspots" and uncontrolled reactions. After the addition, the temperature may need to be raised (e.g., to 60-80 °C) to drive the reaction to completion.[6][8]
Troubleshooting Flowchart: Vilsmeier-Haack Reaction
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction on 7-azaindole.
FAQ 3: I need to brominate the C3 position selectively. Which reagent is better, N-Bromosuccinimide (NBS) or elemental Bromine (Br₂), and what conditions should I use?
Answer: For selective C3-bromination of an electron-rich heterocycle like 7-azaindole, N-Bromosuccinimide (NBS) is almost always the superior choice .
Causality and Strategy:
-
Reagent Reactivity: Elemental bromine (Br₂) is a very powerful and aggressive electrophile. It can easily lead to over-bromination (di- or tri-bromination) and is less selective, potentially reacting at other positions or causing decomposition. NBS, in contrast, is a solid, easier-to-handle reagent that provides a low, steady concentration of electrophilic bromine in solution.[9][10] This controlled delivery is key to achieving high selectivity for mono-bromination at the most reactive site, C3.[11][12]
-
Reaction Conditions: The reaction is typically performed in a polar solvent like DMF or acetonitrile at room temperature or slightly below (0 °C). The use of radical initiators (like AIBN or light) should be avoided, as this would favor allylic/benzylic bromination, which is not the desired pathway here.[9] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Recommended Protocol: Selective C3-Bromination with NBS
-
Preparation: Dissolve 7-azaindole (1.0 equiv) in anhydrous DMF or acetonitrile in a flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add NBS (1.0-1.05 equiv) portion-wise over 10-15 minutes. Using a slight deficit of NBS can sometimes help prevent over-bromination if the product is particularly reactive.
-
Reaction: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Workup: Once the starting material is consumed, pour the reaction mixture into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts, dry, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Section 3: Advanced Strategies for C2 and Pyridine Ring Functionalization
Functionalizing the less reactive C2, C4, C5, and C6 positions requires more advanced synthetic strategies, often involving directed metalation or transition-metal-catalyzed C-H activation.[13][14]
FAQ 4: How can I achieve functionalization at the C2 position? Standard electrophilic substitution only seems to work at C3.
Answer: Directing functionalization to the C2 position requires overriding the inherent C3 reactivity. The most powerful and widely used strategy is Directed ortho-Metalation (DoM) .[15] This involves installing a directing metalation group (DMG) on the N1 nitrogen.
Causality and Strategy:
-
The Role of a Directing Group: A DMG, such as a pivaloyl (Piv), carbamoyl (CONR₂), or triisopropylsilyl (TIPS) group, is installed at N1.[15][16] This group has a heteroatom (usually O or N) that can coordinate to a strong lithium base, typically lithium diisopropylamide (LDA) or s-butyllithium.
-
Directed Deprotonation: This coordination brings the base into close proximity to the C2-H proton. The base then selectively abstracts this proton over any others, forming a C2-lithiated intermediate. This process is kinetically controlled and highly regioselective.[15][17]
-
Electrophile Quench: The C2-lithiated species is a potent nucleophile and can be trapped with a wide variety of electrophiles (e.g., I₂, TMS-Cl, aldehydes, CO₂) to install a functional group exclusively at the C2 position. The DMG can often be removed later if desired.
Workflow: Directing Group Strategy for C2-Functionalization
Caption: General workflow for C2-functionalization using a Directed Metalation Group (DMG).
Recent advances have also demonstrated that palladium catalysis can achieve direct C2-arylation, often requiring specific ligands and acidic conditions to control the regioselectivity.[18][19]
FAQ 5: I need to functionalize the pyridine ring (C4, C5, C6). What are the general principles and most effective methods?
Answer: The pyridine ring is electron-deficient compared to the pyrrole ring, making it resistant to standard electrophilic substitution. Successful strategies generally fall into two categories: C-H activation on a modified substrate or cross-coupling on a pre-functionalized (e.g., halogenated) substrate.
Key Strategies & Principles:
-
N-Oxide Activation for Electrophilic Substitution: Converting the pyridine nitrogen to an N-oxide reverses its electron-withdrawing nature, making the pyridine ring (particularly C4 and C6) susceptible to electrophilic attack (e.g., nitration). The N-oxide can be removed later by reduction (e.g., with PCl₃). Fagnou and coworkers reported a regioselective Pd-catalyzed arylation at the C6 position of N-methyl 7-azaindole N-oxide.[20]
-
Directed Metalation (DoM): Similar to the C2 position, a directing group can be used to functionalize the pyridine ring. An elegant "DMG dance" strategy has been developed where a carbamoyl group is first placed on the N7 pyridine nitrogen to direct metalation to the C6 position.[15][21][22] The group can then be catalytically "danced" to the N1 position to allow for a subsequent C2-functionalization, enabling iterative and controlled multi-substitution.[15][16][21]
-
Palladium-Catalyzed Cross-Coupling: This is arguably the most versatile and common method. It requires a starting material that is halogenated at the desired position (e.g., 4-chloro-, 5-bromo-, or 6-chloro-7-azaindole). These halo-azaindoles can then participate in a wide variety of cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination to build complex structures.[23][24][25][26][27]
Summary Table: Pyridine Ring Functionalization Strategies
| Position | Method | Key Requirements | Common Transformations |
| C4 | Pd-Catalyzed Cross-Coupling | 4-Halo-7-azaindole | Suzuki (C-C), Buchwald-Hartwig (C-N), C-O coupling.[25][28] |
| C5 | Electrophilic Substitution | Strong activating group on pyrrole ring. | Halogenation, Nitration (often with poor selectivity). |
| C5 | Pd-Catalyzed Cross-Coupling | 5-Halo-7-azaindole | Suzuki, Heck, Sonogashira.[23][24] |
| C6 | Directed Metalation (DoM) | DMG on N7 (pyridine nitrogen).[15][21] | Lithiation followed by electrophile quench. |
| C6 | N-Oxide Directed C-H Activation | N-Oxide formation, Pd-catalyst.[20] | Direct Arylation. |
| C6 | Pd-Catalyzed Cross-Coupling | 6-Halo-7-azaindole | Suzuki, Heck.[26] |
This guide provides a starting point for troubleshooting common regioselectivity issues. The key to success in 7-azaindole chemistry lies in understanding the inherent reactivity of the nucleus and choosing the appropriate reagents and strategy to override it when necessary.
References
- Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]
- Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018).
- Armstrong, R., Foricher, J., Glaus, F., Jackson, P., Koller, M., & Schwindt, M. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]
- Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019).
- Kannaboina, P., Kumar, K. A., & Das, P. (2018). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters, 20(15), 4566-4570. [Link]
- Daugulis, O., & Fagnou, K. (2009). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
- Anonymous. (n.d.). Regioseletive C–H functionalization of 7-azaindoles.
- Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018).
- Semantic Scholar. (n.d.).
- Kumar, A., Singh, R., & Kumar, V. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1859-1868. [Link]
- Singh, A. K., Kumar, A., Sharma, S., Kumar, S., Kumar, R., & Singh, R. K. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8683-8693. [Link]
- Kelly, P. M., & Callis, P. R. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(5), 1395-1412. [Link]
- Semantic Scholar. (n.d.).
- Dalziel, M., Patel, J., Kaye, M. K., & Snieckus, V. (2019). Iterative C6 and C2 functionalization of 7-azaindole by DoM and DMG...
- Guery, S., & Queguiner, G. (2003). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Guery, S., & Queguiner, G. (n.d.). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).
- Guery, S., & Queguiner, G. (2003). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science. [Link]
- Yum, E. K., & Kim, S. (2000). Palladium-catalyzed functionalization of 5- and 7-azaindoles. Tetrahedron Letters, 41(1), 1611-1614. [Link]
- Allegretti, M., Arcadi, A., Marinelli, F., & Nicolini, L. (2010). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System.
- Paprocka, R., Wyrębek, B., Błaszczak-Świątkiewicz, K., & Kaza, M. (2017). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 22(12), 2095. [Link]
- Nikitin, K., & Gevorgyan, V. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(1), 19-125. [Link]
- Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019).
- Kannaboina, P., & Das, P. (2022). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes.
- Kumar, A., & Kumar, S. (2010). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules, 15(7), 4728-4736. [Link]
- Yang, Y., Qiu, X., Zhao, Y., Mu, Y., & Shi, Z. (2017). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 139(16), 5708-5711. [Link]
- Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 27(19), 6543. [Link]
- Snieckus, V., & Kitching, M. O. (2019). Regioselective C-2-functionalization of 7-azaindole substrates by using LDA reagents. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]
- Wang, Z., Zhang, S., Li, Y., & Wang, J. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3... The Royal Society of Chemistry. [Link]
- Arote, S. R. (2023).
- Guery, S., & Queguiner, G. (2004). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- Kannaboina, P., & Das, P. (2022). Recent advances in the global ring functionalization of 7-azaindoles. Organic & Biomolecular Chemistry, 20(40), 7854-7871. [Link]
- Kannaboina, P., & Das, P. (2022). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes.
- Anonymous. (n.d.). N-Bromosuccinimide - A Selective, Mild Substitute for Bromine.
- Anonymous. (n.d.). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Reddit User. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. [Link]
- Anonymous. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Armstrong, R., Foricher, J., Glaus, F., Jackson, P., Koller, M., & Schwindt, M. (2013). ChemInform Abstract: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Wilson, J. E., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 849-855. [Link]
- Chemia Corporation. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
- Al-Tel, T. H. (2021). Azaindole Therapeutic Agents. Molecules, 26(11), 3169. [Link]
- Wikipedia. (n.d.).
- Liu, C., & Liu, S. (2013). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society, 135(44), 16631-16639. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. nbinno.com [nbinno.com]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 13. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scite.ai [scite.ai]
- 23. mdpi.com [mdpi.com]
- 24. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Substituted-7-Azaindoles
Welcome to the technical support center for the synthesis of 4-substituted-7-azaindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this critical heterocyclic scaffold. The 7-azaindole core is a bioisostere of indole and a key pharmacophore in numerous therapeutic agents, making its selective synthesis a topic of significant interest.[1][2] However, its unique electronic properties present considerable synthetic challenges, particularly when targeting the C4 position.[3]
This document provides in-depth, field-proven insights in a question-and-answer format, moving from high-level frequently asked questions to detailed troubleshooting guides for specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 4-substituted-7-azaindoles notoriously difficult?
The primary challenge lies in controlling regioselectivity. The 7-azaindole nucleus has a complex electronic landscape:
-
Electron-Rich Pyrrole Ring: The pyrrole moiety is inherently electron-rich, making the C3 position the most nucleophilic and kinetically favored site for electrophilic aromatic substitution (SEAr). Direct functionalization often leads to a mixture of isomers with the C3-substituted product predominating.[4]
-
Electron-Deficient Pyridine Ring: The pyridine ring is electron-deficient, which deactivates it towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr), especially at the C4 and C6 positions if a suitable leaving group is present.[5][6]
-
Directing Effects: The lone pair on the pyridine nitrogen (N7) can coordinate with metal catalysts or reagents, complicating reactions and influencing regiochemical outcomes.[7][8]
Achieving selective C4-substitution requires strategies that can override the intrinsic reactivity of the C3 position.
Q2: What are the principal strategies for achieving selective C4-substitution?
There are three main contemporary approaches to selectively introduce substituents at the C4 position:
-
Starting with a Pre-functionalized Pyridine: This is a classic and reliable strategy. The synthesis begins with a substituted pyridine precursor already bearing the desired C4-substituent or a handle for its introduction (e.g., a halogen). The pyrrole ring is then constructed onto this scaffold using methods like the Larock, Fischer, or Bartoli indole synthesis.[7][9][10]
-
Directed ortho-Metalation (DoM): This powerful technique uses a directing group (DG) on the pyrrole nitrogen (N1) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent C2 or the remote C6 position. However, with a carefully chosen DG and reaction conditions, metalation can be directed to the C4 position, often involving a halogen-dance mechanism or functionalization of a pre-existing C4-haloazaindole.[3][11]
-
Transition-Metal Catalyzed C-H Activation/Cross-Coupling: Modern methods leverage transition metals (e.g., Palladium, Rhodium, Ruthenium) to directly activate the C4-H bond or to perform cross-coupling reactions at a C4-halogenated azaindole.[1][10][12] Palladium-catalyzed Buchwald-Hartwig amination and C-O coupling of 4-chloro-7-azaindoles are well-established methods.[5]
Q3: When should I use a protecting group on the pyrrole nitrogen (N1), and which one is best?
A protecting group is almost always recommended when targeting the pyridine ring (C4, C5, C6) to prevent undesired side reactions at the acidic N-H and the nucleophilic C3 position.
-
When to Use:
-
When using strong bases (e.g., LDA, n-BuLi) for metalation.
-
During transition-metal-catalyzed cross-coupling to improve solubility and prevent catalyst inhibition.
-
To enhance regioselectivity in electrophilic substitutions.
-
-
Choosing a Protecting Group:
-
Triisopropylsilyl (TIPS): A bulky group excellent for directing metalation away from the sterically hindered C2 position, thereby favoring functionalization on the pyridine ring.[11]
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Uniquely serves a dual role. It protects the N1 position while also electronically activating the C4 position for nucleophilic aromatic substitution (SNAr), enabling reactions under milder conditions.[4][13][14]
-
Benzenesulfonyl (Bs) or p-Toluenesulfonyl (Ts): Strong electron-withdrawing groups that significantly decrease the nucleophilicity of the pyrrole ring, but can be difficult to remove.
-
Q4: What are the most common pitfalls during the purification of 4-substituted-7-azaindoles?
The basic pyridine nitrogen (N7) is the primary cause of purification difficulties.
-
Tailing on Silica Gel: The Lewis basicity of the N7 atom leads to strong interactions with the acidic silanol groups on standard silica gel, causing significant band tailing and poor separation.
-
Mitigation Strategies:
-
Treated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (typically 0.5-1% in the eluent).
-
Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative to silica gel.
-
Reverse-Phase Chromatography: C18 reverse-phase chromatography is often very effective for purifying these polar, basic compounds.
-
Salt Formation/Extraction: Converting the product to an HCl salt can facilitate purification through precipitation or selective extraction, followed by neutralization to recover the free base.
-
Part 2: Troubleshooting Guide
This section addresses specific experimental failures.
Problem 1: Reaction Failure - Poor or No Conversion of Starting Material
Scenario: You are attempting a C4-functionalization reaction (e.g., lithiation followed by electrophilic quench, or a Pd-catalyzed coupling) on a 7-azaindole derivative, but you recover mostly starting material.
| Potential Cause | Scientific Explanation & Recommended Solution |
| A. Ineffective Metalation (for DoM) | The N-H proton is far more acidic than any C-H proton. If the N1 position is unprotected, your organolithium base will simply deprotonate the nitrogen and the reaction will stop. Solution: Ensure the N1 position is protected before attempting metalation. If it is protected, the base may not be strong enough or may be sterically hindered. Consider switching from n-BuLi to the more reactive s-BuLi or t-BuLi in the presence of an additive like TMEDA.[11] |
| B. Catalyst Inactivity (for Cross-Coupling) | The pyridine nitrogen (N7) can act as a Lewis base and coordinate to the palladium center, inhibiting its catalytic activity.[8] This is particularly problematic in reactions like Suzuki or Buchwald-Hartwig couplings. Solution: Choose ligands that are bulky and electron-rich, such as XPhos or RuPhos, which can help stabilize the active catalytic species and prevent N7 coordination.[5][15] Additionally, ensure all reagents are scrupulously dry and the reaction is performed under an inert atmosphere. |
| C. Unsuitable Reaction Conditions | The electron-deficient pyridine ring requires specific conditions. For SNAr reactions on 4-halo-7-azaindoles, high temperatures are often needed, which can lead to decomposition. Solution: For SNAr, consider using an N1-SEM protected substrate, which activates the C4 position and allows for significantly milder reaction conditions.[13][14] For metal-catalyzed reactions, perform a thorough optimization of the catalyst, ligand, base, and solvent. |
Problem 2: Incorrect Regioselectivity - Substitution Occurs at C3 or another position
Scenario: Your reaction yields a product, but characterization (NMR, MS) shows the substituent is at the C3, C5, or C6 position instead of the desired C4.
| Potential Cause | Scientific Explanation & Recommended Solution |
| A. Kinetically Favored C3 Attack | In electrophilic substitution reactions, the C3 position is the site of highest electron density and will react fastest. Solution: Avoid direct electrophilic substitution if you want C4 functionalization. Instead, use a strategy that circumvents this inherent reactivity. The N-oxide strategy is effective: oxidation of N7 directs subsequent halogenation (e.g., with POCl₃) to the C4 position. The N-oxide can then be removed.[16] |
| B. Incorrect Metalation Site | In a DoM protocol, if the directing group is too small (e.g., methyl), lithiation may occur at C2. If there is a halogen at C4, a "halogen dance" or competing lithiation at C5 can occur. Solution: Use a bulky N1-protecting group like TIPS to sterically block the C2 position.[11] To favor C4 lithiation on a 4-halo substrate, use very low temperatures (-78 °C) and a non-coordinating solvent to stabilize the C4-lithiated intermediate before it can rearrange. |
| C. Ambiguous C-H Activation | Some C-H activation catalysts may not have perfect regioselectivity and can activate other C-H bonds on the pyridine ring, particularly C6. Solution: Ensure your directing group and catalyst system are known to be highly selective for C4. Rh(III) catalysts, for example, have shown promise in directing C-H activation, often assisted by a silver additive.[7][8] Review literature for catalyst systems specifically validated for C4-functionalization of 7-azaindoles. |
Problem 3: Low Yield of Desired 4-Substituted Product
Scenario: The desired C4-product is formed, but the isolated yield is consistently low, and multiple byproducts are observed.
| Potential Cause | Scientific Explanation & Recommended Solution |
| A. Dimerization Side Reactions | Lithiated picoline intermediates, which can be precursors in some 7-azaindole syntheses, are known to undergo facile dimerization.[17] This can also occur with lithiated azaindoles if the electrophile is not added promptly. Solution: Maintain very low temperatures (≤ -40 °C) throughout the generation of the lithiated species and the subsequent quench.[17] Add the electrophile slowly to the cooled solution of the anion to minimize its concentration and reduce the rate of dimerization. |
| B. Product Instability | Some 4-substituted 7-azaindoles, particularly those with highly electron-donating or -withdrawing groups, can be unstable to the reaction conditions (e.g., strong base, high temperature) or during workup (e.g., acidic or basic washes). Solution: Minimize reaction times and temperatures. During workup, use a buffered aqueous solution or a quick extraction with minimal exposure to strong acids or bases. Consider if the protecting group needs to be removed immediately or if it's more stable to purify the protected intermediate first. |
| C. Inefficient Cyclization | When building the azaindole core from a pyridine precursor, the final cyclization step can be low-yielding. This is a common issue in reactions like the Fischer indole synthesis when applied to pyridine hydrazones. Solution: Many modern syntheses use transition-metal-catalyzed annulation, such as a cascade C-N cross-coupling/Heck reaction, which often proceeds in higher yields under milder conditions than traditional acid-catalyzed cyclizations.[15][18] |
Part 3: Key Methodologies & Visual Workflows
This section provides a visual and procedural overview of successful strategies for C4-functionalization.
Methodology 1: N-Oxide Strategy for C4-Halogenation
This is a classic and effective two-step method to activate the C4 position. First, the pyridine nitrogen is oxidized, which electronically activates the C4 and C6 positions for nucleophilic attack. Subsequent treatment with a phosphorus oxyhalide installs a halogen selectively at C4.
-
N-Oxidation: Dissolve 7-azaindole in a suitable solvent (e.g., acetic acid). Add an oxidizing agent (e.g., hydrogen peroxide or m-CPBA) portion-wise at 0-10 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LCMS).
-
C4-Halogenation: To the crude N-oxide, add a solvent like acetonitrile followed by a phosphorus oxyhalide (e.g., POCl₃ or POBr₃).[16] Heat the reaction (typically 80-110 °C) until the N-oxide is consumed.
-
Workup: Carefully quench the reaction with ice/water, neutralize with a base (e.g., NaHCO₃), and extract the 4-halo-7-azaindole product.
Methodology 2: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)
This method is ideal for synthesizing 4-amino-7-azaindoles from a 4-halo-7-azaindole precursor. The choice of ligand is critical for success.
-
Reaction Setup: To an oven-dried flask, add N-protected 4-bromo-7-azaindole, the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos or XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2 equiv).[5]
-
Solvent and Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen). Add a dry, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Heat the mixture to 80-120 °C and monitor by TLC/LCMS.
-
Workup and Purification: After completion, cool the reaction, filter through celite to remove palladium residues, and concentrate. Purify the residue by column chromatography (see purification FAQ).
Methodology 3: SEM Protecting Group for SNAr Activation
The SEM group facilitates nucleophilic aromatic substitution at C4 with nucleophiles like alcohols and amines under significantly milder conditions than unprotected or other N-alkylated azaindoles.
-
N-Protection: Protect a 4-chloro-7-azaindole with SEM-Cl in the presence of a base like NaH in DMF.
-
SNAr Reaction: Dissolve the N-SEM-4-chloro-7-azaindole and the nucleophile (e.g., sodium phenoxide) in a polar aprotic solvent like DMSO. The reaction often proceeds at room temperature or with gentle heating.[4]
-
Deprotection: The SEM group can be removed under acidic conditions (e.g., TFA) or using fluoride sources (e.g., TBAF).
References
- Schneider, C., David, E., Toutov, A. A., & Snieckus, V. (2012). Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. Angewandte Chemie International Edition, 51(11), 2722–2726.
- Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(74), 10834-10850.
- Collum, D. B., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 75(1), 155-165.
- Knochel, P., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(22), 4085.
- Wang, Z. (2010). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry, 30(11), 1617-1628.
- Semantic Scholar. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.
- Guillarme, S., & Leger, J. M. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 497-518.
- Andrade, C. K. Z., & Pinho, V. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 456.
- Reddy, T. J., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(1), 136-162.
- Thieme. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.
- MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- ResearchGate. (2010). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- Organic Chemistry Portal. (2010). Synthesis of azaindoles.
- Bal, R., et al. (2020). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Catalysis Science & Technology, 10(1), 153-163.
- Campos, P. J., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250-3253.
- ResearchGate. (2023). Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation.
- Gribble, G. W., et al. (2004). Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Tetrahedron Letters, 45(4), 735-738.
- Google Patents. (2012). Preparation method for 4-substituted-7-azaindole. CN102746295A.
- ResearchGate. (2007). Efficient Synthesis of 4-O- and C-Substituted-7-azaindoles.
- ACS Publications. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction.
- ACS Publications. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction.
Sources
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Semantic Scholar [semanticscholar.org]
- 15. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 17. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Welcome to the technical support center for the synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core?
A1: A prevalent route involves the construction of the bicyclic system from a suitably substituted pyridine precursor. This often entails the formation of an N-aryl bond followed by an intramolecular cyclization. For instance, a common starting material is a substituted aminopyridine which can undergo condensation with a glyoxylate derivative, followed by cyclization to form the pyrrolone ring.
Q2: Why is direct bromination of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one a challenging step?
A2: The 1H-pyrrolo[2,3-c]pyridin-2(3H)-one system possesses multiple potentially reactive sites for electrophilic substitution. The electron-rich pyrrolone ring and the pyridine ring can both react with brominating agents. Achieving high regioselectivity for the C4 position requires careful control of reaction conditions to avoid the formation of undesired isomers and over-brominated byproducts.
Q3: What are the primary safety precautions to consider during this synthesis?
A3: Brominating agents such as N-bromosuccinimide (NBS) and liquid bromine are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving these reagents should be quenched carefully. Additionally, many of the organic solvents used are flammable and should be handled with care.
Troubleshooting Guide: Side Reactions and Their Mitigation
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the critical bromination step.
Issue 1: Formation of Di- or Poly-brominated Byproducts
Observation: Your crude product analysis (e.g., LC-MS, NMR) shows the presence of species with masses corresponding to the addition of more than one bromine atom.
Root Cause: The pyrrolopyridinone ring system is activated towards electrophilic substitution. The use of an excess of the brominating agent, elevated reaction temperatures, or prolonged reaction times can lead to over-bromination. The initial product, this compound, is still sufficiently activated to react further.
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Start with a slight deficiency or a 1:1 molar ratio of the brominating agent to the substrate.
-
Temperature Management: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the electrophile in the reaction mixture.
-
Choice of Brominating Agent: Consider using a milder brominating agent. N-bromosuccinimide (NBS) is often a good choice for controlled monobromination.
Issue 2: Formation of Isomeric Bromo-substituted Products (e.g., 5-Bromo or 6-Bromo Isomers)
Observation: You observe multiple product spots on TLC with the same mass by LC-MS, and the NMR spectrum of the crude product is complex, indicating the presence of isomers.
Root Cause: While the C4 position is electronically favored for bromination in some related systems, other positions on the pyrrolopyridinone ring can also be susceptible to electrophilic attack. The regioselectivity is highly dependent on the reaction conditions and the specific directing effects of the substituents.
Mitigation Strategies:
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity of bromination. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Experiment with different solvents to find the optimal conditions for C4-selectivity.
-
Catalyst/Additive: In some cases, the use of a catalyst or an additive can direct the bromination to a specific position. For example, the use of a Lewis acid might alter the electronic distribution in the substrate.
-
Protecting Groups: If achieving the desired regioselectivity is particularly challenging, consider a strategy involving protecting groups to block more reactive sites, followed by bromination and deprotection.
Issue 3: Incomplete Reaction and Low Conversion
Observation: A significant amount of the starting material, 1H-pyrrolo[2,3-c]pyridin-2(3H)-one, remains in the reaction mixture even after an extended period.
Root Cause:
-
Insufficiently Reactive Brominating Agent: The chosen brominating agent may not be electrophilic enough under the reaction conditions.
-
Low Reaction Temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate.
-
Deactivation of the Substrate: The presence of electron-withdrawing groups on the starting material can deactivate the ring system towards electrophilic substitution.
Mitigation Strategies:
-
Choice of Brominating Agent: If using a mild brominating agent like NBS, a catalytic amount of an acid (e.g., acetic acid) or a radical initiator (e.g., AIBN, if applicable to the mechanism) might be necessary to initiate the reaction. Alternatively, a more reactive brominating agent like bromine (Br₂) could be used, but with careful control to avoid over-bromination.
-
Optimization of Temperature: Gradually increase the reaction temperature while carefully monitoring the formation of byproducts.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS.
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (Parent Scaffold)
This protocol is a representative procedure for the synthesis of the parent scaffold, which is a prerequisite for the bromination step.
Materials:
-
Substituted aminopyridine
-
Glyoxylic acid derivative
-
Suitable solvent (e.g., ethanol, acetic acid)
-
Acid or base catalyst (if required)
Procedure:
-
Dissolve the substituted aminopyridine in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the glyoxylic acid derivative to the solution.
-
If required, add the catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bromination of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one
This protocol provides a general method for the bromination at the C4-position, which may require optimization.
Materials:
-
1H-pyrrolo[2,3-c]pyridin-2(3H)-one
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolve 1H-pyrrolo[2,3-c]pyridin-2(3H)-one in DCM in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise to the stirred solution over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Summary for Bromination
| Issue | Potential Cause(s) | Recommended Action(s) |
| Over-bromination | Excess brominating agent, high temperature, long reaction time. | Use 1.0-1.1 eq. of brominating agent, lower reaction temperature, add reagent slowly. |
| Isomer Formation | Lack of regioselectivity. | Screen different solvents, consider a milder brominating agent, explore protecting group strategies. |
| Incomplete Reaction | Insufficiently reactive brominating agent, low temperature. | Use a more reactive brominating agent with caution, gradually increase temperature, add a catalyst if appropriate. |
Visualizations
Diagram 1: General Synthetic Pathway
Caption: General synthetic route to this compound.
Diagram 2: Troubleshooting Logic for Bromination
Caption: Troubleshooting workflow for common side reactions in bromination.
References
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. 2016;21(12):1674. [Link][1]
- Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research. 2014;38(10):586-589. [Link][2]
- Application of sunitinib in cancer treatment and analysis of its synthetic route. Frontiers in Chemistry. 2023;11. [Link][3]
- Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals (Basel). 2022;15(4):426. [Link][4]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of Bromo-pyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of bromo-pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these powerful synthetic transformations. The inherent electronic properties and coordinating nature of the pyridine ring can present unique obstacles. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve issues in your experiments, ensuring robust and reproducible results.
Troubleshooting Guides & FAQs
This section is structured to address specific, frequently encountered problems during palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving bromo-pyridine substrates.
Issue 1: Low to No Product Yield
Question: My cross-coupling reaction with a bromo-pyridine substrate is resulting in low or no conversion to the desired product. What are the primary causes and how can I troubleshoot this?
Answer: Low conversion is the most common issue and often points to problems with the catalytic cycle's efficiency. Bromo-pyridines, especially 2-bromo-pyridines, are notoriously challenging substrates. The primary culprits are catalyst inhibition and suboptimal reaction conditions.[1][2]
Causality & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[2][3] This is particularly problematic for 2-bromo-pyridines where the nitrogen is in close proximity to the reaction site.
-
Solution: Employ sterically bulky, electron-rich phosphine ligands. These ligands occupy significant space around the palladium atom, physically hindering the approach and coordination of the pyridine nitrogen.[1][4] Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Josiphos families are often highly effective.[1][5] N-heterocyclic carbenes (NHCs) can also serve as robust alternatives.[3]
-
-
Inefficient Oxidative Addition: The oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is a critical, often rate-determining, step.[1] The electronic nature of the pyridine ring can influence the reactivity of the C-Br bond.
-
Solution: Screen different palladium precatalysts and ligands. More electron-rich and bulky ligands can increase the electron density on the palladium, facilitating its insertion into the C-Br bond.[4][6] Increasing the reaction temperature can also provide the necessary activation energy, but must be balanced against catalyst stability.
-
-
Poor Reagent Purity or Improper Reaction Setup: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture, which can deactivate the catalyst and ligands.[2][7]
-
Suboptimal Base and Solvent Combination: The base is not merely a stoichiometric reagent; it plays a crucial role in the transmetalation (in Suzuki) or amine deprotonation (in Buchwald-Hartwig) steps.[2][8] Its solubility and strength must be matched with the solvent system.
-
Solution: For Suzuki couplings, biphasic solvent systems like 1,4-dioxane/water or toluene/water are often effective, as they help solubilize both the organic substrates and the inorganic base (e.g., K₂CO₃, K₃PO₄).[8] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required in aprotic polar solvents like toluene or dioxane.[2]
-
Issue 2: Pervasive Side Reactions
Question: My reaction is proceeding, but I'm observing significant quantities of side products like homocoupled starting materials or dehalogenated bromo-pyridine. How can I suppress these pathways?
Answer: The formation of side products competes with your desired transformation, consuming starting materials and reducing yields. Understanding the mechanisms of these side reactions is key to their suppression.
Causality & Solutions:
-
Homocoupling of Boronic Acids (Suzuki Reaction): This side reaction, often called Glaser coupling in the context of Sonogashira reactions, is primarily caused by the presence of oxygen.[3][9] Oxygen can facilitate the oxidative coupling of two molecules of the boronic acid or alkyne.[10]
-
Solution: The most effective countermeasure is rigorous degassing of all solvents and ensuring a strictly inert atmosphere throughout the reaction.[3] Using a direct Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) precatalysts.[3] In Sonogashira couplings, minimizing the amount of copper(I) co-catalyst can also help.[9]
-
-
Hydrodehalogenation (De-bromination): This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of the parent pyridine as a byproduct. This can occur through various pathways, including reaction with trace water or other proton sources.[11][12]
-
Solution: Ensure anhydrous conditions by using dry solvents and reagents.[1] The choice of solvent can also play a role; for instance, in some Stille couplings, solvents like dioxane and DMF have been observed to promote more dehalogenation than toluene.[8] Using a more active catalyst system that promotes a faster rate of cross-coupling can also help the desired reaction outcompete the dehalogenation pathway.
-
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture turns black, and I see a precipitate forming. What is happening and how can I prevent it?
Answer: The formation of a black precipitate is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive, elemental palladium black.[9] This effectively halts the catalytic cycle.
Causality & Solutions:
-
Presence of Oxygen: The active Pd(0) catalyst is readily oxidized to Pd(II) by oxygen, which can then lead to aggregation.[8]
-
Solution: As with suppressing homocoupling, meticulous exclusion of air from the reaction is paramount.[2]
-
-
High Reaction Temperatures: While heat can be necessary to drive reactions, excessive temperatures can accelerate the decomposition of both the catalyst and the ligands, leading to the formation of palladium black.[7]
-
Solution: Run the reaction at the lowest effective temperature. If a reaction is sluggish, it is often better to screen more active ligands rather than simply increasing the heat.
-
-
Ligand Instability or Inappropriate Ligand-to-Metal Ratio: The ligand's role is to stabilize the palladium center. If the ligand itself degrades or if there is an insufficient amount to stabilize all the palladium atoms, aggregation can occur.[3]
-
Solution: Choose robust ligands, such as bulky biarylphosphines or N-heterocyclic carbenes.[3] Ensure an appropriate ligand-to-palladium ratio is used, typically ranging from 1:1 to 2:1 depending on the specific ligand and palladium precursor.
-
Data & Protocols
Table 1: Recommended Ligand Scaffolds for Bromo-pyridine Couplings
| Reaction Type | Recommended Ligand Class | Specific Examples | Key Advantages |
| Suzuki-Miyaura | Bulky, Electron-Rich Biaryl Phosphines | SPhos, XPhos, RuPhos | Effectively shields the Pd center from pyridine coordination; promotes efficient oxidative addition.[1] |
| Buchwald-Hartwig | Bulky, Electron-Rich Biaryl Phosphines | XPhos, BrettPhos | Overcomes catalyst poisoning by 2-aminopyridines and other coordinating substrates.[2] |
| Sonogashira | Phosphines / NHCs | PPh₃, dppf, IPr | dppf can be effective in many cases; NHCs offer high stability.[13] |
| Heck | Phosphines, Pincer Ligands | P(o-tol)₃, Pincer Complexes | Varies widely with substrate; phosphines are a common starting point.[14][15] |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling of a Bromo-pyridine
This is a generalized starting protocol and requires optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add the bromo-pyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., SPhos, 2-4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Base and Solvents: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.). Via syringe, add the degassed organic solvent (e.g., toluene or 1,4-dioxane) and degassed water to form the desired ratio (e.g., 4:1 or 5:1).[8]
-
Reaction: Seal the flask and heat the mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in bromo-pyridine cross-coupling reactions.
The Palladium Catalytic Cycle and Pyridine Inhibition
Caption: The Pd(0) catalytic cycle and the competing catalyst inhibition pathway caused by pyridine coordination.
References
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 959-962.[11]
- BenchChem. (2025). Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine.
- Chelucci, G. (2007). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. Tetrahedron, 63(35), 8645-8651.[12]
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates.
- BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
- D. A. Culkin & J. F. Hartwig. (2003). Palladium-Catalyzed C−H Functionalization: The Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 36(4), 234-245.[4]
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.[13]
- Buchwald, S. L., & Hartwig, J. F. (2010). The Buchwald–Hartwig Amination After 25 Years.
- Wikipedia. (2023). Heck reaction.
- Organic Chemistry Portal. Heck Reaction.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
stability of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one under acidic/basic conditions
Welcome to the technical support center for 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting advice regarding the stability of this compound under various experimental conditions. Given the limited specific literature on this exact molecule, this resource leverages established principles of heterocyclic chemistry and data from structurally related azaindole derivatives to offer predictive guidance and practical experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this compound is primarily dictated by two key structural features: the pyrrolo[2,3-c]pyridine core and the lactam (α-amino acid amide) functionality within the pyrrolone ring. The pyrrolopyridine system, a class of 7-azaindoles, is generally aromatic and possesses a degree of inherent stability. However, the lactam ring introduces a potential site for hydrolysis, particularly under basic or strongly acidic conditions.
Q2: What is the expected stability of this compound under neutral aqueous conditions?
A2: In neutral aqueous solutions (pH ~7) and at ambient temperature, this compound is expected to be relatively stable for short-term experiments. However, for long-term storage, it is advisable to keep the compound in a solid, dry state and protected from light to minimize potential degradation. For any critical applications, it is always recommended to perform a preliminary stability study under your specific experimental conditions.
Q3: How might this compound behave under acidic conditions?
A3: Under moderately acidic conditions, the pyridine nitrogen can be protonated, which may increase the solubility of the compound in aqueous media. While the pyrrolopyridine core is generally stable in acid, prolonged exposure to strong acids (e.g., concentrated HCl or H₂SO₄) at elevated temperatures could potentially lead to slow degradation, including hydrolysis of the lactam ring or even debromination, although the latter is less likely. Synthesis of the related compound, 4-bromo-1H-pyrrolo[2,3-c]pyridine, involves refluxing in acetic acid, suggesting the core ring system has some stability in acidic environments.[1][2]
Q4: What is the most likely degradation pathway under basic conditions?
A4: The lactam ring is the most probable site of degradation under basic conditions. Base-catalyzed hydrolysis of the amide bond would lead to the opening of the pyrrolone ring, forming a substituted aminopyridine carboxylic acid derivative. Studies on similar heterocyclic systems, such as pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, have shown that imide bonds are susceptible to cleavage under alkaline hydrolysis.[3] This suggests a similar vulnerability for the lactam in your compound.
Q5: Are there any recommended storage conditions for this compound?
A5: For optimal stability, store the compound as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. If you need to prepare stock solutions, use a dry, aprotic solvent like DMSO or DMF and store at -20°C or -80°C. Minimize freeze-thaw cycles. For aqueous experimental buffers, prepare fresh solutions and use them promptly.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in a multi-step reaction involving acidic or basic conditions.
-
Possible Cause: The compound may be degrading under the reaction conditions, leading to the formation of impurities or a lower yield of the desired product.
-
Troubleshooting Steps:
-
Monitor the reaction over time: At various time points, take aliquots of the reaction mixture and analyze them by LC-MS or TLC. Look for the appearance of new spots or peaks that could indicate degradation products.
-
Isolate and characterize byproducts: If significant degradation is observed, attempt to isolate the major byproduct and characterize it by NMR and mass spectrometry to confirm the degradation pathway (e.g., ring-opening via hydrolysis).
-
Modify reaction conditions:
-
Temperature: If possible, run the reaction at a lower temperature.
-
Reagent Concentration: Use the minimum effective concentration of acid or base.
-
Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing degradation.
-
Protecting Groups: If the lactam is not the intended reaction site, consider protecting the N-H proton to potentially increase its stability.
-
-
Issue 2: Unexpected loss of compound during workup or purification.
-
Possible Cause: The pH of the aqueous layers during an extraction or the mobile phase in chromatography might be causing degradation.
-
Troubleshooting Steps:
-
Maintain Neutral pH: During aqueous workups, try to keep the pH as close to neutral as possible. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
-
Buffered Mobile Phases: For reversed-phase HPLC, use buffered mobile phases (e.g., ammonium acetate or formate) to control the pH. Avoid highly acidic or basic mobile phases if stability is a concern.
-
Analyze all phases: Before discarding any aqueous layers or chromatography fractions, analyze a small sample by LC-MS or TLC to ensure you are not losing your compound to degradation.
-
Experimental Protocols
Protocol 1: Rapid Assessment of pH Stability
This protocol provides a quick method to evaluate the stability of this compound across a range of pH values.
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Incubation: In separate microcentrifuge tubes, add a small aliquot of your stock solution to each buffer to a final concentration of ~50 µg/mL.
-
Time Points: Incubate the solutions at room temperature. At various time points (e.g., 0, 1, 4, 8, and 24 hours), take a sample from each tube.
-
Analysis: Immediately analyze the samples by HPLC with a UV detector. Compare the peak area of the parent compound at each time point and pH to the t=0 sample. A significant decrease in the peak area indicates degradation.
| pH | Buffer Example | Expected Stability (Hypothetical) |
| 2 | 0.01 M HCl | Potentially slow degradation over time |
| 4 | Acetate Buffer | Likely stable for several hours |
| 7 | Phosphate Buffer | Expected to be stable |
| 9 | Borate Buffer | Potential for slow to moderate degradation |
| 12 | 0.01 M NaOH | Likely to degrade relatively quickly |
Protocol 2: Identification of Degradation Products by LC-MS
This workflow can be used to identify potential degradation products.
Caption: Hypothetical basic hydrolysis pathway.
References
- PubChem. 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one.
- Gribble, G. W. Recent developments in the synthesis of 7-azaindoles. Journal of Heterocyclic Chemistry, 2000, 37(4), 613-643.
- STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY.
Sources
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Featuring the Pyrrolo[2,3-c]pyridine Scaffold and a Deep Dive into TYK2 Inhibitors
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and intricate. The strategic selection of a lead compound or a therapeutic candidate hinges on a deep understanding of its mechanism, selectivity, and performance relative to existing alternatives. This guide provides a comparative analysis of kinase inhibitors, with a special focus on the promising pyrrolo[2,3-c]pyridine scaffold and a detailed examination of the Tyrosine Kinase 2 (TYK2) inhibitor class, a group of agents that has recently seen significant clinical advancements.
Part 1: The Pyrrolo[2,3-c]pyridine Scaffold: A Privileged Structure in Kinase Inhibitor Design
The pyrrolo[2,3-c]pyridine core is a heterocyclic motif that has garnered considerable attention in medicinal chemistry. Its structural resemblance to purines allows it to function as a versatile scaffold for designing inhibitors that target the ATP-binding site of various kinases.[1] While specific experimental data on 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one as a kinase inhibitor is not extensively available in the public domain, the broader family of pyrrolopyridine derivatives has demonstrated significant potential in targeting a range of kinases.[2][3]
For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinase 8 (CDK8).[4][5] Furthermore, the pyrrolo[2,3-c]pyridine scaffold itself has been utilized to create highly potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator.[6] These examples underscore the utility of this scaffold in generating diverse and potent kinase inhibitors. The bromine atom on the this compound variant suggests a potential handle for further chemical modifications to enhance potency and selectivity through structure-activity relationship (SAR) studies.[2]
Part 2: A Head-to-Head Comparison: The TYK2 Inhibitor Class
To illustrate a rigorous comparative analysis of kinase inhibitors, we will now focus on the Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family, which plays a critical role in cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases.[7][8][9] The JAK-STAT signaling pathway is a central communication route for the immune system.[8][10] By selectively targeting TYK2, these inhibitors aim to modulate the immune response with greater precision and potentially fewer side effects compared to broader-acting JAK inhibitors.[11][12]
The JAK-STAT Signaling Pathway
The binding of cytokines to their receptors on the cell surface activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7][13] The activated STATs then translocate to the nucleus to regulate gene expression.[7][13] TYK2 is crucial for the signaling of key cytokines like IL-12, IL-23, and Type I interferons.[9]
Caption: The JAK-STAT signaling pathway and the point of intervention for TYK2 inhibitors.
Key TYK2 Inhibitors in Development
Several TYK2 inhibitors have advanced to late-stage clinical trials or have received regulatory approval. This guide will compare three prominent examples:
-
Deucravacitinib (Sotyktu™): The first-in-class, FDA-approved oral, selective, allosteric TYK2 inhibitor.[14]
-
Brepocitinib (PF-06700841): A dual inhibitor of TYK2 and JAK1.[11]
-
Envudeucitinib (ESK-001): A next-generation, highly selective oral TYK2 inhibitor.[15]
Comparative Efficacy in Plaque Psoriasis
Plaque psoriasis is a common indication for which TYK2 inhibitors have been extensively studied. The Psoriasis Area and Severity Index (PASI) is a widely used measure of disease severity, with PASI 75, 90, and 100 indicating a 75%, 90%, and 100% reduction in PASI score from baseline, respectively.
| Inhibitor | Trial(s) | Dose | PASI 75 Response | PASI 90 Response | PASI 100 Response | Comparator |
| Deucravacitinib | POETYK PSO-1 & PSO-2 | 6 mg QD | ~54-59% at Week 16 | ~40% at Week 24 | ~15% at Week 24 | Apremilast |
| Envudeucitinib | ONWARD1 & ONWARD2 | 40 mg BID | ~74% at Week 16 | ~65% at Week 24 | >40% at Week 24 | Apremilast |
| Brepocitinib | Phase 2b | 30 mg & 60 mg QD | ~66-70% at Week 12 | Not Reported | Not Reported | Placebo |
Data synthesized from publicly available clinical trial results.[15][16][17]
As the data indicates, envudeucitinib has shown numerically higher PASI response rates in its Phase 3 trials compared to the pivotal trials for deucravacitinib.[16][17] Both deucravacitinib and envudeucitinib have demonstrated superiority over apremilast, an established oral treatment for psoriasis.[15][16]
Mechanism of Action and Selectivity
A key differentiator among these inhibitors is their mechanism of binding and selectivity. Deucravacitinib is an allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2, leading to a highly selective inhibition.[14] In contrast, brepocitinib is an ATP-competitive inhibitor that targets the active site (JH1 domain) of both TYK2 and JAK1.[11] The dual inhibition profile of brepocitinib may offer broader efficacy in certain conditions but could also be associated with a different side effect profile compared to highly selective TYK2 inhibitors. Envudeucitinib is also a highly selective TYK2 inhibitor, and its developers suggest that maximal inhibition of TYK2 blocks both IL-23 and IL-17 pathways, contributing to its high efficacy.[15][17]
Part 3: Experimental Methodologies
To enable researchers to conduct their own comparative studies, we provide the following detailed protocols for key assays.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the test compound to the kinase of interest.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Kinase Reaction: To a 384-well plate, add the kinase, the fluorescently labeled tracer, and the test compound.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the test compound. Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.
Cellular Phospho-STAT Assay (Western Blot)
This assay determines the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in cells.
Protocol:
-
Cell Culture and Starvation: Culture appropriate cells (e.g., human peripheral blood mononuclear cells) and starve them of serum overnight to reduce basal signaling.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-23) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT (p-STAT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total STAT as a loading control.
-
-
Densitometry Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of STAT phosphorylation.
Part 4: Conclusion and Future Directions
The pyrrolo[2,3-c]pyridine scaffold continues to be a valuable starting point for the design of novel kinase inhibitors. While the specific biological activity of this compound requires further investigation, the broader class of pyrrolopyridines has demonstrated significant therapeutic potential.
The detailed comparison of TYK2 inhibitors highlights the rapid progress and competitive landscape in this area. The development of highly selective, allosteric inhibitors like deucravacitinib and the promising efficacy data from next-generation inhibitors such as envudeucitinib are paving the way for more effective and safer oral treatments for autoimmune diseases. Future research will likely focus on further optimizing selectivity, exploring new therapeutic indications, and understanding the long-term safety and efficacy of these agents.
References
- DermNet. (n.d.). Janus kinase inhibitors.
- L. C. Strazzulla, et al. (2018). JAK-STAT pathway inhibitors in dermatology. Anais Brasileiros de Dermatologia.
- A-ivf. (2024, June 21). What are JAK inhibitors and how do they work?.
- Wikipedia. (2023, October 28). Janus kinase inhibitor.
- Parsian Pharmaceutical Co. (n.d.). JAK inhibitors As a New Therapeutic Option.
- A. S. L. Hew, & L. C. H. Tan. (2025, February). A systematic review of the efficacy of TYK2 inhibitors in patients with dermatological disease. Australasian Journal of Dermatology.
- Y. Wang, et al. (2024, June 3). Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis. Indian Journal of Dermatology, Venereology and Leprology.
- Patsnap Synapse. (2025, March 20). What's the latest update on the ongoing clinical trials related to TYK2?.
- A. Armstrong, et al. (2023). Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors. Dermatology and Therapy.
- Y. Wang, et al. (2024, September-October). Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis. Indian Journal of Dermatology, Venereology and Leprology.
- A. P. L. T. Gabros, & T. Zito. (2025, August 6). TYK 2 inhibitors for the treatment of dermatologic conditions: the evolution of JAK inhibitors. Archives of Dermatological Research.
- Dermatology Times. (2026, January 6). Phase 3 Data Support Oral TYK2 Inhibitor Envudeucitinib for Psoriasis.
- FirstWord Pharma. (2026, January 6). Alumis posts late-stage trial successes for TYK2 inhibitor in plaque psoriasis.
- pharmaphorum. (2026, January 6). Alumis shoots up as its Sotyktu rival aces psoriasis trials.
- Patsnap Synapse. (2025, March 11). What are the therapeutic candidates targeting TYK2?.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one.
- F. G. P. Remerie, et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
- MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine.
- Y. Liu, et al. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry.
- M. J. Kim, et al. (2013, June 10). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. Investigational New Drugs.
- M. K. Chodyński, & A. D. Rybacka. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.
- Y. Liu, et al. (2024, February 5). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry.
- Y. Wang, et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Y. Liu, et al. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
- TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors.
- K. I. M. Abdel-Gawad, et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Pharmaceuticals.
Sources
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. This compound [myskinrecipes.com]
- 3. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. theraindx.com [theraindx.com]
- 7. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 8. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 9. What's the latest update on the ongoing clinical trials related to TYK2? [synapse.patsnap.com]
- 10. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 13. dermnetnz.org [dermnetnz.org]
- 14. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dermatologytimes.com [dermatologytimes.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. Alumis shoots up as its Sotyktu rival aces psoriasis trials | pharmaphorum [pharmaphorum.com]
A Comparative Guide to the Biological Activity of Azaindole Isomers
Introduction: The Azaindole Scaffold in Medicinal Chemistry
The azaindole framework, a bioisosteric analog of indole, stands as a privileged scaffold in modern drug discovery.[1][2] These bicyclic heterocycles, composed of a fused pyrrole and pyridine ring, exist as four primary positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. The strategic placement of the nitrogen atom in the six-membered ring fundamentally alters the molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, dipole moment, and metabolic stability.[1][3] These variations, in turn, dictate the isomer's biological activity and target specificity.
While all four isomers have found utility in medicinal chemistry, the 7-azaindole isomer is the most extensively studied and patented, largely due to its exceptional ability to act as a hinge-binding motif in protein kinases.[2][4] This guide provides an in-depth comparison of the biological activities of these isomers, supported by experimental data, to aid researchers in the rational design of novel therapeutics.
Comparative Biological Profile: A Target-Dependent Paradigm
The selection of an azaindole isomer is critically dependent on the intended biological target. Direct, head-to-head comparisons in the literature are limited, but the available data clearly demonstrate that each isomer possesses a distinct activity profile.
Kinase Inhibition: The Forte of 7-Azaindole
The azaindole scaffold, particularly the 7-azaindole isomer, is a cornerstone in the development of ATP-competitive kinase inhibitors.[4] Its efficacy stems from the unique arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 atom), which allows for the formation of two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP.[4][5] This bidentate interaction provides a strong anchor for the inhibitor in the ATP-binding pocket.
The FDA-approved drug Vemurafenib , a potent B-RAF kinase inhibitor for melanoma treatment, is a testament to the success of the 7-azaindole scaffold in fragment-based drug discovery.[4][6] The versatility of this isomer is further demonstrated by its application in developing inhibitors for a vast array of kinases, covering the entire human kinome.[4]
However, other isomers have shown superior potency for specific kinases. For instance, a study on Cell Division Cycle 7 (Cdc7) kinase inhibitors revealed that 5-azaindole derivatives were potent inhibitors, whereas the corresponding 4-, 6-, and 7-azaindole analogs exhibited lower activity and selectivity.[3] Conversely, potent inhibitors for c-Met kinase have been developed from both 4-azaindole and 7-azaindole scaffolds.[3][7]
Table 1: Comparative Potency of Azaindole Derivatives Against Various Kinases
| Compound/Inhibitor | Isomer Type | Target Kinase | IC50 (nM) | Reference |
| Derivative 164 | 7-Azaindole | CDK1 | 7 | [8] |
| CDK2 | 3 | [8] | ||
| Derivative 178d | 7-Azaindole | VEGFR2 | 37 | [8] |
| GSK3β | Inactive | [8] | ||
| Derivative 178c | 6-Azaindole | VEGFR2 | 48 | [8] |
| GSK3β | 9 | [8] | ||
| FLT-3 | 18 | [8] | ||
| Derivative 94 | 7-Azaindole | JAK2 | 260 | [8] |
| Derivative 97 | 7-Azaindole | JAK2 | 1 | [8] |
| Cdc7 Inhibitor | 5-Azaindole | Cdc7 | Potent | [3] |
| Cdc7 Inhibitor | 4-, 6-, 7-Azaindole | Cdc7 | Low Activity | [3] |
| c-Met Inhibitor | 4-Azaindole | c-Met | 20-70 | [7] |
Anticancer and Cytotoxic Activity
The anticancer properties of azaindole derivatives are well-documented, often linked to their kinase inhibitory activity but also extending to other mechanisms.[9][10] Structure-activity relationship (SAR) studies on 7-azaindole have shown that substitutions at the C3, C5, and N1 positions are critical for modulating cytotoxic effects.[9] For example, meriolins, which are 3-(pyrimidin-4-yl)-7-azaindoles, display potent cytotoxic activity against leukemia and lymphoma cell lines by targeting cyclin-dependent kinases (CDKs).[11] Furthermore, some 7-azaindole derivatives have shown efficacy against various cancer cell lines by inhibiting enzymes like HDAC6 or modulating pathways such as PI3K/AKT/mTOR.[1][12]
Table 2: Comparative Cytotoxic Activity of Azaindole Derivatives
| Isomer Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| 4-phenylaminopyrrolo[2,3-b]pyridine | HL-60 (Leukemia) | Cytotoxic | Active | [13] |
| 4-phenethylaminopyrrolo[2,3-b]pyridine | HL-60 (Leukemia) | Cytotoxic | Active | [13] |
| N-alkyl-7-azaindoles | MCF-7 (Breast) | Cytotoxic | Activity increases with alkyl chain length | [3] |
| A549 (Lung) | Cytotoxic | Activity increases with alkyl chain length | [3] | |
| HEPG2 (Liver) | Cytotoxic | Activity increases with alkyl chain length | [3] | |
| 7-azaindole analog (4g) | MCF-7 (Breast) | GI50 | 15.56 µM | [14] |
Diverse Therapeutic Applications
The biological activity of azaindole isomers is not confined to oncology. Their structural versatility has led to their exploration in a wide range of therapeutic areas:
-
Antiviral Activity : In the context of HIV-1, 4- and 7-azaindole analogs were found to be more effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) than their 5- and 6-azaindole counterparts.[3] More recently, 7-azaindole derivatives have been identified as inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor.[15]
-
Inflammatory and Autoimmune Diseases : 7-Azaindole derivatives have been developed as potent inhibitors of Orai channels, which are critical for calcium signaling in immune cells. These compounds showed efficacy in a preclinical model of asthma.[16] Additionally, derivatives have been synthesized as Chemokine Receptor-2 (CCR2) antagonists, a target for inflammatory diseases.[17][18]
-
Neurodegenerative Disorders : The 7-azaindole derivative URMC-099 has demonstrated neuroprotective and anti-inflammatory properties in models of HIV-1 associated neurocognitive disorders through the inhibition of mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2).[1]
Visualizing the Mechanism: Pathways and Workflows
To better understand the role of azaindole inhibitors, it is crucial to visualize their place within cellular signaling cascades and the experimental workflow used for their evaluation.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a 7-azaindole derivative.
Caption: General experimental workflow for the evaluation and optimization of azaindole isomers.
Experimental Methodologies: Self-Validating Protocols
The reliability of comparative data hinges on robust and reproducible experimental design. Below are protocols for two fundamental assays used in the evaluation of azaindole derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition. The amount of ADP formed is converted into a light signal, where the signal strength is directly proportional to kinase activity.
Causality: The choice of a universal ADP detection method like ADP-Glo™ allows for the screening of inhibitors against a wide variety of kinases without needing specific antibodies or radiolabeled substrates. The luminescent signal provides high sensitivity and a broad dynamic range.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The specific kinase and substrate (protein or peptide) concentrations must be optimized empirically to ensure the reaction is in the linear range.
-
Prepare serial dilutions of the azaindole inhibitor compounds in the reaction buffer. A typical starting concentration is 100 µM, serially diluted 1:3 for a 10-point dose-response curve. Include a DMSO-only control (vehicle).
-
Prepare a 2X ATP solution in the reaction buffer. The concentration should be at or near the Km of the kinase for ATP to ensure competitive inhibition can be accurately measured.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.
-
Add 2.5 µL of the serially diluted inhibitor compounds or vehicle control.
-
To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes. This step is critical to prevent the unused ATP from interfering with the subsequent luminescence generation.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The data is normalized to controls: 0% inhibition (vehicle) and 100% inhibition (no kinase or a known potent inhibitor).
-
Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Causality: The MTT assay is a well-established, reliable method for assessing cytotoxicity. It provides a quantitative measure of how a compound affects cell viability, which is essential for evaluating potential anticancer agents. The endpoint is a colorimetric reading, making it compatible with standard plate readers.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549, MCF-7) under standard conditions.
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the azaindole compounds in culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to insoluble purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50/IC50 value using non-linear regression analysis.
-
Conclusion
The comparative analysis of azaindole isomers underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to profound changes in biological activity. The position of a single nitrogen atom within the bicyclic core dictates the molecule's interactions with biological targets, leading to distinct pharmacological profiles. The 7-azaindole isomer remains the most prominent and versatile scaffold, particularly for kinase inhibition, due to its ideal geometry for hinge binding.[4][5] However, research continues to reveal unique and potent activities for the 4-, 5-, and 6-azaindole isomers against specific targets like Cdc7 and c-Met.[3] A comprehensive, target-centric evaluation of all four isomers is crucial for unlocking the full therapeutic potential of this remarkable heterocyclic system and guiding the rational design of next-generation therapeutics.
References
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
- The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate.
- Azaindole Therapeutic Agents. PMC.
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
- Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage.
- An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate.
- Compounds of biological interest containing a 7-azaindole core and their bioactivities. ResearchGate.
- Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers. ACS Fall 2025.
- The Azaindole Framework in the Design of Kinase Inhibitors. PMC.
- Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. PubMed.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
- Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed.
- Biological activity and material applications of 7-azaindole derivatives. ResearchGate.
- Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers.
- Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. ACS Chemical Neuroscience.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
- 6-Azaindole. Chem-Impex.
- Selective examples for bioactive indole and azaindole scaffolds. ResearchGate.
- Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate.
- Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Research Journal of Pharmacy and Technology.
- 6-Azaindole. PubChem.
- Bioactive molecules with an azaindole core. ResearchGate.
- Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. PubMed.
- Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PMC.
- Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI.
- Synthesis and pharmacological activities of 7-azaindole derivatives. PubMed.
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. archives.ijper.org [archives.ijper.org]
- 15. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one as a Novel GSK3β Inhibitor
In the landscape of kinase drug discovery, Glycogen Synthase Kinase 3β (GSK3β) stands out as a constitutively active serine/threonine kinase implicated in a multitude of cellular processes and pathologies, including Alzheimer's disease, type 2 diabetes, and cancer.[1][2][3] Its pivotal role as a regulatory node in various signaling pathways, most notably the Wnt/β-catenin and insulin pathways, has made it a compelling therapeutic target.[4][5][6] This guide provides a comprehensive framework for the validation of a novel compound, 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, as a potential GSK3β inhibitor.
We will navigate the critical validation pipeline, from initial biochemical potency assessment to cellular target engagement and selectivity profiling. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step. To provide a robust comparative analysis, the performance of our target compound will be benchmarked against established GSK3β inhibitors: the highly potent and selective CHIR-99021, the non-ATP competitive Tideglusib, and the well-characterized AR-A014418.
The Central Role of GSK3β in Cellular Signaling
GSK3β is a key regulator in multiple signaling cascades.[4][6] Its inhibition leads to significant downstream effects, the most prominent being the stabilization of β-catenin in the Wnt pathway.[5][7] In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK3β prevents this phosphorylation, allowing β-catenin to accumulate and translocate to the nucleus to activate target gene expression.[6][8] Understanding this pathway is fundamental to designing cell-based validation assays.
Caption: Simplified Wnt/β-catenin signaling pathway and the point of intervention for a GSK3β inhibitor.
Part 1: Biochemical Validation - Is the Compound a Direct Inhibitor?
The foundational step is to ascertain direct enzymatic inhibition. This is achieved through in vitro kinase assays that measure the phosphorylation of a specific substrate by purified GSK3β enzyme.
Experimental Protocol: In Vitro GSK3β Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.[9][10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GSK3β.
Materials:
-
Purified recombinant human GSK3β enzyme
-
GSK3β substrate peptide (e.g., a derivative of glycogen synthase)[11]
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[12]
-
Test Compound: this compound
-
Reference Compounds: CHIR-99021, Tideglusib, AR-A014418
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test and reference compounds in the kinase assay buffer. Include a DMSO-only vehicle control.
-
Reaction Setup: In a 384-well plate, add the diluted compounds.
-
Enzyme Addition: Add the purified GSK3β enzyme to each well, except for the "no enzyme" control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be close to its Km value for GSK3β to ensure sensitive detection of ATP-competitive inhibitors.[13]
-
Incubation: Incubate the plate at 30°C for 60 minutes. This duration should be within the linear range of the reaction.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10][14]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[1][14]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Performance Data
The table below summarizes the expected biochemical potency of our hypothetical compound against established inhibitors.
| Compound | Target(s) | IC50 (GSK3β) | Mechanism of Action | Reference(s) |
| This compound | GSK3β | (To be determined) | (To be determined) | N/A |
| CHIR-99021 | GSK3β / GSK3α | 6.7 nM / 10 nM | ATP-competitive | [15] |
| Tideglusib | GSK3β | ~5 nM | Non-ATP competitive, irreversible | [16][17] |
| AR-A014418 | GSK3β | 104 nM (Ki = 38 nM) | ATP-competitive | [18][19] |
Part 2: Cellular Validation - Does the Compound Work in a Biological Context?
Demonstrating that a compound can inhibit GSK3β in a living cell is a critical next step. This confirms cell permeability and target engagement in a complex biological environment.
Experimental Protocol: In-Cell ELISA for β-catenin Accumulation
This assay leverages the downstream effects of GSK3β inhibition in the Wnt pathway.[3][20]
Objective: To measure the dose-dependent increase in stabilized β-catenin in cells treated with this compound.
Materials:
-
HEK-293 or similar cell line responsive to Wnt signaling.
-
96-well cell culture plates.
-
Test and reference compounds.
-
Fixing solution (e.g., 4% Paraformaldehyde).
-
Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking Buffer (e.g., 5% BSA in PBS).
-
Primary antibody: anti-β-catenin.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
Procedure:
-
Cell Seeding: Plate HEK-293 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test and reference compounds for 4-6 hours. Include a vehicle control.
-
Fixation and Permeabilization:
-
Aspirate the media and wash the cells with PBS.
-
Fix the cells with 4% PFA for 20 minutes.
-
Wash and then permeabilize the cells for 10 minutes.[3]
-
-
Immunostaining:
-
Block non-specific binding with Blocking Buffer for 1.5 hours.
-
Incubate with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Signal Detection:
-
Wash the cells thoroughly.
-
Add TMB substrate and incubate until color develops.
-
Add a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Normalize the data and plot the absorbance against the log of the inhibitor concentration to determine the EC50 value.
Caption: A streamlined workflow for the validation of a novel GSK3β inhibitor.
Part 3: Selectivity Profiling - How Specific is the Inhibition?
A crucial aspect of drug development is ensuring that the inhibitor is selective for its intended target to minimize off-target effects.[21][22] Most kinase inhibitors target the highly conserved ATP-binding pocket, making cross-reactivity a significant concern.[7]
Methodology: Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound by screening it against a broad panel of human kinases.
Procedure: This is typically performed as a service by specialized companies. The process generally involves:
-
Single-Dose Screening: The test compound is screened at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases (often >300).[13]
-
Hit Identification: Kinases that show significant inhibition (e.g., >70%) are identified as "hits."
-
IC50 Determination: For the identified hits, full dose-response curves are generated to determine their respective IC50 values.
-
Selectivity Analysis: The selectivity can be quantified using metrics like the Selectivity Score (S-score), which divides the number of inhibited kinases by the total number of kinases tested at a specific concentration threshold.[13] A lower score indicates higher selectivity.
Interpreting the Data: A desirable inhibitor will exhibit a potent IC50 for GSK3β and significantly weaker IC50 values (>100-fold) for all other kinases in the panel. For instance, CHIR-99021 is known for its exceptional selectivity, showing over 500-fold selectivity for GSK3 over other closely related kinases.
Conclusion
The validation of a novel kinase inhibitor like this compound is a multi-faceted process that requires rigorous biochemical and cellular characterization. By following a structured workflow that assesses potency, cellular activity, and selectivity, researchers can build a comprehensive data package. Comparing the results against well-established inhibitors such as CHIR-99021, Tideglusib, and AR-A014418 provides essential context and helps to position the novel compound within the existing therapeutic landscape. This systematic approach ensures scientific integrity and provides a solid foundation for further preclinical and clinical development.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- ALZFORUM. (2019, June 3). Tideglusib.
- Cellagen Technology. (n.d.). CHIR99021 | GSK3-beta inhibitor.
- Luna-Medina, R., Cortes-Canteli, M., Sanchez-Galiano, S., Morales-Garcia, J. A., Garcia-Barroso, C., Puertas-Avendaño, R., ... & Martinez, A. (2017). Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis. Molecules, 22(10), 1735.
- Nguyen, T. B., Lucero, G. R., Chana, G., Hult, B. J., Tatro, E. T., Masliah, E., ... & Everall, I. P. (2013). Glycogen synthase kinase-3β (GSK-3β) inhibitors AR-A014418 and B6B3O prevent human immunodeficiency virus–mediated neurotoxicity in primary human neurons. Journal of neurovirology, 19(4), 387-392.
- AcceChem. (2024, July 4). Tideglusib is a GSK3β Inhibitor for Hypoxic-ischemic Brain Injury Research.
- Creative Diagnostics. (n.d.). GSK3 Signaling Pathway.
- Wang, W., Wang, Z., Zhang, S., Liu, W., & Li, Y. (2022). A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Frontiers in Cell and Developmental Biology, 10, 895088.
- Pandey, M. K., & DeGrado, T. R. (2016).
- El-Khoury, R., El-Hayek, S., & Boulos, F. (2020). Specific Inhibition of GSK-3β by Tideglusib: Potential Therapeutic Target for Neuroblastoma Cancer Stem Cells. bioRxiv.
- Taylor & Francis. (n.d.). Tideglusib – Knowledge and References.
- Ciarapica, R., Raimondi, L., & Verginelli, F. (2022). CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy. International Journal of Molecular Sciences, 23(19), 11299.
- Hardt, S. E., & Sadoshima, J. (2002). Glycogen synthase kinase-3β: a novel regulator of cardiac hypertrophy and development.
- Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652-666.
- van der Wouden, P. A., van de Bunt, M., & Gloyn, A. L. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 169(8), 1667-1678.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- SignalChem. (n.d.). GSK3-beta Active Kinase Datasheet.
- ResearchGate. (n.d.). Clinical trials of GSK3β inhibitors for treatment of cancer.
- Chang, C. Y., Chien, Y. T., & Lee, W. C. (2020).
- Kumar, A., Singh, A., & Singh, P. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. ACS Chemical Neuroscience, 13(1), 1-21.
- Patsnap Synapse. (2025, March 11). What GSK-3 inhibitors are in clinical trials currently?
- Khan, M. F., Asiri, A. M., & Al-Youbi, A. O. (2023). Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations. Frontiers in Chemistry, 11, 1189437.
- Lin, C. H., Chen, C. M., & Lee, G. C. (2017). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. Frontiers in aging neuroscience, 9, 39.
- Singh, P., & Singh, A. (2024). Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019–2024).
- Bavisotto, L. M., Schwartz, B., & Conrad, M. (2003). A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. Assay and drug development technologies, 1(3), 429-438.
- BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit.
- Welsh, G. I., & Proud, C. G. (1995). Assays for Glycogen Synthase Kinase-3 (GSK-3). In Protein Kinase Protocols (pp. 161-173). Humana Press.
- Wang, Y., Zhang, Y., & Li, J. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo [2, 3-b] pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC advances, 11(35), 21568-21577.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ahajournals.org [ahajournals.org]
- 6. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK3 in cell signaling | Abcam [abcam.com]
- 9. promega.es [promega.es]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. mdpi.com [mdpi.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. stemcell.com [stemcell.com]
- 16. immune-system-research.com [immune-system-research.com]
- 17. biorxiv.org [biorxiv.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides in Kinase and Phosphodiesterase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bonding interactions with a variety of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of derivatives: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. We will objectively compare the performance of these compounds as inhibitors of critical cellular enzymes—Phosphodiesterase 4B (PDE4B), Ribosomal S6 Protein Kinase 2 (RSK2), Ataxia-Telangiectasia Mutated (ATM) kinase, and Fibroblast Growth Factor Receptor (FGFR)—against established alternatives, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing potent and selective inhibitors based on this versatile scaffold.
The Strategic Advantage of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 7-azaindole core is a bioisostere of indole, where the C-7 carbon is replaced by a nitrogen atom. This substitution introduces a hydrogen bond acceptor that can mimic the hinge-binding interactions of purines with kinases, making it a highly effective scaffold for kinase inhibitor design.[1] The carboxamide at the 2-position provides a versatile handle for introducing a wide range of substituents to explore different pockets of the target protein, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. The alkyl, aryl carboxamide group, and various heterocyclic rings are among the most successful types of substitutions at this position.[2][3]
Comparative SAR Analysis Across Key Biological Targets
This section will delve into the SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides for four distinct and therapeutically relevant targets. We will explore how modifications to the core scaffold and the carboxamide substituent influence inhibitory activity and selectivity.
Phosphodiesterase 4B (PDE4B) Inhibition: A Focus on Anti-Inflammatory and Neurological Applications
Phosphodiesterase 4 (PDE4) enzymes are critical regulators of intracellular cyclic AMP (cAMP) levels, and their inhibition has shown anti-inflammatory and antipsychotic effects.[4] PDE4B, in particular, is implicated in a range of conditions including cancer and Alzheimer's disease.[4] A novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has been identified as potent and selective PDE4B inhibitors.[4][5][6]
A key strategy in the development of these inhibitors was a scaffold-hopping experiment, which led to the discovery of the 1H-pyrrolo[2,3-b]pyridine core as a promising starting point.[4][5] Further optimization focused on the substitution at the amide position, revealing the importance of ring size and hydrophobicity for both potency and selectivity over the closely related PDE4D isoform.[4][5]
Key SAR Insights for PDE4B Inhibition:
-
Amide Substituent: Exploration of various cyclic and acyclic amide substituents demonstrated that a 3,3-difluoroazetidine ring (compound 11h ) provided a significant boost in inhibitory activity (IC50 = 0.14 µM) and a 6-fold selectivity over PDE4D.[6] This highlights the favorable interactions of the fluorinated azetidine in the enzyme's active site.
-
Aryl Group: Maintaining a 3,4-dichlorophenyl group at the N-1 position of the pyrrolopyridine core was found to be beneficial for potent PDE4B inhibition.[4][5]
-
Comparison with Rolipram: The optimized compound 11h exhibited activity comparable to the standard PDE4 inhibitor, rolipram, in cellular assays that measure the inhibition of pro-inflammatory cytokine release from macrophages.[4][6] However, 11h demonstrated improved selectivity for PDE4B over PDE4D compared to rolipram.[6]
Table 1: Comparison of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides and Rolipram as PDE4B Inhibitors
| Compound | Amide Substituent | PDE4B IC50 (µM) | Selectivity (PDE4D/PDE4B) | Reference |
| 11h | 3,3-difluoroazetidine | 0.14 | 6-fold | [6] |
| Analog Series | Various cyclic/aliphatic | 0.11 - 1.1 | Variable | [4][5] |
| Rolipram | Standard PDE4 Inhibitor | Not specified in direct comparison | Less selective than 11h | [4][6] |
Ribosomal S6 Protein Kinase 2 (RSK2) Inhibition: Targeting Cancer Cell Proliferation and Survival
RSK2 is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival, making it an attractive target for cancer therapy, particularly in triple-negative breast cancer (TNBC).[7][8] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives bearing a phenyl sulfonamide group have been developed as novel and potent RSK2 inhibitors.[7][8]
The design of these inhibitors was guided by molecular docking studies, which predicted that the newly introduced sulfonamide group could form a critical hydrogen bond with the backbone of residue LEU-74 in the RSK2 active site.[7][8] This interaction was found to be crucial for the high inhibitory potency observed.
Key SAR Insights for RSK2 Inhibition:
-
Phenyl Sulfonamide Moiety: The introduction of a phenyl sulfonamide group at the carboxamide position was the key structural modification that conferred high potency against RSK2, with some compounds exhibiting IC50 values as low as 1.7 nM.[7][8]
-
Substitution on the Phenyl Ring: Modifications on the phenyl ring of the sulfonamide group allowed for the fine-tuning of both enzymatic and anti-proliferative activity. Compound B1 emerged as the most potent in inhibiting the proliferation of MDA-MB-468 breast cancer cells (IC50 = 0.13 µM).[7][8]
-
Comparison with BI-D1870: While a direct head-to-head IC50 comparison with the well-established RSK inhibitor BI-D1870 was not provided in the primary literature, the nanomolar potency of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series suggests they are a highly promising alternative.[7][8] BI-D1870 is a potent pan-RSK inhibitor with IC50 values in the low nanomolar range for RSK isoforms.[9]
Table 2: Potency of Phenyl Sulfonamide-Containing 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as RSK2 Inhibitors
| Compound | RSK2 IC50 (nM) | MDA-MB-468 IC50 (µM) | Reference |
| Lead Series | as low as 1.7 | - | [7][8] |
| B1 | Not specified | 0.13 | [7][8] |
| B1-B3 (in vivo) | - | Showed up to 54.6% TGI | [7][8] |
Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibition: A Strategy for Sensitizing Tumors to Chemotherapy
ATM kinase is a master regulator of the DNA damage response, and its inhibition can sensitize cancer cells to DNA-damaging agents.[10][11] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective ATM inhibitors, building upon a previously reported ATR/ATM dual-target inhibitor.[10][11]
Systematic structural optimization of this series led to the identification of compound 25a as a lead candidate with excellent kinase selectivity and drug-like properties, including high oral bioavailability in mice.[10][11]
Key SAR Insights for ATM Inhibition:
-
Structural Optimization for Selectivity: Through systematic modifications, the 1H-pyrrolo[2,3-b]pyridine scaffold was optimized to achieve over 700-fold selectivity for ATM over other members of the PIKK family of kinases.[10][11] The specific substitutions that led to this high selectivity were not detailed in the abstract.
-
Pharmacokinetic Properties: Compound 25a demonstrated excellent oral bioavailability (147.6% in mice), a critical feature for an orally administered therapeutic.[10][11]
-
In Vivo Efficacy: In combination with the topoisomerase inhibitor irinotecan, compound 25a showed synergistic antitumor efficacy in xenograft models, with tumor growth inhibition (TGI) of up to 95.4%.[10][11]
-
Comparison with KU-55933: KU-55933 is an early and well-characterized ATM inhibitor.[12][13] While a direct IC50 comparison is not available in the provided sources, the high selectivity and excellent in vivo efficacy of compound 25a position it as a promising next-generation ATM inhibitor with potentially improved therapeutic properties.[10][11]
Fibroblast Growth Factor Receptor (FGFR) Inhibition: A Promising Approach for Various Cancers
Abnormal activation of the FGFR signaling pathway is implicated in the development of numerous cancers.[14][15][16][17] Consequently, targeting FGFRs is an attractive therapeutic strategy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[14][15][16][17]
The design of these inhibitors focused on utilizing the 1H-pyrrolo[2,3-b]pyridine motif as a hinge-binder and introducing substituents at the 5-position of the ring to interact with a nearby glycine residue (G485) to enhance activity.[16]
Key SAR Insights for FGFR Inhibition:
-
Pan-FGFR Inhibition: The lead compound 4h from this series exhibited potent pan-FGFR inhibitory activity, with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively.[14][15]
-
Cellular Activity: Compound 4h effectively inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. It also significantly inhibited cell migration and invasion.[14][15]
-
Comparison with AZD4547: AZD4547 is a potent and selective inhibitor of the FGFR family currently in clinical development.[18][19][20] The low nanomolar IC50 values of compound 4h are comparable to those of AZD4547, suggesting that the 1H-pyrrolo[2,3-b]pyridine scaffold is a viable alternative for developing potent FGFR inhibitors.[14][15][18]
Table 3: Inhibitory Profile of Compound 4h against FGFR Isoforms
| Target | IC50 (nM) | Reference |
| FGFR1 | 7 | [14][15] |
| FGFR2 | 9 | [14][15] |
| FGFR3 | 25 | [14][15] |
| FGFR4 | 712 | [14][15] |
Experimental Protocols: A Guide to Key Assays
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
General Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
The synthesis of the target compounds generally follows a multi-step sequence, with a representative scheme shown below.[4][6]
Caption: General synthetic route for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
Step-by-step Protocol:
-
Ester Hydrolysis: The starting 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ester is hydrolyzed using a base such as sodium hydroxide (NaOH) in a mixture of methanol (MeOH) and water.[6]
-
Amide Coupling: The resulting carboxylic acid is then coupled with the desired amine (R1R2NH) using a peptide coupling reagent such as propylphosphonic anhydride (T3P) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).[6]
In Vitro Kinase/Phosphodiesterase Inhibition Assays
The inhibitory activity of the compounds is typically determined using in vitro enzymatic assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[2][10][14] For phosphodiesterases, fluorescence polarization (FP) assays are frequently employed.[7][21]
Caption: Generalized workflow for in vitro kinase and phosphodiesterase inhibition assays.
Detailed Protocol for ADP-Glo™ Kinase Assay:
-
Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a specific peptide and ATP), and serial dilutions of the test compound in the appropriate kinase buffer.
-
Reaction Setup: In a 384-well plate, add the test compound and the kinase. Allow for a pre-incubation period to permit compound binding.
-
Reaction Initiation: Add the substrate/ATP mixture to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP produced to ATP, which then generates a luminescent signal with luciferase.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]
Signaling Pathways and Logical Relationships
The 1H-pyrrolo[2,3-b]pyridine-2-carboxamides discussed in this guide exert their effects by modulating key signaling pathways implicated in disease.
Caption: Overview of signaling pathways modulated by 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective inhibitors against a range of important therapeutic targets. The SAR studies highlighted in this guide demonstrate that careful and rational design of the carboxamide substituent, along with modifications to the core ring system, can lead to compounds with excellent potency, selectivity, and in vivo efficacy.
Future research in this area will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds to advance them into clinical development. Additionally, the exploration of this scaffold against other emerging drug targets is a promising avenue for the discovery of new therapeutics. The detailed experimental protocols and comparative data provided herein should serve as a valuable resource for researchers in their efforts to design the next generation of 1H-pyrrolo[2,3-b]pyridine-based drugs.
References
- Al-Gharabli, S., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848–1854. [Link]
- Al-Gharabli, S., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Al-Gharabli, S., et al. (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed. [Link]
- Sharma, N., et al. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Future Medicinal Chemistry. [Link]
- Zhang, X., et al. (2024). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Chemical Biology & Drug Design, 103(1), e14376. [Link]
- Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
- Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
- El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Molecular Structure, 1270, 133933. [Link]
- Kamenecka, T. M., et al. (2011). Structure-Activity Relationship of Azaindole-Based Glucokinase Activators. ACS Medicinal Chemistry Letters, 2(1), 57–61. [Link]
- MySkinRecipes. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. [Link]
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(52), 32898–32906. [Link]
- Hassan, K. M. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 66(11), 31–39. [Link]
- Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
- Wang, T., et al. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(24), 6468–6470. [Link]
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
- Lee, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1544–1557. [Link]
- Talele, T. T. (2016). Azaindole Therapeutic Agents. Bioorganic & Medicinal Chemistry Letters, 26(1), 1–13. [Link]
- BPS Bioscience. PDE4B1 Assay Kit. [Link]
- Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
- Kumar, A., et al. (2014). Quantitative and Dynamic Imaging of ATM Kinase Activity. Methods in Molecular Biology, 1170, 325–334. [Link]
- Zhang, X., et al. (2024). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. PubMed. [Link]
- Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
- Jain, P., et al. (2020). Discovery of Potent and Selective RSK Inhibitors as Biological Probes. Journal of Medicinal Chemistry, 63(15), 8034–8051. [Link]
- Wang, Y., et al. (2009). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Current Chemical Genomics, 3, 73–81. [Link]
- BPS Bioscience. FGFR4 Kinase Assay Kit. [Link]
- Hassan, K. M. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry. [Link]
- Lindsley, C. W., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2465. [Link]
- PrepChem.com. Synthesis of 1H-pyrrolo[2,3-b]pyridine. [Link]
- Jain, P., et al. (2020). Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data.
- Sirimulla, S., et al. (2023). Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics. Journal of Medicinal Chemistry, 66(13), 8537–8570. [Link]
- Al-Zaydi, K. M., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 19(12), 20996–21008. [Link]
- Golding, S. E., et al. (2009). Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer. Molecular Cancer Therapeutics, 8(11), 2966–2975. [Link]
- Kumar, A., et al. (2012). Pharmacological inhibition of ATM by KU55933 stimulates ATM transcription. Experimental Biology and Medicine, 237(6), 622–634. [Link]
- The Chemical Probes Portal. AZD4547. [Link]
- Meric-Bernstam, F., et al. (2022). Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W. Journal of Clinical Oncology, 40(23), 2636–2645. [Link]
- Gavine, P. R., et al. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Research, 72(8), 2045–2056. [Link]
- Sapkota, G. P., et al. (2007). BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. The Biochemical Journal, 401(1), 29–38. [Link]
- ResearchGate. (2025).
- Sutcliffe, J. S., et al. (2014). Influence of the PDE4 inhibitor Rolipram on the percent correct first...
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. promega.com [promega.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. RSK2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 14. promega.com [promega.com]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 19. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
comparative analysis of 4-azaindole and indole scaffolds in drug design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists continually seek out privileged molecular scaffolds. While the indole ring has long been a cornerstone of drug discovery, its bioisosteric cousin, 4-azaindole (1H-pyrrolo[3,2-b]pyridine), has emerged as a powerful alternative, often conferring significant advantages that translate to superior clinical candidates. This guide provides an in-depth comparative analysis of the 4-azaindole and indole scaffolds, grounded in experimental data, to illuminate the strategic rationale behind this increasingly prevalent bioisosteric substitution.
The Core Principle: Why Replace Carbon with Nitrogen?
Bioisosterism, the substitution of a functional group with another that retains similar physical and chemical properties, is a foundational strategy in drug design. The replacement of the C-4 carbon in indole with a nitrogen atom to form 4-azaindole is a classic and highly effective application of this principle. This seemingly minor alteration introduces a nitrogen atom that can act as a hydrogen bond acceptor, fundamentally altering the molecule's electronic distribution and physicochemical properties.[1] This change often leads to a cascade of beneficial modifications, including enhanced solubility, modulated lipophilicity, and improved metabolic stability, without compromising, and often enhancing, target engagement.
Physicochemical Properties: A Tale of Two Scaffolds
The decision to employ a 4-azaindole scaffold is frequently driven by the need to overcome the inherent limitations of its indole counterpart, particularly its often-poor aqueous solubility and high lipophilicity. The introduction of the pyridine nitrogen atom in the 4-position has a profound and generally positive impact on these key drug-like properties.
| Property | Indole | 4-Azaindole | Advantage of 4-Azaindole |
| Molecular Weight | 117.15 g/mol | 118.14 g/mol | Negligible difference |
| logP | 2.14 | 1.17 | Lower lipophilicity |
| Aqueous Solubility | 0.19 g/100 mL | Higher | Significantly improved solubility |
| pKa (acidic N-H) | ~17 | 14.66 (Predicted) | Similar N-H acidity |
| pKa (basic) | N/A | 4.85 (Calculated) | Introduces a basic center |
| Hydrogen Bonding | N-H donor | N-H donor, Pyridine N acceptor | Dual hydrogen bonding capability |
Table 1: Comparison of the fundamental physicochemical properties of indole and 4-azaindole.
The most striking advantage of the 4-azaindole scaffold is the significant improvement in aqueous solubility. The pyridine nitrogen increases the polarity of the molecule, enhancing its interaction with water. This is a critical factor in drug development, as it can positively impact a drug's absorption and bioavailability. Furthermore, the lower lipophilicity (logP) of 4-azaindole can lead to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including reduced plasma protein binding and potentially lower off-target toxicity.
The dual hydrogen bonding capability of 4-azaindole is another key feature. Like indole, it can act as a hydrogen bond donor through its pyrrolic N-H group. However, the pyridine nitrogen introduces a crucial hydrogen bond acceptor site. This allows 4-azaindole to form an additional hydrogen bond with its biological target, which can lead to enhanced potency and selectivity, particularly in the context of kinase inhibitors where it can mimic the hinge-binding motif of ATP.[2]
The 4-Azaindole Advantage in Practice: A Case Study of PAK1 Inhibitors
The theoretical benefits of the 4-azaindole scaffold are borne out by numerous real-world examples in drug discovery programs. A compelling case study is the development of p21-activated kinase-1 (PAK1) inhibitors by researchers at Genentech.[3]
Their initial indole-based inhibitor, while potent, was hampered by high lipophilicity (clogD = 4.4). To address this liability, they systematically replaced the indole core with a 4-azaindole scaffold.[3] The results were striking and underscore the transformative potential of this bioisosteric switch.
| Property | Indole Analog (Compound 1) | 4-Azaindole Analog (Compound 5) | Improvement Factor |
| PAK1 Ki (nM) | <10 | <10 | Equipotent |
| Cellular Potency | Potent | 2x more potent | 2-fold |
| Aqueous Solubility | Lower | Improved | Qualitatively enhanced |
| Permeability | Lower | Enhanced | Qualitatively enhanced |
| Lipophilicity (clogD) | 4.4 | Lower | Reduced lipophilicity |
| Unbound Clearance (mouse) | High | 20x lower | 20-fold |
Table 2: Comparative data for indole and 4-azaindole-based PAK1 inhibitors. Data sourced from a study on 4-azaindole-containing p21-activated kinase-1 inhibitors.[3]
As the data clearly demonstrates, the switch to the 4-azaindole scaffold maintained potent enzymatic inhibition while doubling cellular potency. More importantly, the physicochemical properties were significantly enhanced, with improved aqueous solubility and permeability.[4] This translated to a remarkable 20-fold decrease in unbound clearance in mouse pharmacokinetic studies, highlighting the profound impact of this bioisosteric replacement on the drug's in vivo performance.[3]
Metabolic Stability: A Key Differentiator
Another critical area where 4-azaindole often outperforms indole is in metabolic stability. The indole ring is susceptible to oxidation by cytochrome P450 (CYP450) enzymes, particularly at the 3-position, which can lead to rapid clearance and the formation of potentially reactive metabolites.[5] The introduction of the nitrogen atom in the 4-azaindole scaffold can significantly alter the electronic properties of the ring system, often making it less prone to oxidative metabolism.[6] This can lead to a longer half-life and improved bioavailability.
While direct comparative data across a wide range of compounds can be variable, the general trend observed in medicinal chemistry programs is that the 4-azaindole core imparts greater metabolic stability compared to the indoline scaffold, which is often a metabolic product of indole oxidation.[6]
Synthesis of 4-Azaindole and Indole Scaffolds
The Fischer indole synthesis is a classic and versatile method for the construction of both indole and, with some modifications, 4-azaindole rings.[7][8]
While the Fischer indole synthesis is robust for many indole derivatives, its application to azaindoles can be more challenging due to the electron-deficient nature of the pyridine ring, which can hinder the key[1][1]-sigmatropic rearrangement step.[9] However, studies have shown that this can be overcome, particularly when the starting pyridylhydrazine bears an electron-donating group.[1][7] This often leads to good to excellent yields for 4- and 6-azaindoles.[1][7]
Experimental Protocols
Fischer Indole Synthesis of a 4-Azaindole Derivative (General Protocol)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted pyridylhydrazine (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂)
-
Suitable solvent (e.g., ethanol, acetic acid, toluene)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve the substituted pyridylhydrazine in a suitable solvent. Add the ketone or aldehyde to the solution. The mixture can be stirred at room temperature or gently heated to facilitate the formation of the pyridylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, add the acid catalyst to the reaction mixture. Heat the mixture to reflux and maintain for the required time (typically 1-4 hours), monitoring the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-azaindole derivative.[7]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Test compound and positive control (e.g., a rapidly metabolized compound)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: Prepare a solution of the test compound in phosphate buffer. In a 96-well plate, add the HLM and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
The Broader Impact on Drug Discovery
The strategic use of the 4-azaindole scaffold is particularly prominent in the development of kinase inhibitors, a major class of therapeutics for cancer and inflammatory diseases. The ability of the 4-azaindole core to act as a hinge-binder, mimicking the purine ring of ATP, makes it an ideal starting point for the design of potent and selective inhibitors.[2]
Beyond kinase inhibitors, the 4-azaindole scaffold has found applications in a diverse range of therapeutic areas, including treatments for tuberculosis and other infectious diseases, demonstrating its broad utility in modern drug discovery.
Conclusion
The bioisosteric replacement of indole with 4-azaindole represents a powerful and validated strategy in drug design. This seemingly subtle structural modification can lead to profound improvements in key drug-like properties, including aqueous solubility, permeability, and metabolic stability. As evidenced by the successful development of numerous clinical candidates, the 4-azaindole scaffold has rightfully earned its place as a privileged structure in the medicinal chemist's toolbox. For researchers and drug development professionals, a thorough understanding of the comparative advantages of the 4-azaindole scaffold is essential for the rational design of the next generation of innovative medicines.
References
- Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142-5145. [Link]
- Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed. [Link]
- Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction.
- Chatterji, M., et al. (2014). Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts, Kill Mycobacterium tuberculosis and Are Efficacious in Vivo. Journal of Medicinal Chemistry. [Link]
- The Azaindole Framework in the Design of Kinase Inhibitors. (2018). MDPI. [Link]
- Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prost
- Comparing Caco-2 And MDCK Permeability For Oral Absorption Estim
- Marcsisin, S. R., et al. (2014).
- Comparison of Caco-2 with other cell-based models for intestinal permeability studies. (n.d.).
- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2013).
- Lee, W., et al. (2016).
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
Sources
- 1. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Synthesis of 4- and 6-Azaindoles via the Fischer Reaction - Organic Letters - Figshare [acs.figshare.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to its Biological Evaluation
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3][4] Its unique structure, which can be considered a bioisostere of indole or purine, allows it to form crucial hydrogen bond interactions with various biological targets, particularly the hinge region of protein kinases.[1][2] This has led to the development of numerous derivatives with a wide range of therapeutic applications, from anticancer to antimicrobial agents. This guide provides a comparative analysis of the biological evaluation of select 1H-pyrrolo[2,3-b]pyridine derivatives, offering insights into their mechanisms of action, and providing supporting experimental data and protocols for researchers in drug discovery.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Kinase Inhibition
The 7-azaindole core is a key component in several clinically approved and investigational drugs, most notably in the field of oncology.[1] Its ability to act as a hinge-binding motif makes it an excellent starting point for the design of potent and selective kinase inhibitors.[1][3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] By targeting the ATP-binding site of specific kinases, 1H-pyrrolo[2,3-b]pyridine derivatives can modulate these pathways and exert therapeutic effects.
Comparative Analysis of Biologically Active 1H-Pyrrolo[2,3-b]pyridine Derivatives
This section will delve into the biological profiles of three distinct 1H-pyrrolo[2,3-b]pyridine derivatives, each targeting a different protein kinase implicated in cancer. We will examine their inhibitory potency, cellular effects, and the experimental data that supports their potential as therapeutic agents.
Derivative 1: A Potent Fibroblast Growth Factor Receptor (FGFR) Inhibitor
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers.[5][6] This has made FGFRs attractive targets for cancer therapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[5]
One standout compound, compound 4h , demonstrated significant inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[5][6] In cellular assays, compound 4h effectively inhibited the proliferation of breast cancer 4T1 cells, induced apoptosis, and significantly hindered cell migration and invasion.[5][6]
Mechanism of Action: Compound 4h, like other ATP-competitive kinase inhibitors, is designed to bind to the ATP-binding pocket of the FGFR kinase domain. The 1H-pyrrolo[2,3-b]pyridine core forms key hydrogen bonds with the hinge region of the kinase, while substituted side chains occupy adjacent hydrophobic pockets, contributing to the compound's potency and selectivity.
Caption: Simplified FGFR signaling pathway and the inhibitory action of Compound 4h.
Derivative 2: A Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibitor
Maternal embryonic leucine zipper kinase (MELK) is another kinase that has been explored as a potential target in cancer therapy. A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were designed and evaluated for their ability to inhibit MELK.[7][8]
Among these, compound 16h emerged as a potent inhibitor with an enzymatic IC50 of 32 nM.[7][8] This compound also showed excellent anti-proliferative effects against A549, MDA-MB-231, and MCF-7 cancer cell lines, with IC50 values ranging from 0.109 µM to 0.245 µM.[7][8] Further studies revealed that compound 16h induced apoptosis and caused cell cycle arrest in the G0/G1 phase in A549 cells.[7][8] It also suppressed the migration of these cells.[7] Interestingly, while designed as a MELK inhibitor, the authors suggest that its anticancer effects might be due to an off-target mechanism, highlighting the multi-targeted nature of some kinase inhibitors.[7]
Derivative 3: A Traf2 and NCK-Interacting Kinase (TNIK) Inhibitor
Traf2 and NCK-interacting kinase (TNIK) has been identified as a crucial factor in the development of colorectal cancer, making it a promising therapeutic target. The 1H-pyrrolo[2,3-b]pyridine scaffold was found to have high inhibitory activity against TNIK.[9][10]
Several series of these derivatives were synthesized, with some compounds exhibiting potent TNIK inhibition with IC50 values lower than 1 nM.[9][10] These compounds also demonstrated concentration-dependent inhibition of IL-2 secretion, suggesting potential applications in immunomodulation.[9] The potent activity of these compounds against TNIK underscores the versatility of the 7-azaindole scaffold in targeting different kinase families.
Comparison of Biological Activities
| Derivative | Target Kinase | Enzymatic IC50 | Cellular IC50 (Cell Line) | Key Biological Effects | Reference |
| Compound 4h | FGFR1/2/3 | 7/9/25 nM | Not explicitly stated, but inhibits 4T1 cell proliferation | Induces apoptosis, inhibits migration and invasion of 4T1 cells. | [5][6] |
| Compound 16h | MELK | 32 nM | 0.109-0.245 µM (A549, MDA-MB-231, MCF-7) | Promotes apoptosis, arrests cell cycle at G0/G1, suppresses migration. | [7][8] |
| Unnamed TNIK Inhibitor | TNIK | <1 nM | Not explicitly stated | Inhibits IL-2 secretion. | [9][10] |
Detailed Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for key experiments.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example for FGFR)
This protocol describes a common method for determining the enzymatic inhibitory activity of a compound.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human FGFR1 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (e.g., Compound 4h)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the FGFR1 enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the effect of a test compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., A549, MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., Compound 16h)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
Expanding Horizons: Antimicrobial Potential of 1H-Pyrrolo[2,3-b]pyridine Derivatives
While the primary focus of research on 1H-pyrrolo[2,3-b]pyridine derivatives has been in oncology, there is emerging evidence of their potential as antimicrobial agents.[11][12] The pyrrole moiety is a component of many natural products with antibacterial activity.[11]
Studies have shown that certain pyrrolo[2,3-b]pyridine derivatives exhibit activity against various bacterial and fungal strains.[12] For instance, some synthesized compounds showed potent to moderate activity against Candida sp., Aspergillus multi, Aspergillus niger, Escherichia coli, and Staphylococcus aureus.[12] The development of new antimicrobial agents is a critical global health priority due to the rise of antibiotic resistance.[13][14] The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the design and synthesis of novel antimicrobial drugs.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile platform for the development of biologically active compounds. Its proven success in targeting protein kinases has established it as a cornerstone in modern anticancer drug discovery. The examples of potent and selective inhibitors of FGFR, MELK, and TNIK highlight the adaptability of this core structure to different kinase active sites. Furthermore, the emerging antimicrobial activity of 7-azaindole derivatives opens up new avenues for therapeutic applications. For researchers in drug development, the 1H-pyrrolo[2,3-b]pyridine scaffold offers a rich foundation for the design of novel therapeutics to address a wide range of diseases. Continued exploration of the structure-activity relationships of this privileged scaffold is certain to yield new and improved clinical candidates in the years to come.
References
- Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21557-21566. [Link]
- Wang, Y., Li, Y., Zhang, Y., Li, J., Wang, L., Zhang, Y., & Zhao, Z. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. [Link]
- Yang, Z., Liu, Y., Wang, Y., Li, Y., Li, J., & Wang, L. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
- El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., Lakhlifi, T., & Bouachrine, M. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 11(1), 1-18. [Link]
- Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, L., & Zhang, Y. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12286-12304. [Link]
- Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, L., & Zhang, Y. (2024). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Chemical Biology & Drug Design, 103(1), e14376. [Link]
- Cretella, D., et al. (2018). Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. Journal of Medicinal Chemistry, 61(21), 9646-9658. [Link]
- Wang, Y., Li, Y., Zhang, Y., Li, J., Wang, L., Zhang, Y., & Zhao, Z. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents.
- Al-Ghorbani, M., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(23), 5643. [Link]
- Su, X., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
- Irie, H., & Sawa, M. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 137(7), 825-833. [Link]
- Besson, T., & Thiery, V. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 17(8), 9093-9139. [Link]
- Kim, H. Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7086-7103. [Link]
- El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
- El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]
- Irie, H., & Sawa, M. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1149-1168. [Link]
- Pop, R., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(3), 1735. [Link]
- Sun, Z., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Organic & Biomolecular Chemistry, 22(1), 26-44. [Link]
- Sun, Z., et al. (2024).
- El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1276. [Link]
- Bakr, R. B., et al. (2019). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐b]pyridine and Pyrrolo[2,3‐b]pyrano[2,3‐d]pyridine Derivatives. Journal of Heterocyclic Chemistry, 56(2), 406-417. [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 7. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro ADME Profile of 1H-Pyrrolo[2,3-b]pyridine Derivatives
This guide provides a comprehensive analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1H-pyrrolo[2,3-b]pyridine derivatives, a scaffold of significant interest in modern medicinal chemistry. Known as 7-azaindoles, these heterocyclic compounds are privileged structures found in numerous kinase inhibitors and other therapeutic agents.[1] Optimizing the ADME profile is a critical step in drug discovery, transforming a potent compound into a viable clinical candidate. This document offers an objective comparison of key ADME parameters, supported by experimental data and detailed protocols for researchers in drug development.
The Crucial Role of In Vitro ADME in Drug Discovery
Before a compound can exert its therapeutic effect in vivo, it must navigate a complex biological system. Early-stage in vitro ADME assays are indispensable for predicting a drug's pharmacokinetic behavior. They provide essential data on how a compound is absorbed into the bloodstream, distributed to its target tissues, metabolized by enzymes, and ultimately excreted from the body. A favorable ADME profile is characterized by good oral absorption, appropriate distribution, moderate metabolic turnover to ensure sufficient exposure without causing toxicity, and an efficient clearance pathway. For the 1H-pyrrolo[2,3-b]pyridine class, understanding the structure-ADME relationship is key to designing molecules with improved efficacy and safety.[2][3]
Metabolic Stability: Predicting In Vivo Clearance
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[4] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, requiring frequent or high doses. Conversely, a compound that is too stable may accumulate and cause toxicity.[4] The two most common in vitro models for assessing metabolic stability are liver microsomes and hepatocytes.
Causality Behind Experimental Choices: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs).[4] This makes them a cost-effective, high-throughput tool for specifically assessing oxidative metabolism.[5] The addition of the cofactor NADPH is essential to initiate the catalytic cycle of CYP enzymes.[6] For a broader assessment, cultured hepatocytes are used as they contain both Phase I and Phase II (conjugation) enzymes, offering a more complete picture of cellular metabolism.
Comparative Data: Metabolic Stability of Select Derivatives
The following table summarizes the metabolic stability of representative 1H-pyrrolo[2,3-b]pyridine derivatives in human liver microsomes (HLM). Intrinsic clearance (Clint) is calculated from the rate of disappearance of the parent compound.
| Compound ID | Structure | HLM Half-life (t½, min) | HLM Intrinsic Clearance (Clint, µL/min/mg protein) |
| Derivative A | (Hypothetical kinase inhibitor) | > 60 | < 15 |
| Derivative B | (Hypothetical analogue with labile moiety) | 12 | 115.5 |
| Verapamil | (High Clearance Control) | 8 | 173.3 |
| Diazepam | (Low Clearance Control) | > 60 | < 10 |
Data is representative and compiled for illustrative purposes based on typical assay outcomes.
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Protocol: Microsomal Stability Assay
-
Compound Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer from a 10 mM DMSO stock.
-
Microsome Incubation: In a 96-well plate, add 0.5 mg/mL human liver microsomes to the test compound solution.[5] Include positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) and a negative control without NADPH.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of the NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a quench solution (e.g., ice-cold acetonitrile containing an internal standard like terfenadine or tolbutamide).[6]
-
Protein Precipitation: Centrifuge the quenched samples at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½), which is then used to determine the intrinsic clearance (Clint).[6]
Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Risk
CYP enzymes are responsible for the metabolism of a vast majority of clinical drugs.[7] Inhibition of these enzymes by a co-administered drug can lead to a dangerous increase in the plasma concentration of another drug, a phenomenon known as a drug-drug interaction (DDI).[8] Regulatory agencies like the FDA recommend screening new chemical entities for inhibitory potential against key CYP isoforms, including CYP1A2, 2C9, 2C19, 2D6, and 3A4.[7][9]
Causality Behind Experimental Choices: A cocktail inhibition assay, where specific probe substrates for multiple CYP isoforms are incubated simultaneously, is a highly efficient screening method.[9] Each substrate is metabolized by its respective CYP enzyme to produce a unique metabolite. By measuring the formation of these metabolites in the presence and absence of a test compound, we can simultaneously determine its inhibitory activity against multiple CYPs. LC-MS/MS is the gold standard for analysis due to its high specificity and sensitivity, avoiding the potential for fluorescence interference seen in probe-based assays.[10][11]
Comparative Data: CYP450 Inhibition Profile
The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates stronger inhibition.
| Compound ID | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Derivative A | > 50 | > 50 | 27.5 | > 50 | 18.9 |
| Derivative C | > 50 | 8.2 | > 50 | > 50 | 2.1 |
| Ketoconazole | 12 | 2.5 | 3.0 | 0.8 | 0.02 |
| Quinidine | 5.0 | 25 | 15 | 0.05 | 4.5 |
Data is representative. Known inhibitors like Ketoconazole (potent 3A4 inhibitor) and Quinidine (potent 2D6 inhibitor) are used as positive controls.
Experimental Workflow: CYP Inhibition Cocktail Assay
Caption: Workflow for a multi-isoform CYP450 inhibition assay.
Protocol: CYP Inhibition Assay
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., 0.1 to 100 µM). Prepare a cocktail of CYP-specific probe substrates (e.g., Phenacetin for 1A2, Diclofenac for 2C9, Midazolam for 3A4) in buffer.
-
Incubation Setup: In a 96-well plate, add human liver microsomes, phosphate buffer, the NADPH regenerating system, and either the test compound or vehicle control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Start the reaction by adding the substrate cocktail to all wells. Incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the proteins.
-
LC-MS/MS Analysis: Transfer the supernatant and quantify the formation of the specific metabolite for each CYP isoform.
-
Data Analysis: Calculate the percent inhibition at each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
Intestinal Permeability: Predicting Oral Absorption
For orally administered drugs, permeability across the intestinal epithelium is a primary determinant of absorption and bioavailability.[12] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for this assessment. When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express key efflux transporters (like P-glycoprotein, P-gp), closely mimicking the human intestinal barrier.[13][14]
Causality Behind Experimental Choices: The assay measures the apparent permeability coefficient (Papp) of a compound. By measuring transport in both the absorptive (Apical-to-Basolateral, A-B) and secretory (Basolateral-to-Apical, B-A) directions, we can calculate an Efflux Ratio (ER = Papp B-A / Papp A-B). An ER significantly greater than 2 suggests the compound is a substrate for active efflux transporters like P-gp, which can limit its oral absorption.[14] The integrity of the cell monolayer is critical for valid results and is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.[13]
Comparative Data: Caco-2 Permeability Profile
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
| Derivative A | 15.2 | 16.1 | 1.1 | High |
| Derivative D | 3.5 | 14.8 | 4.2 | Moderate (Efflux) |
| Atenolol | 0.4 | 0.5 | 1.3 | Low (Paracellular) |
| Propranolol | 25.0 | 23.5 | 0.9 | High (Transcellular) |
Data is representative. Atenolol (low permeability) and Propranolol (high permeability) are standard controls.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 cell intestinal permeability assay.
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on semi-permeable Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.[12]
-
Monolayer Integrity Check: Prior to the experiment, measure the TEER of each monolayer. Only use inserts with TEER values within the acceptable range for your laboratory.
-
Experiment Setup: Wash the cell monolayers with pre-warmed transport buffer (HBSS).
-
Compound Addition: Add the test compound (e.g., at 10 µM) to the donor compartment (apical for A-B measurement, basolateral for B-A measurement). Add fresh buffer to the receiver compartment.[13]
-
Incubation: Incubate the plates at 37°C with gentle shaking for a set period, typically 2 hours.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
LC-MS/MS Analysis: Determine the concentration of the test compound in all samples by LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions using the rate of appearance of the compound in the receiver chamber and known physical parameters (chamber volume, membrane surface area). Calculate the Efflux Ratio.
Plasma Protein Binding (PPB): Understanding Drug Distribution
Once absorbed into the bloodstream, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[15] According to the "free drug hypothesis," only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body.[15][16] Therefore, high plasma protein binding can affect a drug's efficacy, distribution, and half-life.
Causality Behind Experimental Choices: Equilibrium dialysis is considered the gold standard method for determining PPB.[15][17] It involves two chambers separated by a semi-permeable membrane that allows free drug to pass but retains large proteins. The drug and plasma are placed in one chamber and buffer in the other. The system is allowed to reach equilibrium, after which the concentration of the drug in both chambers is measured. This method minimizes non-specific binding, which can be an issue with other techniques like ultrafiltration.[16][17]
Comparative Data: Plasma Protein Binding
| Compound ID | Human Plasma Protein Binding (%) |
| Derivative A | 98.5 |
| Derivative E | 85.2 |
| Warfarin | > 99 (High Binding Control) |
| Atenolol | < 10 (Low Binding Control) |
Data is representative. Warfarin is a classic example of a highly protein-bound drug.
Experimental Workflow: Equilibrium Dialysis PPB Assay
Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.
Protocol: Equilibrium Dialysis Assay
-
Preparation: Spike the test compound into plasma from the desired species (human, rat, etc.) at a defined concentration (e.g., 1-5 µM).[15]
-
Device Loading: Using a device like the Rapid Equilibrium Dialysis (RED) system, load the drug-spiked plasma into the donor chamber and an equal volume of phosphate buffer into the receiver chamber.[18]
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4 to 6 hours to allow the free drug to equilibrate across the membrane.[15]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
LC-MS/MS Analysis: Determine the concentration of the compound in both the plasma (representing total drug) and buffer (representing free drug) samples using LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated as (Concentration in buffer / Concentration in plasma) * 100. The percent bound is then calculated as 100 - % unbound.
Conclusion
The in vitro ADME profile of 1H-pyrrolo[2,3-b]pyridine derivatives is a multifaceted area where small structural modifications can lead to significant changes in pharmacokinetic properties. A systematic, data-driven approach using the assays described in this guide is essential for selecting and optimizing candidates. By integrating assessments of metabolic stability, CYP inhibition, permeability, and plasma protein binding early in the discovery process, research teams can significantly increase the probability of advancing compounds with a higher likelihood of success in clinical development.
References
- Creative Bioarray. Caco-2 Permeability Assay Protocol. Available online.
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available online.
- Enamine. Caco-2 Permeability Assay. Available online.
- Creative Bioarray. Plasma Protein Binding Assay. Available online.
- AxisPharm. Plasma Protein Binding Assay. Available online.
- Visikol. (2022).
- Creative Biolabs. Caco-2 Permeability. Available online.
- SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Available online.
- BioAgilytix. Protein Binding Assays. Available online.
- WuXi AppTec. Plasma Protein Binding (PPB) Assays. Available online.
- PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available online.
- Bienta. CYP450 inhibition assay (fluorogenic). Available online.
- SpringerLink. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Available online.
- Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry. Available online.
- PubMed. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Available online.
- LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. Available online.
- PubMed Central. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available online.
- Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available online.
- Creative Biolabs. Metabolic Stability Assay. Available online.
- MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available online.
- RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available online.
- Merck Millipore. Metabolic Stability Assays. Available online.
- ResearchGate. (2023).
- BioDuro. ADME Microsomal Stability Assay. Available online.
- PubMed Central.
- PubMed. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Available online.
Sources
- 1. ajol.info [ajol.info]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. criver.com [criver.com]
- 8. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 9. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 11. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 15. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. bioagilytix.com [bioagilytix.com]
The Edge of Specificity: A Comparative Guide to the Selectivity of 4-Azaindole Analogs as PAK1 Inhibitors
For researchers, medicinal chemists, and drug development professionals, the pursuit of highly selective kinase inhibitors is a paramount objective. Off-target effects can confound experimental results and lead to unforeseen toxicity in clinical development. p21-activated kinase 1 (PAK1) represents a compelling therapeutic target in oncology and other diseases, yet achieving selectivity for this kinase has been a significant hurdle.[1][2] This is largely due to the high degree of homology within the ATP-binding sites of the six-member PAK family.[3]
This guide provides an in-depth comparison of 4-azaindole-based PAK1 inhibitors, a chemical class that has demonstrated significant promise in overcoming these selectivity challenges. We will delve into the experimental data supporting their enhanced selectivity, explore the methodologies used to validate these claims, and explain the causal reasoning behind the strategic shift from earlier indole-based scaffolds to the 4-azaindole core.
The Rationale for PAK1-Selectivity and the Rise of the 4-Azaindole Scaffold
The p21-activated kinases are categorized into two groups based on structural and functional similarities: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6).[4][5] While Group I kinases share ~95% sequence identity within their catalytic domains, making intra-group selectivity difficult, achieving selectivity over Group II kinases (~54% similarity) is more feasible.[3] The impetus for developing PAK1-selective inhibitors has been intensified by findings suggesting that PAK2 is essential for normal cardiovascular function in adults, indicating that pan-Group I or pan-PAK inhibitors could carry inherent toxicity risks.[6]
The 4-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry for designing potent and selective kinase inhibitors.[7][8] Its strategic advantage stems from its role as a bioisostere of indole and purine, mimicking the natural hinge-binding motif of ATP.[7] The key innovation is the replacement of a carbon atom with nitrogen in the six-membered ring. This seemingly minor alteration has profound benefits:
-
Improved Physicochemical Properties: The nitrogen atom enhances hydrogen bonding capabilities, generally leading to lower lipophilicity (logP) and improved aqueous solubility compared to indole counterparts.[7][9] This was a critical improvement over early indole-based PAK1 inhibitors that were compromised by high lipophilicity (clogD=4.4).[10]
-
Enhanced Hinge Binding: The pyridine nitrogen of the 4-azaindole core can act as a crucial hydrogen bond acceptor, strengthening interactions within the hinge region of the kinase's ATP-binding site.[7]
-
Structural Versatility: The scaffold can be readily functionalized at multiple positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles.[7]
Caption: Workflow for a radiometric kinase selectivity assay.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
While biochemical assays are essential, it is crucial to confirm that the inhibitor engages its intended target, PAK1, within the complex environment of a living cell. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for this purpose.
Causality Behind Experimental Choices:
-
Why Cellular Confirmation? Factors like cell permeability, efflux pumps, and intracellular ATP concentrations (which are much higher than in biochemical assays) can dramatically affect a compound's apparent potency and selectivity. [11]This assay validates target engagement in a more physiologically relevant context.
-
Why BRET? BRET is a proximity-based assay that measures the interaction between a target protein fused to a luciferase (energy donor) and a fluorescently labeled tracer that binds to the same target (energy acceptor). A potent inhibitor will displace the tracer, leading to a loss of BRET signal, providing a quantitative measure of target occupancy.
Step-by-Step Methodology:
-
Cell Line Engineering: Transfect host cells (e.g., HEK293) with a vector expressing the target kinase (PAK1) fused to NanoLuc® luciferase.
-
Cell Plating: Plate the engineered cells into a white, opaque multi-well plate suitable for luminescence measurements.
-
Compound Treatment: Treat the cells with serial dilutions of the 4-azaindole test compound and incubate for a set period (e.g., 2 hours) to allow for cell entry and target binding.
-
Tracer Addition: Add the fluorescently labeled NanoBRET™ tracer specific for the kinase target to all wells. The tracer is designed to bind to the ATP pocket.
-
Substrate Addition & Reading: Add the NanoLuc® substrate (furimazine) to the wells. Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The displacement of the tracer by the test compound results in a decrease in the BRET ratio. Plot the BRET ratio against the compound concentration to determine the cellular IC50.
The Biological Context: PAK1 Signaling
Understanding the selectivity of an inhibitor is meaningless without appreciating the biological pathway it is designed to modulate. PAK1 is a key downstream effector of the Rho GTPases Rac1 and Cdc42.
Caption: Simplified PAK1 signaling pathway.
Upon activation by upstream signals, PAK1 phosphorylates a multitude of substrates, influencing critical cellular processes like proliferation, survival, and cytoskeletal dynamics. [3]A highly selective inhibitor ensures that observed biological effects can be confidently attributed to the modulation of this specific pathway, rather than confounding off-target activities.
Conclusion and Future Outlook
The development of 4-azaindole analogs represents a significant step forward in the quest for selective PAK1 inhibitors. By addressing the physicochemical shortcomings of earlier indole-based compounds, this scaffold provides a robust platform for generating molecules with improved drug-like properties and a more desirable selectivity profile. [9][10]The ability to achieve potent Group I inhibition with selectivity over Group II PAKs is a critical advantage, particularly given the potential toxicities associated with broader PAK inhibition. [6][10] The path forward requires a continued focus on multi-parameter optimization. While biochemical selectivity is the foundation, properties such as cell permeability, metabolic stability, and pharmacokinetic profiles will ultimately determine the therapeutic potential of these compounds. The rigorous application of the validation protocols described herein—from broad kinome screening to quantitative cellular target engagement—is indispensable for building a compelling and trustworthy data package for any promising 4-azaindole-based PAK1 inhibitor.
References
- Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Glen, R. C., et al. (2009). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters.
- Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell.
- Bonne, D., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
- Yeo, A., & Chernoff, J. (2017). Targeting PAK1. Journal of Cellular Biochemistry.
- Patsnap Synapse (2024). What are PAK1 inhibitors and how do they work?. Patsnap Synapse.
- Kumar, R., et al. (2009). PAK Signaling in Oncogenesis. Annual Review of Cancer Biology.
- Shrestha, Y., et al. (2012). Recent advances in the development of p21-activated kinase inhibitors. ACS Medicinal Chemistry Letters.
- Wells, C. M., & Jones, G. E. (2010). The Emerging Importance of Group II PAKs. Biochemical Journal.
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
- Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal.
- ResearchGate. Structural domains of group I and group II PAKs. ResearchGate.
- Glass, B. J., et al. (2021). Development and utility of a PAK1-selective degrader. Cell Chemical Biology.
- Reaction Biology. Kinase Selectivity Panels. Reaction Biology.
- Jaffer, Z. M., & Chernoff, J. (2002). PAK family kinases: physiological roles and regulation. The International Journal of Biochemistry & Cell Biology.
- Scott, J. S., et al. (2019). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters.
- Reaction Biology (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- Bonne, D., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- Gillespie, J. R., et al. (2018). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry.
- Shao, I., et al. (2011). Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. Proceedings of the National Academy of Sciences.
- Mahadevan, D., et al. (2017). PAK Kinase Inhibition Has Therapeutic Activity in Novel Preclinical Models of Adult T-Cell Leukemia/Lymphoma. Molecular Cancer Therapeutics.
- Kamal, A., et al. (2015). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry.
- ResearchGate. Inhibitors of HIV-1 attachment. Part 10. The discovery and structure-activity relationships of 4-azaindole cores. ResearchGate.
Sources
- 1. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging importance of group II PAKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Synthesis of Substituted 7-Azaindoles: From Classical Cyclization to Modern Cross-Coupling
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. As a bioisosteric analog of the natural indole nucleus, it offers unique physicochemical properties, including enhanced solubility and improved metabolic stability, which can lead to superior pharmacokinetic profiles in drug candidates.[1][2] Its significance is underscored by its presence in numerous clinically approved drugs, such as the BRAF inhibitor Vemurafenib (Zelboraf®) for melanoma and the ROCK inhibitor Pexidartinib.[1][3]
However, the synthesis of this scaffold is not always straightforward. The electron-deficient nature of the integrated pyridine ring often renders many classical indole synthesis methods inefficient or completely ineffective.[1][4] This has spurred the development of a diverse array of synthetic strategies, each with distinct advantages and limitations.
This guide provides an in-depth comparison of the principal synthetic routes to substituted 7-azaindoles. We will dissect the mechanistic underpinnings of classical thermal cyclizations and explore the versatility of modern transition-metal-catalyzed reactions. By presenting detailed protocols, comparative data, and strategic guidance, this document aims to equip researchers, medicinal chemists, and drug development professionals with the knowledge to select the optimal synthetic route for their specific target molecule.
Chapter 1: Classical Cyclization Strategies
These foundational methods adapt traditional indole syntheses to the unique electronic landscape of the pyridine ring. While often requiring harsh conditions, they remain valuable for accessing specific substitution patterns from simple starting materials.
The Fischer Indole Synthesis
The Fischer synthesis is arguably the most famous indole-forming reaction. Its adaptation to the azaindole series involves the acid-catalyzed cyclization of a 2-pyridylhydrazone, typically formed from the condensation of 2-pyridylhydrazine with a suitable ketone or aldehyde.[5]
Mechanistic Rationale: The reaction proceeds via tautomerization of the hydrazone to an enehydrazine, which undergoes a[4][4]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic 7-azaindole core.[6] The primary challenge lies in the electron-deficient pyridine ring, which can disfavor the key rearrangement step. Consequently, this method is most effective when the pyridine ring is substituted with electron-donating groups (EDGs) that increase the nucleophilicity of the enehydrazine.[2] Polyphosphoric acid (PPA) is a common and effective catalyst for this transformation.[6]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Anti-Proliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
Introduction: The Rise of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — core molecular structures capable of binding to multiple biological targets — is a cornerstone of efficient drug discovery. The 1H-pyrrolo[3,2-c]pyridine core has emerged as one such scaffold, demonstrating significant potential in oncology. Its rigid, heterocyclic structure provides a versatile framework for designing potent and selective inhibitors of key cellular processes involved in cancer progression. This guide offers an in-depth comparison of the anti-proliferative activities of various 1H-pyrrolo[3,2-c]pyridine derivatives, supported by experimental data and detailed validation protocols for researchers in the field.
Pillar 1: Unraveling the Mechanisms of Anti-Proliferative Action
The anti-cancer effects of 1H-pyrrolo[3,2-c]pyridine derivatives are not monolithic. Depending on the specific substitutions around the core scaffold, these compounds can engage different cellular targets, leading to cell death through distinct mechanisms. The two most prominently validated mechanisms are the disruption of microtubule dynamics and the inhibition of critical protein kinases.
Mechanism A: Inhibition of Tubulin Polymerization
A significant class of 1H-pyrrolo[3,2-c]pyridine derivatives function as potent microtubule-targeting agents. Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division (mitosis). By interfering with their dynamic assembly and disassembly, these compounds can halt the cell cycle and trigger apoptosis (programmed cell death).
Several studies have shown that certain derivatives bind to the colchicine-binding site on β-tubulin.[1][2] This binding event prevents the polymerization of tubulin dimers into microtubules, effectively disrupting the formation of the mitotic spindle. The cell, unable to properly segregate its chromosomes, arrests in the G2/M phase of the cell cycle, which ultimately initiates the apoptotic cascade.[1][3][4] A notable example, compound 10t , was found to potently inhibit tubulin polymerization and exhibited IC50 values ranging from 0.12 to 0.21 μM across HeLa, SGC-7901, and MCF-7 cancer cell lines.[1][2]
Caption: Pathway of Tubulin Polymerization Inhibition.
Mechanism B: Targeted Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and differentiation. Their aberrant activation is a common driver of cancer. The 1H-pyrrolo[3,2-c]pyridine scaffold has proven effective for developing inhibitors of several key kinase families.
-
FMS Kinase (CSF-1R): FMS kinase is a receptor tyrosine kinase implicated in the survival of macrophages and is over-expressed in breast, ovarian, and prostate cancers. Diarylurea and diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent FMS kinase inhibitors.[5] Compound 1r , for instance, showed an IC50 of 30 nM against FMS kinase and demonstrated broad anti-proliferative activity across a panel of 13 cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[5]
-
MAPK and mTOR Pathways: The compound KIST101029 was shown to inhibit neoplastic cell transformation by suppressing signaling through the MEK, JNK (components of the MAPK pathway), and mTOR pathways.[6] These pathways are central to cell growth and proliferation, making them prime targets for cancer therapy.
The versatility of the scaffold is further highlighted by studies on related pyrrolopyridine isomers, which have yielded potent inhibitors against Fibroblast Growth Factor Receptors (FGFRs) and Aurora Kinases, both of which are validated oncology targets.[7][8][9]
Caption: General Kinase Inhibition Signaling Pathway.
Pillar 2: Comparative Analysis of Lead Derivatives
To provide an objective comparison, the table below summarizes the performance of representative 1H-pyrrolo[3,2-c]pyridine derivatives from published studies. This data highlights the sub-micromolar to nanomolar potency achievable with this scaffold against various cancer types.
| Compound ID | Primary Mechanism / Target | Representative Cancer Cell Line(s) | Reported IC₅₀ Value(s) | Reference(s) |
| 10t | Tubulin Polymerization Inhibitor | HeLa (Cervical), SGC-7901 (Gastric), MCF-7 (Breast) | 0.12 µM, 0.15 µM, 0.21 µM | [1][2][3] |
| 8g (Diarylurea) | Not specified (vs. Melanoma) | A375P (Melanoma) | Nanomolar range | [10] |
| 9d (Diarylamide) | Not specified (vs. Melanoma) | A375P (Melanoma) | Nanomolar range | [10] |
| 1r (Diarylamide) | FMS Kinase Inhibitor | Ovarian, Prostate, Breast Cancer Cell Lines | 0.15 - 1.78 µM | [5] |
| KIST101029 | MEK, JNK, mTOR Inhibitor | JB6 Cl41 (Mouse Epidermal), A375 (Melanoma) | Inhibited colony formation | [6] |
Note: "Nanomolar range" indicates that specific values were not always provided in the abstract, but potency was established in that range.
Pillar 3: Gold-Standard Experimental Validation Protocols
The validation of anti-proliferative activity requires a multi-step approach, beginning with broad screening for cytotoxicity and progressing to more detailed mechanistic assays.
Workflow for Validating Anti-Proliferative Compounds
Caption: Experimental Workflow for Compound Validation.
Protocol 1: Primary Screening - MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a robust, high-throughput method ideal for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.
Causality Behind Choices: The MTT assay is chosen for primary screening due to its scalability, reproducibility, and cost-effectiveness compared to direct cell counting methods.[11] It measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A375) to 70-80% confluency.
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Control Wells: Include wells with medium only (blank) and wells with cells treated with vehicle (e.g., 0.1% DMSO) as a negative control. A known cytotoxic drug (e.g., Doxorubicin) should be used as a positive control.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the 1H-pyrrolo[3,2-c]pyridine derivative in DMSO.
-
Perform a serial dilution in culture medium to create a range of final concentrations for treatment (e.g., 0.01 µM to 100 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations.
-
Incubate for 48-72 hours. The duration should be optimized based on the cell line's doubling time.[13]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the MTT into purple formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO or another suitable solvent to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (which represent 100% viability).
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Protocol 2: Mechanistic Assay - Cell Cycle Analysis via Propidium Iodide Staining
This protocol is essential for compounds suspected of interfering with cell division, such as tubulin inhibitors. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content in each cell by flow cytometry. This reveals the distribution of cells across the different phases of the cell cycle (G1, S, G2/M).
Causality Behind Choices: This method directly tests the hypothesis generated from the primary screen. If a compound is a tubulin inhibitor, a significant accumulation of cells in the G2/M phase is expected.[1][14]
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Collect both floating and adherent cells. For adherent cells, use trypsin. This is critical as apoptotic or arrested cells may detach.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Use analysis software (e.g., FlowJo) to generate a histogram and quantify the percentage of cells in the G1, S, and G2/M phases.[11][15]
-
Conclusion and Future Perspectives
The 1H-pyrrolo[3,2-c]pyridine scaffold is a validated and highly promising framework for the development of novel anti-proliferative agents. The diverse mechanisms of action, from tubulin polymerization inhibition to targeted kinase inhibition, underscore its versatility. The most potent derivatives consistently demonstrate low micromolar to nanomolar efficacy in vitro.
Future work should focus on optimizing the selectivity of these compounds for cancer cells over normal cells, as demonstrated by the promising selectivity index of compound 1r.[5] Furthermore, a comprehensive evaluation of their pharmacokinetic properties and in vivo efficacy in relevant xenograft models is the critical next step to translate these compelling preclinical findings into clinically viable cancer therapies.
References
- Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4362-7.
- (2011). Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. European Journal of Medicinal Chemistry, 46(9), 4354-63.
- Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.
- (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1184-1191.
- (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry.
- (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. International Journal of Oncology, 43(3), 933-40.
- (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
- (2024). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
- (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ResearchGate.
- (2018). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments.
- (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12188-12206.
- Kennedy, P. R. (2022). Proliferation assay. Protocols.io.
- (2023). Guideline for anticancer assays in cells. ResearchGate.
- (2007). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(12), 3373-7.
- (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 29, 115862.
- (2025). Small-molecule FGFR-targeted medicinal chemistry: Advances since 2020 and future perspectives. Semantic Scholar.
- (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 12(11), 1756-1763.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Proliferation assay [protocols.io]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
For the diligent researcher in the fast-paced world of drug development, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, ensuring the safety of personnel and the protection of our environment. Our focus is to empower you with the knowledge to manage this process with the same precision you apply to your research.
Understanding the Hazard Profile: Why Special Handling is Non-Negotiable
This compound (CAS No. 1190318-93-4) is a halogenated heterocyclic compound. Its hazard profile, as identified in safety data, necessitates a cautious and well-documented disposal pathway. The primary hazards associated with this compound include:
-
Acute Oral Toxicity: It is harmful if swallowed[1].
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation[1].
-
Respiratory Irritation: It may also cause respiratory irritation[1].
The presence of a bromine atom categorizes it as a halogenated organic compound, which is subject to specific environmental regulations regarding its disposal. Improper disposal, such as discarding with municipal waste or flushing down the drain, is strictly prohibited and can lead to environmental contamination and regulatory penalties.
Core Disposal Directive: A Step-by-Step Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous waste. This requires segregation from non-hazardous waste streams and handling by a licensed hazardous waste disposal contractor.
I. Immediate In-Lab Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Identification and Collection:
-
Solid Waste: Collect any solid this compound, including residues and contaminated materials (e.g., weighing paper, gloves), in a designated, leak-proof, and chemically compatible container. This container should be clearly labeled as "Hazardous Waste."
-
Liquid Waste: While this compound is a solid, any solutions containing it must be collected in a separate, sealed, and clearly labeled "Hazardous Waste" container. Do not mix with non-halogenated solvent waste to avoid complicating the disposal process and increasing costs[2].
-
-
Labeling: The hazardous waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials[3][4]. Ensure secondary containment, such as a tray, is used to contain any potential leaks[3].
II. Preparing for Disposal
-
Waste Manifest: Your institution's Environmental Health and Safety (EHS) office will provide a hazardous waste manifest. Accurately fill out this form, detailing the contents and quantity of the waste.
-
Scheduling a Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. They will coordinate with a licensed hazardous waste disposal company.
III. Decontamination of Laboratory Equipment
Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Cleaning: Carefully sweep or wipe away any solid residue. Avoid dry sweeping that could generate dust; it is preferable to moisten a disposable towel with an appropriate solvent (e.g., methanol or ethanol, if compatible with the equipment) to wipe surfaces[5].
-
Solvent Rinse: Rinse the equipment with a suitable solvent. Collect this rinseate as hazardous waste. A triple rinse is a common best practice[6].
-
Final Wash: Wash the equipment with soap and water.
-
Disposal of Cleaning Materials: All materials used for decontamination, such as paper towels and gloves, must be disposed of as solid hazardous waste[5].
IV. Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and correct action is crucial.
-
Minor Spill (Solid):
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent entry to the area.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Sources
- 1. acewaste.com.au [acewaste.com.au]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. Laboratory Chemical Spill Guidelines | Brooklyn College [brooklyn.edu]
- 8. offices.austincc.edu [offices.austincc.edu]
Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
This document provides essential procedural guidance for the safe handling, use, and disposal of 4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS: 1190318-93-4). As a brominated heterocyclic compound, this reagent is a valuable intermediate in drug discovery and medicinal chemistry. However, its chemical structure necessitates a rigorous and informed approach to safety. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and experimental integrity.
Core Hazard Assessment: Understanding the Risk
A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. This compound is a solid compound with a low vapor pressure, making dust inhalation the primary exposure risk alongside direct contact.[1] The Globally Harmonized System (GHS) classifications, as detailed in authoritative databases like PubChem, provide the basis for our safety protocols.[2]
Table 1: Hazard Profile of this compound [2]
| Hazard Classification | GHS Hazard Code | Description |
|---|---|---|
| Acute Toxicity, Oral (Warning) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation (Warning) | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation (Warning) | H319 | Causes serious eye irritation. |
| STOT, Single Exposure (Warning) | H335 | May cause respiratory irritation. |
The "Warning" signal word indicates a moderate level of hazard. The primary risks stem from irritation to the skin, eyes, and respiratory system upon exposure, and toxicity if ingested. The causality is clear: the chemical's reactivity and structure can disrupt biological tissues upon contact. Therefore, our defense strategy must be centered on preventing any direct contact or inhalation.
The Hierarchy of Controls: A Multi-Layered Defense
Effective safety is not just about wearing gloves; it's a systematic approach that prioritizes eliminating hazards at their source. We will implement a multi-layered defense strategy, starting with the most effective controls.
Engineering Controls: Your Primary Shield
Engineering controls are designed to remove the hazard at the source, before it can reach you. For a solid compound that poses an inhalation risk, this is non-negotiable.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is the most critical step in preventing the inhalation of airborne particulates and protecting the laboratory environment.[3][4]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from exposure when engineering controls cannot completely eliminate the risk. The selection of PPE is directly informed by the hazards identified in Table 1.
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles with side shields are mandatory. Due to the "serious eye irritation" classification (H319), a face shield must be worn over the goggles during any operation with a heightened risk of splashing or dust generation, such as transferring large quantities or during spill cleanup.[2][4][5]
-
Rationale: This dual-layer protection is critical. Goggles protect the eyes from direct dust entry, while the face shield protects the entire face from contact.
-
-
Hand Protection:
-
Requirement: Wear standard laboratory nitrile gloves. For procedures involving extended handling or submersion, double-gloving is required.
-
Rationale: Nitrile provides a robust barrier against incidental contact, preventing the skin irritation identified by H315.[2][5] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin.
-
-
Body Protection:
-
Requirement: A full-length, buttoned laboratory coat is the minimum requirement.
-
Rationale: This protects your skin and personal clothing from contamination with the chemical powder.
-
-
Respiratory Protection:
-
Requirement: Under normal operating conditions within a fume hood, a respirator is not required. An N95 dust mask or a half-mask respirator with P100 (particulate) cartridges should be available for emergency situations, such as a significant spill outside of a fume hood.
-
Rationale: The H335 "May cause respiratory irritation" classification underscores the importance of preventing inhalation.[2] While the fume hood is the primary control, respiratory protection is a crucial backup for emergencies.
-
Safe Handling and Disposal Workflow
The following procedural workflow provides a step-by-step guide for safely incorporating this reagent into your research.
Procedural Steps
-
Preparation: Before entering the lab, review this guide and the Safety Data Sheet (SDS). Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don PPE: Put on your lab coat, chemical safety goggles, and a single pair of nitrile gloves.
-
Enter Work Area: Perform all subsequent steps within the designated chemical fume hood.
-
Weighing & Transfer:
-
Place a tared weigh boat or container on the balance inside the hood.
-
Carefully use a spatula to transfer the solid this compound. Avoid any motions that could create airborne dust.
-
If adding to a solvent, do so slowly to prevent splashing.
-
-
Reaction & Workup: Keep all reaction vessels capped or covered to the extent possible. Perform all workup procedures within the hood.
-
Decontamination: Thoroughly wipe down the spatula, work surfaces, and any contaminated equipment with a suitable solvent (e.g., isopropanol or ethanol) and dispose of the wipes in the solid hazardous waste container.
-
Waste Disposal:
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, sealed hazardous waste container labeled "Halogenated Organic Liquid Waste." Never pour this waste down the drain.[6]
-
-
Doff PPE: Remove PPE in the correct order (gloves first, then face shield, goggles, and lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after leaving the work area.
Workflow Visualization
The following diagram illustrates the critical path for safe handling, from preparation to final disposal.
Caption: Safe handling workflow for this compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS to the medical professional.[4]
-
Spill: For a small spill inside a fume hood, decontaminate the area with absorbent pads and wipe clean. For a large spill or a spill outside the hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
By adhering to this guide, you build a system of safety that protects you, your colleagues, and the integrity of your research. Trust in the process, understand the risks, and handle all chemical reagents with the respect they demand.
References
- PubChem. 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one.
- PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
- PubChem. 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile.
- Georganics.
- Angene Chemical.
- ACS Green Chemistry Institute. Bromination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one | C7H5BrN2O | CID 66570679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.chemscene.com [file.chemscene.com]
- 4. angenechemical.com [angenechemical.com]
- 5. georganics.sk [georganics.sk]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
